molecular formula C40H78N4O8S B10800591 MSI-1436 lactate

MSI-1436 lactate

Numéro de catalogue: B10800591
Poids moléculaire: 775.1 g/mol
Clé InChI: IVOWHCPDKHVRGQ-GMEVOBQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MSI-1436 lactate is a useful research compound. Its molecular formula is C40H78N4O8S and its molecular weight is 775.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H78N4O8S

Poids moléculaire

775.1 g/mol

Nom IUPAC

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid

InChI

InChI=1S/C37H72N4O5S.C3H6O3/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38;1-2(4)3(5)6/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45);2,4H,1H3,(H,5,6)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-;/m1./s1

Clé InChI

IVOWHCPDKHVRGQ-GMEVOBQHSA-N

SMILES isomérique

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C.CC(C(=O)O)O

SMILES canonique

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O

Origine du produit

United States

Foundational & Exploratory

"MSI-1436 lactate chemical structure and properties"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MSI-1436 Lactate (Trodusquemine Lactate)

Introduction

MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol that was originally isolated from the liver of the dogfish shark (Squalus acanthias).[1][2] It is the lactate salt form of Trodusquemine. This compound has garnered significant interest within the scientific and medical communities for its potential therapeutic applications, primarily stemming from its activity as a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[3][4] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of obesity, type 2 diabetes, and related metabolic disorders.[5] Furthermore, preclinical studies have suggested its potential in other areas, including tissue regeneration, neuroprotection, and oncology.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

MSI-1436 is a conjugate of a cholestane steroid and the polyamine spermine. Specifically, it is a spermine metabolite of cholesterol. The steroid component is a cholestane with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position, while the spermine moiety is conjugated at the C-3 position. The lactate salt form enhances its solubility properties.

Table 1: Chemical Identifiers for Trodusquemine and this compound

IdentifierTrodusquemine (MSI-1436)This compound
CAS Number 186139-09-31309370-86-2
Molecular Formula C₃₇H₇₂N₄O₅SNot explicitly found
Canonical SMILES C--INVALID-LINK--C)OS(=O)(=O)O">C@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--NCCCNCCCCNCCCN)C">C@@HO)CNCCCNCCCCNCCCN[C@@H]1C[C@@](C--INVALID-LINK--[C@]2([H])[C@]3([H])CC[C@@]4(C)[C@@]2([H])C
InChI InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1Not explicitly found

Table 2: Physicochemical Properties of MSI-1436 and its Lactate Salt

PropertyValueSource
Molar Mass (Trodusquemine) 685.07 g·mol⁻¹
Solubility (this compound) DMSO: 54 mg/mL (53.99 mM)
Water: ≥ 33.33 mg/mL (33.32 mM)
Appearance White to off-white solidGeneral knowledge
Storage Store at -20°C

Mechanism of Action

MSI-1436 is a selective, reversible, and non-competitive allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B). Its mechanism of action is multifaceted, impacting several key signaling pathways.

PTP1B Inhibition and Metabolic Regulation

The primary mechanism of MSI-1436 is the inhibition of PTP1B. PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor, respectively. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of these key signaling molecules, leading to:

  • Improved Insulin Sensitivity : Increased insulin receptor phosphorylation leads to enhanced glucose uptake and utilization, and decreased blood glucose levels.

  • Leptin Sensitization : Enhanced leptin signaling in the hypothalamus can suppress appetite and increase energy expenditure, contributing to weight loss.

MSI-1436 has been shown to cross the blood-brain barrier, allowing it to act on PTP1B both centrally in the hypothalamus and peripherally in tissues like the liver and muscle.

PTP1B_Inhibition_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds pIR Phosphorylated IR (p-IR) IR->pIR Phosphorylates pSTAT3 Phosphorylated STAT3 (p-STAT3) LepR->pSTAT3 Phosphorylates STAT3 PTP1B PTP1B MSI1436 MSI-1436 MSI1436->PTP1B Inhibits pIR->PTP1B Dephosphorylates GlucoseUptake Increased Glucose Uptake pIR->GlucoseUptake pSTAT3->PTP1B Dephosphorylates AppetiteSuppression Appetite Suppression pSTAT3->AppetiteSuppression

Caption: Simplified signaling pathway of MSI-1436 action.
Other Signaling Pathways

Beyond its effects on insulin and leptin, MSI-1436 has been shown to modulate other cellular processes:

  • Endocannabinoid Signaling : It can restore endocannabinoid (eCB) signaling within the amygdala, which may contribute to its anxiolytic effects.

  • Mitochondrial Dynamics : Studies have indicated that MSI-1436 can promote mitochondrial dynamics by increasing the expression of key proteins like PINK1, MFN1, and MFN2.

  • SIRT1 Expression : It has been observed to increase the expression of Sirtuin 1 (SIRT1), a protein involved in metabolic regulation and cellular health.

  • Tissue Regeneration : MSI-1436 has demonstrated the ability to stimulate the regeneration of various tissues, including the heart, in animal models.

Table 3: Inhibitory Activity of MSI-1436

TargetIC₅₀ ValueNotes
Protein-Tyrosine Phosphatase 1B (PTP1B) ~1 µMSelective, non-competitive inhibitor.
T-cell PTP (TCPTP) 224 µM~200-fold less potent than for PTP1B.
Dopamine Transporter 0.4 µM
Norepinephrine Transporter 0.7 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

In Vitro PTP1B Phosphatase Activity Assay

This assay quantifies the inhibitory effect of MSI-1436 on PTP1B activity in a cellular context.

  • Cell Line : Human liver cancer cell line, HepG2.

  • Procedure :

    • HepG2 cells are cultured to an appropriate confluency.

    • Cells are pre-treated with 10 µM this compound or a positive control (e.g., 100 µM sodium orthovanadate) for 10 minutes at 37°C.

    • A cell-permeable phosphatase substrate, p-nitrophenyl phosphate (pNPP), is added to the cells at a concentration of 10 µM and incubated for 30 minutes at 37°C.

    • PTP1B activity hydrolyzes pNPP to p-nitrophenol (pNP), a yellow-colored product.

    • Supernatant samples are collected, and the absorbance is measured spectrophotometrically at a wavelength of 405 nm.

    • The amount of hydrolyzed pNP is directly proportional to the phosphatase activity.

In Vivo Diet-Induced Obesity Mouse Model

This animal model is used to assess the efficacy of MSI-1436 in a physiologically relevant context of obesity and metabolic dysfunction.

  • Animal Model : Male AKR/J mice are often used.

  • Procedure :

    • Mice are fed a high-fat diet (e.g., 45% or 60% fat) for an extended period (e.g., 14 weeks) to induce obesity.

    • Animals are then randomly assigned to treatment groups:

      • This compound Group : Receives an initial intraperitoneal (i.p.) injection of 10 mg/kg, followed by subsequent weekly doses of 5 mg/kg.

      • Vehicle Group : Receives saline injections.

      • Pair-Fed Group : Receives saline injections and is fed the same amount of food consumed by the MSI-1436 treated group to control for effects solely due to reduced food intake.

    • Treatment continues for a specified duration (e.g., 23 days).

    • Throughout the study, parameters such as body weight, food intake, and body composition are monitored.

    • At the end of the study, blood and tissue samples are collected for analysis of plasma insulin, leptin, and other metabolic markers.

Experimental_Workflow Start Start: Diet-Induced Obese Mice Randomization Randomization Start->Randomization Group_MSI Treatment Group: MSI-1436 (i.p.) Randomization->Group_MSI Group_Vehicle Control Group: Vehicle (Saline) Randomization->Group_Vehicle Group_PF Control Group: Pair-Fed (Saline) Randomization->Group_PF Monitoring Monitor: - Body Weight - Food Intake - Body Composition Group_MSI->Monitoring Group_Vehicle->Monitoring Group_PF->Monitoring Endpoint Endpoint (e.g., Day 23) Monitoring->Endpoint Analysis Analysis: - Plasma Insulin - Plasma Leptin - Tissue Analysis Endpoint->Analysis

Caption: Workflow for a diet-induced obesity animal study.
Phase 1 Clinical Trial Protocol

This outlines the design for a first-in-human study to evaluate the safety and pharmacokinetics of Trodusquemine.

  • Study Title : First in Human Use of MSI-1436 (Trodusquemine) a Centrally and Peripherally Acting Selective PTP1B Inhibitor (Study MSI-1436C-101).

  • Study Design : Double-blind, randomized, placebo-controlled, single-group assignment, dose-escalating safety study.

  • Participants : Healthy overweight or obese adult male and female volunteers with a Body Mass Index (BMI) of 27-40.

  • Procedure :

    • Participants are enrolled in sequential dose groups, with seven subjects per group (five receiving Trodusquemine, two receiving placebo).

    • A single intravenous dose of Trodusquemine or placebo is administered.

    • Participants are monitored in-house for 72 hours post-dosing.

    • Follow-up visits are scheduled on days 7, 14, and 21.

  • Primary Endpoints :

    • Safety and tolerability (monitoring for adverse events).

    • Pharmacokinetics (PK) of a single intravenous dose.

Conclusion

This compound (Trodusquemine lactate) is a promising therapeutic agent with a well-defined mechanism of action as a selective PTP1B inhibitor. Its ability to modulate both central and peripheral metabolic pathways has been demonstrated in extensive preclinical research. The data summarized in this guide, from its fundamental chemical properties to its effects in cellular and animal models, underscore its potential for the treatment of metabolic diseases. While early phase clinical trials have shown it to be well-tolerated, further clinical investigation is necessary to fully establish its efficacy and safety profile in human populations. The unique allosteric mechanism of PTP1B inhibition by MSI-1436 continues to make it a subject of significant interest in the pursuit of novel therapies for a range of human diseases.

References

Trodusquemine: A Technical Guide to the Natural Aminosterol from the Dogfish Shark

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Trodusquemine (MSI-1436), a naturally occurring aminosterol first isolated from the dogfish shark, Squalus acanthias.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document details the compound's origins, isolation protocols, biochemical properties, and mechanism of action, with a focus on its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Introduction: Discovery of a Novel Aminosterol

Trodusquemine is a polyamine-conjugated steroid that was discovered during investigations into the robust innate immune system of the dogfish shark (Squalus acanthias).[1] It was identified as part of a family of aminosterols, structurally related to the previously discovered squalamine, isolated from the shark's liver.[1] Trodusquemine is distinguished by the conjugation of a spermine moiety to the cholestane steroid backbone, whereas squalamine contains a spermidine group. This structural difference contributes to its distinct biological activity profile.

Initially explored for its antimicrobial properties, Trodusquemine was later identified as a potent, non-competitive, allosteric inhibitor of PTP1B. This enzyme is a key negative regulator of both insulin and leptin signaling pathways, making Trodusquemine a significant subject of research for metabolic diseases such as obesity and type 2 diabetes, as well as for its neuroprotective and regenerative potential.

Isolation and Characterization from Squalus acanthias

Trodusquemine is a minor component of a complex mixture of aminosterols found in shark liver. Its isolation requires a multi-step purification process to separate it from more abundant related compounds.

Experimental Protocol: Isolation and Purification

The following protocol is a composite methodology based on the procedures described for the isolation of aminosterols from dogfish shark liver.

Step 1: Tissue Homogenization and Initial Extraction

  • Fresh or frozen liver tissue from Squalus acanthias is minced and homogenized in a blender with an equal volume of a polar solvent mixture, typically methanol/chloroform or a similar composition, to disrupt the cells and solubilize the aminosterols.

  • The homogenate is stirred for several hours at room temperature to ensure thorough extraction.

  • The mixture is then centrifuged at high speed (e.g., 10,000 x g) to pellet the solid tissue debris.

  • The resulting supernatant, containing the crude lipid and aminosterol extract, is carefully decanted.

Step 2: Solvent Partitioning and Preliminary Purification

  • The crude extract is subjected to liquid-liquid partitioning. Water is added to the methanol/chloroform extract to create a biphasic system.

  • After vigorous mixing and separation, the more polar aminosterols preferentially partition into the upper aqueous-methanol phase, separating them from the bulk of the neutral lipids in the lower chloroform phase.

  • The aqueous-methanol phase is collected and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated, semi-purified extract.

Step 3: Preparative Reversed-Phase HPLC

  • The semi-purified extract is redissolved in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% Trifluoroacetic acid).

  • The solution is filtered through a 0.22 µm filter to remove any particulate matter.

  • The final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 reversed-phase preparative column (e.g., Waters Prep Nova-Pak HR C18).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the various aminosterols based on their hydrophobicity. Trodusquemine, being one of the more polar aminosterols, typically elutes at earlier retention times than squalamine.

    • Detection: Elution is monitored using a UV detector at a low wavelength (e.g., 214-220 nm) and/or an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric compounds.

  • Fractions corresponding to the Trodusquemine peak are collected, pooled, and lyophilized to yield the purified compound.

Step 4: Structure Confirmation

  • The identity and purity (>95%) of the isolated Trodusquemine (MSI-1436) are confirmed using standard analytical techniques:

    • High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS): To confirm the exact molecular weight (C₃₇H₇₂N₄O₅S, Molar Mass: 685.07 g·mol⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the detailed chemical structure, including the cholestane backbone, the position of the hydroxyl and sulfate groups, and the attachment of the spermine moiety.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the purification of Trodusquemine from its natural source.

G Figure 1: Trodusquemine Isolation Workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_hplc Final Purification & Analysis A Dogfish Shark Liver (Squalus acanthias) B Homogenization (Methanol/Chloroform) A->B C Centrifugation B->C D Crude Extract (Supernatant) C->D E Liquid-Liquid Partitioning (Aqueous-Methanol Phase) D->E F Solvent Evaporation E->F G Semi-Purified Extract F->G H Preparative RP-HPLC (C18 Column) G->H I Fraction Collection H->I J Lyophilization I->J K Pure Trodusquemine (MSI-1436) J->K L Structural Confirmation (NMR, HR-FABMS) K->L

Caption: A flowchart detailing the extraction and purification of Trodusquemine.

Quantitative Data

Trodusquemine is a low-abundance natural product. The data below summarizes its yield from natural sources and its inhibitory activity against its primary target, PTP1B, and the closely related T-cell protein tyrosine phosphatase (TCPTP).

ParameterValueSource / Notes
Natural Yield Trace amounts, typically <2 mg per 40 kg of shark liverRao et al., 2000. Yields can vary.
Purity (Post-HPLC) >95%Assessed by analytical HPLC and NMR.
IC₅₀ vs. PTP1B ~1.0 µMNon-competitive, allosteric inhibition.
IC₅₀ vs. TCPTP >200 µMDemonstrates >200-fold selectivity for PTP1B.
IC₅₀ vs. Dopamine Transporter 0.4 µM
IC₅₀ vs. Norepinephrine Transporter 0.7 µM

Mechanism of Action: PTP1B Inhibition

Trodusquemine exerts its primary metabolic effects by inhibiting PTP1B, a key phosphatase that dephosphorylates and thus inactivates the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).

Experimental Protocol: PTP1B Enzymatic Assay

The inhibitory activity of Trodusquemine against PTP1B is commonly determined using a colorimetric assay with the substrate p-nitrophenyl phosphate (pNPP).

  • Reagents:

    • Assay Buffer: 50 mM 3,3-dimethylglutarate (or similar buffer like citrate/BIS-TRIS), 50-100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.

    • Enzyme: Recombinant human PTP1B, diluted in assay buffer to a final concentration of 20-75 nM.

    • Substrate: p-nitrophenyl phosphate (pNPP), prepared in assay buffer (e.g., 10 mM stock).

    • Inhibitor: Trodusquemine, dissolved in an appropriate solvent (e.g., water or DMSO) and serially diluted.

    • Stop Solution: 0.1 M - 5 M NaOH or KOH.

  • Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of various concentrations of Trodusquemine or vehicle control to the appropriate wells.

    • Add 20 µL of the diluted PTP1B enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate.

    • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • The percentage of inhibition is calculated for each Trodusquemine concentration relative to the vehicle control.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of the Signaling Pathway

The diagram below illustrates the role of PTP1B in insulin and leptin signaling and the mechanism of Trodusquemine's action.

G Figure 2: Trodusquemine Mechanism of Action cluster_hormones cluster_receptors Cell Membrane cluster_signaling Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds pIR Phosphorylated IR (Active) IR->pIR activates JAK2 JAK2 LR->JAK2 activates Downstream_Insulin Insulin Signaling (e.g., GLUT4 translocation) pIR->Downstream_Insulin leads to PTP1B PTP1B pIR->PTP1B dephosphorylates (inactivates) pJAK2 Phosphorylated JAK2 (Active) JAK2->pJAK2 Downstream_Leptin Leptin Signaling (e.g., STAT3 activation) pJAK2->Downstream_Leptin leads to pJAK2->PTP1B dephosphorylates (inactivates) Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits

Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling.

Conclusion

Trodusquemine, a natural product originating from the dogfish shark, represents a significant molecule in the study of metabolic regulation. Its specific, allosteric inhibition of PTP1B provides a powerful tool for investigating the roles of insulin and leptin signaling in health and disease. The detailed protocols and data presented in this guide offer a technical foundation for researchers working with this unique aminosterol, from its purification to its characterization as a potent enzyme inhibitor. While the natural abundance is low, synthetic routes have been developed, enabling further preclinical and clinical investigation into its therapeutic potential.

References

Trodusquemine: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol analog of squalamine, originally isolated from the dogfish shark Squalus acanthias.[1] It has garnered significant scientific interest due to its unique mechanism of action as a highly selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Trodusquemine, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

Pharmacodynamics: The Science of Trodusquemine's Action

The primary pharmacodynamic effect of Trodusquemine is the inhibition of PTP1B. By binding to a unique allosteric site on the enzyme, Trodusquemine prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. This leads to enhanced and prolonged downstream signaling of both insulin and leptin pathways.

Key Pharmacodynamic Effects:
  • Enhanced Insulin Sensitivity: By inhibiting PTP1B, Trodusquemine promotes the phosphorylation of the insulin receptor and its substrates, leading to improved glucose uptake and utilization.

  • Improved Leptin Signaling: Trodusquemine enhances leptin-mediated signaling in the hypothalamus, which plays a crucial role in appetite suppression and energy expenditure.

  • Anti-Atherosclerotic Effects: Preclinical studies have demonstrated that Trodusquemine can reduce and even reverse atherosclerotic plaque formation. This is attributed to its ability to reduce systemic inflammation, decrease lipid levels, and modulate the activity of immune cells involved in plaque development.

  • Neuroprotective and Regenerative Properties: Emerging research suggests that Trodusquemine may have neuroprotective effects in models of Alzheimer's and Parkinson's disease and can promote tissue regeneration.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative pharmacodynamic data for Trodusquemine from various preclinical and in vitro studies.

ParameterValueSpecies/SystemReference
PTP1B Inhibition
IC501 µmol/LIn vitro
Ki (full-length PTP1B)0.6 µMIn vitro
Ki (PTP1B catalytic domain)4 µMIn vitro
Selectivity vs. TC-PTP>200-foldIn vitro
Metabolic Effects
Body Weight Reduction20% (single 10 mg/kg dose)LDLR-/- mice on HFD
Fat Mass Reduction>50% (single 10 mg/kg dose)LDLR-/- mice on HFD
Serum Cholesterol ReductionSignificant decreaseLDLR-/- mice on HFD
Serum Triglyceride ReductionSignificant decreaseLDLR-/- mice on HFD
Cardiovascular Effects
Atherosclerotic Plaque ReductionAttenuated plaque formationLDLR-/- mice on HFD

HFD: High-Fat Diet

Pharmacokinetics: The Journey of Trodusquemine in the Body

The pharmacokinetic profile of Trodusquemine is characterized by poor oral bioavailability, necessitating intravenous administration in clinical settings. Preclinical studies in rodents indicate a long half-life.

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data for Trodusquemine in humans is limited due to the lack of fully published clinical trial results. However, Phase 1 studies reported a linear pharmacokinetic profile.

ParameterValueSpecies/SystemReference
Half-life~1 weekRodents
Bioavailability (Oral)Poor-
CmaxData not availableHumans-
AUCData not availableHumans-
ClearanceData not availableHumans-
Volume of DistributionData not availableHumans-

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided in DOT language.

Trodusquemine's Mechanism of Action: Insulin and Leptin Signaling

Trodusquemine_Signaling cluster_insulin Insulin Signaling Pathway cluster_leptin Leptin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits Atherosclerosis_Workflow start LDLR-/- Mice hfd High-Fat Diet (HFD) (12 weeks) start->hfd treatment_groups Treatment Groups hfd->treatment_groups saline Saline (Control) treatment_groups->saline acute Acute Trodusquemine (10 mg/kg IP at week 8) treatment_groups->acute chronic Chronic Trodusquemine (10 mg/kg IP week 1, then 5 mg/kg weekly for 4 weeks) treatment_groups->chronic monitoring Monitor: - Body Weight - Food Intake - Glucose Tolerance saline->monitoring acute->monitoring chronic->monitoring endpoint Endpoint Analysis (Week 12) monitoring->endpoint analysis - Atherosclerotic Plaque Area - Serum Lipids (Cholesterol, Triglycerides) - Gene Expression in Aorta endpoint->analysis

References

Navigating the Preformulation Landscape of MSI-1436 Lactate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of MSI-1436 lactate, also known as Trodusquemine lactate. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and outlines key experimental protocols to facilitate the advancement of research and formulation activities involving this promising PTP1B inhibitor.

Core Physicochemical Properties

This compound is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways. Understanding its fundamental physicochemical properties is paramount for its development as a therapeutic agent.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following table summarizes the known solubility data for this compound.

Solvent/MediumSolubilityMolar EquivalentConditionsSource(s)
DMSO54 mg/mL53.99 mMUltrasonic and warming may be needed.[1][2][3]
Water≥ 33.33 mg/mL33.32 mM-[1][3]
0.1 M HCl50 mg/mL49.99 mMUltrasonic and adjust pH to 4 with HCl.
Stability Characteristics

The stability of this compound is crucial for ensuring its safety, efficacy, and shelf-life. The following table outlines the recommended storage conditions, providing an initial understanding of its stability profile.

FormStorage TemperatureDurationConditionsSource(s)
Solid4°C-Sealed storage, away from moisture.
In Solvent-80°C2 yearsSealed storage, away from moisture.
In Solvent-20°C1 yearSealed storage, away from moisture.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. In the absence of specific published methods for this compound, the following sections describe generalized protocols based on established pharmaceutical guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Solubility Determination: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound

  • pH buffers (pH 1.2, 4.5, 6.8, and other relevant pH values)

  • Scintillation vials or flasks

  • Orbital shaker/incubator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific pH buffer.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

  • Confirm that equilibrium has been reached by ensuring that the solubility values from different time points are consistent.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_conclusion Conclusion prep1 Add excess this compound to buffer prep2 Seal vials prep1->prep2 equi1 Agitate at constant temperature prep2->equi1 equi2 Sample at multiple time points (e.g., 24, 48, 72h) equi1->equi2 ana1 Centrifuge to separate solid equi2->ana1 ana2 Collect supernatant ana1->ana2 ana3 Analyze concentration (e.g., HPLC) ana2->ana3 conc1 Confirm equilibrium and determine solubility ana3->conc1

Caption: A representative workflow for determining the equilibrium solubility of a pharmaceutical compound.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. Forced degradation studies are performed to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV/Vis or MS)

  • Photostability chamber

  • Oven

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from its potential degradation products.

  • Forced Degradation:

    • Acid Hydrolysis: Treat a solution of this compound with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat a solution of this compound with NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature.

    • Oxidation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photostability: Expose a solution and solid this compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of MSI-1436 is not co-eluting with any degradation products.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the amount of this compound is accounted for by the formation of degradation products.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_validation Method Validation cluster_outcome Outcome stress_acid Acid Hydrolysis analysis HPLC Analysis stress_acid->analysis stress_base Base Hydrolysis stress_base->analysis stress_ox Oxidation stress_ox->analysis stress_therm Thermal stress_therm->analysis stress_photo Photostability stress_photo->analysis peak_purity Peak Purity analysis->peak_purity mass_balance Mass Balance analysis->mass_balance outcome Stability-Indicating Method & Degradation Profile peak_purity->outcome mass_balance->outcome

Caption: A representative workflow for conducting forced degradation studies to develop a stability-indicating method.

Signaling Pathway

This compound exerts its therapeutic effects primarily through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of key downstream targets, leading to improved glucose homeostasis and reduced appetite.

G This compound Mechanism of Action cluster_pathway Insulin/Leptin Signaling cluster_inhibition Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin LR Leptin Receptor Leptin->LR IRS IRS Proteins IR->IRS JAK2 JAK2 LR->JAK2 PI3K PI3K/Akt Pathway IRS->PI3K STAT3 STAT3 JAK2->STAT3 Glucose_Uptake Glucose Uptake PI3K->Glucose_Uptake Gene_Expression Gene Expression STAT3->Gene_Expression MSI1436 This compound PTP1B PTP1B MSI1436->PTP1B PTP1B->IR PTP1B->JAK2

Caption: The signaling pathway of this compound as a PTP1B inhibitor, enhancing insulin and leptin signaling.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented data and experimental protocols offer a framework for researchers to conduct further investigations and to develop robust and effective formulations. A thorough characterization of these properties is a critical step in the successful translation of this promising therapeutic candidate from the laboratory to the clinic. It is recommended that comprehensive, compound-specific studies be conducted to fully elucidate the physicochemical profile of this compound.

References

Allosteric Inhibition of PTP1B by Trodusquemine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. Trodusquemine (also known as MSI-1436) has emerged as a promising allosteric inhibitor of PTP1B, demonstrating a unique mechanism of action that circumvents the challenges associated with active-site inhibitors. This technical guide provides a comprehensive overview of the allosteric inhibition of PTP1B by Trodusquemine, including quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Allosteric Inhibition

Trodusquemine is a naturally occurring aminosterol that acts as a reversible and non-competitive inhibitor of PTP1B.[1][2] Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to a distinct allosteric site located in the C-terminal region of PTP1B.[2][3] This binding event induces a conformational change in the enzyme, leading to the stabilization of an inactive state.[3]

Experimental evidence suggests a cooperative binding mechanism where two molecules of Trodusquemine bind to PTP1B. The initial binding to a primary site in the C-terminal helix α9 is thought to induce a conformational change that forms a secondary binding site near the catalytic domain. This cooperative binding effectively locks PTP1B in an inactive conformation.

A significant advantage of Trodusquemine's allosteric mechanism is its high selectivity for PTP1B over other highly homologous protein tyrosine phosphatases, such as TC-PTP. This selectivity is attributed to its binding to the less conserved C-terminal region of PTP1B.

Quantitative Data on Trodusquemine-PTP1B Interaction

The interaction between Trodusquemine and PTP1B has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

ParameterValueEnzyme FormAssay Conditions
IC50 1 µMNot specifiedNot specified
IC50 600 nMNot specifiedIn vitro
Affinity (Kd) 0.6 µM to 40 µMDependent on enzyme formNot specified
Selectivity >200-fold vs. TC-PTPNot specifiedNot specified
Enzyme FormBinding Affinity (Kd)Stoichiometry (Inhibitor:Enzyme)
PTP1B1-405 (long form) 0.3 µM (Site 1), 3.0 µM (Site 2)2:1
PTP1B1-321 (short form) 4 µM1:1

Signaling Pathways Modulated by Trodusquemine

Trodusquemine's inhibition of PTP1B leads to the enhanced phosphorylation of key proteins in the insulin and leptin signaling pathways, thereby potentiating their downstream effects.

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, Trodusquemine promotes the phosphorylation of IR and IRS-1, leading to the activation of the PI3K/Akt pathway. This, in turn, stimulates glucose uptake and glycogen synthesis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Promotes GSK3->Glycogen_Synthesis Inhibits

Insulin signaling pathway and the inhibitory effect of Trodusquemine on PTP1B.
Leptin Signaling Pathway

PTP1B also acts as a negative regulator of the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by Trodusquemine enhances the phosphorylation of JAK2 and Signal Transducer and Activator of Transcription 3 (STAT3), leading to the suppression of appetite and increased energy expenditure.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (e.g., POMC, AgRP) STAT3->Gene_Transcription Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits Appetite_Suppression Appetite Suppression Gene_Transcription->Appetite_Suppression Energy_Expenditure Increased Energy Expenditure Gene_Transcription->Energy_Expenditure

Leptin signaling pathway and the inhibitory effect of Trodusquemine on PTP1B.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of PTP1B by Trodusquemine.

PTP1B Enzymatic Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PTP1B and determine the inhibitory potency of Trodusquemine.

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Assay Buffer, PTP1B, Trodusquemine dilutions, and DiFMUP substrate preincubate Pre-incubate PTP1B with Trodusquemine or vehicle (DMSO) reagents->preincubate add_substrate Initiate reaction by adding DiFMUP preincubate->add_substrate measure_fluorescence Measure fluorescence intensity over time (kinetic read) add_substrate->measure_fluorescence calculate_rates Calculate initial reaction rates measure_fluorescence->calculate_rates plot_dose_response Plot % inhibition vs. Trodusquemine concentration calculate_rates->plot_dose_response determine_ic50 Determine IC50 value plot_dose_response->determine_ic50

Workflow for PTP1B enzymatic activity assay.

Materials:

  • Recombinant human PTP1B (full-length or truncated catalytic domain)

  • Trodusquemine

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of Trodusquemine in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • In a 96-well plate, add 5 µL of each Trodusquemine dilution or vehicle (DMSO) to triplicate wells.

  • Add 40 µL of PTP1B enzyme solution (e.g., 5 nM final concentration) to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate (e.g., 10 µM final concentration).

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 15-30 minutes at 30°C.

  • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each Trodusquemine concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of Trodusquemine concentration and fit the data to a dose-response curve to calculate the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity between Trodusquemine and PTP1B in real-time.

G cluster_prep Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis immobilize Immobilize PTP1B onto a sensor chip (e.g., CM5) inject_analyte Inject Trodusquemine over the PTP1B surface immobilize->inject_analyte prepare_analyte Prepare serial dilutions of Trodusquemine (analyte) prepare_analyte->inject_analyte association Monitor association phase inject_analyte->association dissociation Monitor dissociation phase association->dissociation regenerate Inject regeneration solution to remove bound Trodusquemine dissociation->regenerate fit_data Fit sensorgrams to a binding model (e.g., 1:1 Langmuir) dissociation->fit_data regenerate->inject_analyte determine_kinetics Determine ka, kd, and KD fit_data->determine_kinetics

Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Recombinant human PTP1B

  • Trodusquemine

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Immobilize PTP1B onto the sensor chip surface using standard amine coupling chemistry to a target level of ~2000-4000 response units (RU). A reference flow cell should be prepared similarly but without PTP1B immobilization.

  • Prepare a series of Trodusquemine dilutions in the running buffer (e.g., 0.1 µM to 10 µM).

  • Inject the Trodusquemine solutions over the PTP1B and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Monitor the association of Trodusquemine to PTP1B in real-time.

  • After the association phase, switch to running buffer alone to monitor the dissociation of the complex.

  • Regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound Trodusquemine.

  • Subtract the reference flow cell data from the PTP1B flow cell data to obtain specific binding sensorgrams.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding of Trodusquemine to PTP1B, providing a complete thermodynamic profile of the interaction.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prepare_solutions Prepare PTP1B solution in the sample cell and Trodusquemine solution in the syringe inject_trodusquemine Inject small aliquots of Trodusquemine into the PTP1B solution prepare_solutions->inject_trodusquemine measure_heat Measure the heat released or absorbed after each injection inject_trodusquemine->measure_heat plot_data Plot the heat change per injection against the molar ratio of Trodusquemine to PTP1B measure_heat->plot_data fit_to_model Fit the data to a binding model plot_data->fit_to_model determine_thermodynamics Determine Kd, ΔH, and stoichiometry (n) fit_to_model->determine_thermodynamics

Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human PTP1B

  • Trodusquemine

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl

Procedure:

  • Thoroughly dialyze both PTP1B and Trodusquemine against the same buffer to minimize heat of dilution effects.

  • Degas both solutions before the experiment.

  • Fill the ITC sample cell with the PTP1B solution (e.g., 10-50 µM).

  • Fill the injection syringe with the Trodusquemine solution (e.g., 100-500 µM).

  • Perform a series of small injections (e.g., 2-10 µL) of Trodusquemine into the PTP1B solution while monitoring the heat change.

  • Integrate the heat change for each injection to generate a titration curve.

  • Fit the titration data to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of Trodusquemine with PTP1B in a cellular context by measuring changes in the thermal stability of PTP1B upon ligand binding.

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_separation Protein Separation cluster_detection Detection cluster_analysis Data Analysis treat_cells Treat cells with Trodusquemine or vehicle (DMSO) heat_cells Heat cell lysates to a range of temperatures treat_cells->heat_cells separate_proteins Separate soluble and aggregated proteins by centrifugation heat_cells->separate_proteins western_blot Analyze soluble fraction by Western blot for PTP1B separate_proteins->western_blot plot_melting_curve Plot PTP1B band intensity vs. temperature western_blot->plot_melting_curve compare_curves Compare melting curves of treated vs. untreated cells plot_melting_curve->compare_curves

Workflow for Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing PTP1B (e.g., HepG2)

  • Trodusquemine

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PTP1B antibody

Procedure:

  • Culture cells to ~80-90% confluency.

  • Treat the cells with Trodusquemine (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant (soluble protein fraction).

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PTP1B antibody.

  • Quantify the band intensities and plot the normalized intensity against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the Trodusquemine-treated samples compared to the vehicle control indicates target engagement.

Conclusion

Trodusquemine represents a significant advancement in the development of PTP1B inhibitors. Its allosteric mechanism of action provides high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PTP1B-targeted therapies. Further investigation into the clinical applications of Trodusquemine and the development of new allosteric inhibitors based on its mechanism hold great promise for the treatment of metabolic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical and Biophysical Properties of MSI-1436 Lactate

This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of this compound, also known as Trodusquemine lactate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Biochemical Properties

MSI-1436 is a naturally occurring aminosterol, specifically a spermine-cholesterol adduct, that has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] Its lactate salt is a common formulation used in research.[3][4][5]

Mechanism of Action

MSI-1436 functions as a selective, reversible, and non-competitive allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the enzyme's active site, MSI-1436 binds to a unique allosteric site, primarily located in the C-terminal, non-catalytic segment of the full-length PTP1B enzyme (PTP1B1-405). Isothermal titration calorimetry (ITC) and binding studies have revealed a two-site binding model for the full-length enzyme and a one-site model for the truncated catalytic domain (PTP1B1-321). This allosteric inhibition induces a conformational change that locks PTP1B in an inactive state.

PTP1B is a key negative regulator of both insulin and leptin signaling pathways. It dephosphorylates and thereby inactivates the insulin receptor (IR) and the Janus kinase 2 (JAK2), which is associated with the leptin receptor. By inhibiting PTP1B, MSI-1436 enhances and prolongs the phosphorylation of these receptors, leading to potentiated downstream signaling.

In Vitro and In Vivo Effects
  • Insulin Signaling: In HepG2 cells, co-treatment with 10 µM MSI-1436 and 100 nM insulin resulted in an 18-fold increase in the phosphorylation of the insulin receptor β subunit (p-IRβ) compared to untreated cells, and a threefold increase compared to cells treated with insulin alone.

  • Leptin Signaling: In vivo studies have shown that MSI-1436 treatment increases the phosphorylation of STAT3, a downstream target in the leptin signaling pathway.

  • Tissue Regeneration: MSI-1436 has been shown to stimulate the regeneration of heart and other tissues in zebrafish and mice. It promotes cardiomyocyte proliferation and activates skeletal muscle satellite cells.

  • Metabolic Effects: In diet-induced obese mice, MSI-1436 administration leads to reduced food intake, fat-specific weight loss, and improved plasma insulin and leptin levels.

  • Anti-Inflammatory and Anti-Fibrotic Activity: Studies in equine metabolic syndrome models have shown that MSI-1436 can decrease the release of proinflammatory cytokines (IL-1β, TNF-α, IL-6) and downregulate fibrogenic pathways.

  • Other Signaling Pathways: MSI-1436 has also been demonstrated to attenuate HER2 signaling in breast cancer models, suggesting its therapeutic potential beyond metabolic diseases.

Quantitative Biochemical and Biophysical Data

The following tables summarize the key quantitative parameters for MSI-1436.

Table 1: Inhibitory Activity and Binding Affinity of MSI-1436
ParameterTargetValueReference(s)
IC50 PTP1B~1 µM
TCPTP224 µM
Ki PTP1B1-405 (full-length)0.6 µM
PTP1B1-321 (catalytic domain)4 µM
Kd (Site 1) PTP1B1-405 (full-length)0.3 µM
Kd (Site 2) PTP1B1-405 (full-length)3.0 µM
Kd PTP1B1-321 (catalytic domain)2 µM
Table 2: Biophysical Properties of this compound
PropertyValueReference(s)
Molecular Formula C37H72N4O5S · 3.5 C3H6O3
Molecular Weight 1000.17 g/mol
Appearance White to yellow solid powder
Solubility (in DMSO) 54 mg/mL (53.99 mM)
Solubility (in Water) ≥ 33.33 mg/mL (33.32 mM)
LogP (free base) 6.24

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of MSI-1436 Action

MSI1436_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR PTP1B PTP1B IR->PTP1B dephosphorylation PI3K_AKT PI3K/AKT Pathway IR->PI3K_AKT pY LepR->PTP1B dephosphorylation STAT3 STAT3 Phosphorylation LepR->STAT3 pY MSI1436 MSI-1436 MSI1436->PTP1B Inhibition Glucose_Uptake Increased Glucose Uptake PI3K_AKT->Glucose_Uptake Appetite_Regulation Appetite Regulation STAT3->Appetite_Regulation

Caption: Mechanism of MSI-1436 in enhancing insulin and leptin signaling pathways.

Experimental Workflow for PTP1B Inhibition Assay

PTP1B_Assay_Workflow start Start prep Prepare Reagents: - PTP1B Enzyme - MSI-1436 Dilutions - pNPP Substrate - Assay Buffer start->prep preincubation Pre-incubate PTP1B Enzyme with MSI-1436 or Vehicle Control prep->preincubation reaction Initiate Reaction by adding pNPP Substrate preincubation->reaction incubation Incubate at 37°C reaction->incubation measure Measure Absorbance at 405 nm (Kinetic or Endpoint) incubation->measure analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Generalized workflow for determining the IC50 of MSI-1436 on PTP1B.

Detailed Experimental Protocols

PTP1B Enzymatic Inhibition Assay (Spectrophotometric)

This protocol is a generalized method based on common laboratory practices for assessing PTP1B inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.

  • Materials:

    • Recombinant human PTP1B enzyme.

    • This compound stock solution (e.g., in DMSO or water).

    • Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5) containing 1 mM EDTA and 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • 96-well microplate.

    • Spectrophotometer capable of reading absorbance at 405 nm.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of PTP1B enzyme and pNPP substrate in the assay buffer.

    • Assay Setup: In a 96-well plate, add the assay buffer, PTP1B enzyme solution, and varying concentrations of this compound to the designated wells. Include control wells containing the enzyme with vehicle (e.g., DMSO) but no inhibitor (positive control) and wells with buffer and substrate only (blank).

    • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the pNPP substrate solution to all wells to start the enzymatic reaction.

    • Incubation and Measurement: Incubate the plate at 37°C. The hydrolysis of pNPP to p-nitrophenol (a yellow product) is measured by reading the absorbance at 405 nm. This can be done either kinetically (multiple readings over time) or as an endpoint measurement after a fixed time (e.g., 30-60 minutes).

    • Data Analysis:

      • Subtract the blank reading from all other readings.

      • Calculate the percentage of inhibition for each MSI-1436 concentration relative to the positive control (uninhibited enzyme).

      • Plot the percent inhibition against the logarithm of the MSI-1436 concentration.

      • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular Phosphorylation Assay (Western Blot)

This protocol outlines the assessment of target phosphorylation in a cellular context.

  • Objective: To measure the effect of MSI-1436 on the phosphorylation status of a target protein (e.g., Insulin Receptor) in cultured cells.

  • Materials:

    • Cell line (e.g., HepG2 human liver cancer cells).

    • Cell culture medium and supplements.

    • This compound.

    • Stimulant (e.g., insulin).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-IRβ, anti-total-IRβ).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

    • Western blot equipment.

  • Procedure:

    • Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells if necessary, then pre-treat with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulation: Add the stimulant (e.g., 100 nM insulin) and incubate for a short period (e.g., 10 minutes).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) target protein. Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of MSI-1436.

References

Early Research on Trodusquemine's Antimicrobial Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (MSI-1436), an aminosterol analog of squalamine, was initially identified from the dogfish shark, Squalus acanthias. While later research has extensively focused on its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with implications for metabolic diseases, early investigations centered on its promising broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the foundational research into Trodusquemine's antimicrobial activity, detailing its efficacy against a range of pathogens, the experimental protocols used in its initial evaluation, and the proposed mechanisms of action.

Data Presentation: In Vitro Antimicrobial Activity of Trodusquemine

Early studies established Trodusquemine's potent activity against both bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in early research literature.

Gram-Positive BacteriaMIC Range
Staphylococcus aureus1–4 µg/mL
Gram-Negative BacteriaMIC Range
Pseudomonas aeruginosa1–4 µg/mL
FungiMIC Range
Candida albicans1–4 µg/mL
General Activity SpectrumAverage MIC
Yeasts, Gram-Positive, and Gram-Negative Bacteria3.12–12.5 µM

Experimental Protocols

The foundational method for determining the in vitro antimicrobial efficacy of Trodusquemine was the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Trodusquemine Stock Solution:

  • Trodusquemine is dissolved in a suitable solvent, typically sterile deionized water or a buffer, to create a high-concentration stock solution.

  • The stock solution is then filter-sterilized using a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Sterile 96-well microtiter plates are used.

  • A serial two-fold dilution of the Trodusquemine stock solution is prepared directly in the wells using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing Trodusquemine concentrations across the plate.

3. Inoculum Preparation:

  • The microbial strain to be tested is cultured overnight on an appropriate agar medium.

  • Several colonies are then suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to a specific cell density (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • The standardized inoculum is further diluted in the growth medium to achieve the final desired cell concentration for the assay (typically 5 x 10⁵ CFU/mL).

4. Inoculation and Incubation:

  • Each well of the microtiter plate containing the Trodusquemine dilutions is inoculated with the prepared microbial suspension.

  • Control wells are included: a growth control (medium and inoculum without Trodusquemine) and a sterility control (medium only).

  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; specific temperatures and longer incubation times may be required for fungi).

5. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of Trodusquemine at which there is no visible growth.

Mandatory Visualization

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_trodusquemine Prepare Trodusquemine Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_trodusquemine->prep_plates Dilute inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate Add to wells incubate Incubate Plates inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Trodusquemine.

Proposed Antimicrobial Mechanism of Action

Early research on Trodusquemine's antimicrobial mechanism of action suggested a direct interaction with the microbial cell membrane, a characteristic shared with other aminosterol compounds like its analog, squalamine.[1][2] This mechanism does not involve a specific signaling pathway but rather a physical disruption of the membrane's integrity.

For Gram-Negative Bacteria: The proposed mechanism involves an initial electrostatic interaction between the positively charged polyamine side chain of Trodusquemine and the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[2] This is followed by the disruption of the outer membrane, leading to increased permeability and subsequent damage to the inner cytoplasmic membrane.[1][2]

For Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane, Trodusquemine is thought to directly interact with the components of the cytoplasmic membrane. This interaction leads to membrane depolarization, loss of membrane potential, and leakage of essential intracellular components, ultimately resulting in cell death.

Trodusquemine_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Trodusquemine Trodusquemine LPS Lipopolysaccharide (LPS) (Outer Membrane) Trodusquemine->LPS Electrostatic Interaction CM Cytoplasmic Membrane Trodusquemine->CM Direct Interaction OM_Disruption Outer Membrane Disruption LPS->OM_Disruption IM_Damage Inner Membrane Damage OM_Disruption->IM_Damage Cell_Death_GN Cell Death IM_Damage->Cell_Death_GN Depolarization Membrane Depolarization CM->Depolarization Leakage Leakage of Intracellular Components Depolarization->Leakage Cell_Death_GP Cell Death Leakage->Cell_Death_GP

Caption: Proposed mechanism of Trodusquemine's antimicrobial action on bacterial membranes.

References

In Silico Modeling of MSI-1436 Lactate and PTP1B Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the interaction between MSI-1436 lactate (Trodusquemine) and its molecular target, Protein Tyrosine Phosphatase 1B (PTP1B). Trodusquemine is a promising therapeutic agent for metabolic diseases and oncology, and understanding its mechanism of action at a molecular level is crucial for further drug development and optimization.

Executive Summary

MSI-1436, a natural aminosterol, is a selective, non-competitive, and reversible allosteric inhibitor of PTP1B.[1][2][3] It preferentially binds to the full-length form of PTP1B, which includes the C-terminal regulatory segment, inducing a conformational change that locks the enzyme in an inactive state.[1][2] This allosteric inhibition mechanism offers a significant advantage over active-site inhibitors, which have struggled with issues of selectivity and bioavailability. The interaction has been characterized by various biophysical and enzymatic assays, and computational modeling has provided valuable insights into the specific binding modes and the mechanism of allosteric communication.

Data Presentation: Quantitative Analysis of MSI-1436 and PTP1B Interaction

The following table summarizes the key quantitative data from various experimental studies on the interaction between MSI-1436 and different forms of the PTP1B enzyme.

ParameterPTP1B FormValueMethodReference
Inhibition Constant (Ki) PTP1B (1-405)0.6 µMEnzyme Kinetics (Dixon Plot)
PTP1B (1-321)4 µMEnzyme Kinetics (Dixon Plot)
IC50 PTP1B~1 µMEnzymatic Assay
TCPTP224 µMEnzymatic Assay
Dissociation Constant (Kd) PTP1B (1-405)0.7 µMScatchard Analysis ([³H]-MSI-1436)
Stoichiometry (MSI-1436:PTP1B) PTP1B (1-405)2:1Isothermal Titration Calorimetry
PTP1B (1-321)1:1Isothermal Titration Calorimetry
Hill Coefficient (nH) PTP1B (1-405)1.3Scatchard Analysis

Signaling Pathways Modulated by PTP1B and MSI-1436

PTP1B is a critical negative regulator in several key signaling pathways. Its inhibition by MSI-1436 consequently enhances these signals, leading to its therapeutic effects.

PTP1B-Mediated Signaling and Inhibition by MSI-1436

cluster_PTP1B PTP1B cluster_MSI1436 Allosteric Inhibition cluster_Pathways Signaling Pathways PTP1B PTP1B (Active) Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylates Leptin_Receptor Leptin Receptor (JAK2) (Phosphorylated) PTP1B->Leptin_Receptor Dephosphorylates HER2 HER2 Receptor (Phosphorylated) PTP1B->HER2 Dephosphorylates MSI1436 MSI-1436 MSI1436->PTP1B Binds to C-terminus (Allosteric Inhibition) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, STAT3, MAPK) Insulin_Receptor->Downstream_Signaling Activates Leptin_Receptor->Downstream_Signaling Activates HER2->Downstream_Signaling Activates

Caption: Allosteric inhibition of PTP1B by MSI-1436 enhances downstream signaling.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the MSI-1436-PTP1B interaction.

PTP1B Enzymatic Inhibition Assay (Fluorescent)

This protocol is adapted from studies using the fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to measure PTP1B activity.

Workflow for PTP1B Enzymatic Inhibition Assay

A Prepare Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 2 mM DTT, 2 mM EDTA, pH 6.5 B Add 10 nM purified PTP1B to assay buffer in a 96-well plate A->B C Add varying concentrations of this compound B->C D Add 10 µM DiFMUP substrate to initiate the reaction C->D E Monitor fluorescence at 450 nm continuously for 20 minutes D->E F Calculate inhibition constants (Ki) from Dixon plots E->F

Caption: Workflow for determining PTP1B inhibition by MSI-1436 using a fluorescent assay.

Detailed Steps:

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 2 mM DTT, and 2 mM EDTA, with the pH adjusted to 6.5.

  • Enzyme and Inhibitor Preparation: In a black polystyrene 96-well plate, add 10 nM of purified PTP1B enzyme to the assay buffer. Subsequently, add varying concentrations of this compound to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate DiFMUP to a final concentration of 10 µM. The total reaction volume should be 100 µl.

  • Data Acquisition: Immediately after substrate addition, monitor the increase in fluorescence at an emission wavelength of 450 nm continuously for 20 minutes using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Plot the reciprocal of the velocity (1/V) against the inhibitor concentration to generate a Dixon plot. The inhibition constant (Ki) can be determined from the intersection point of the lines.

Radiolabeled Ligand Binding Assay

This protocol describes a direct binding assay using tritiated ([³H]) MSI-1436 to determine its affinity for PTP1B.

Workflow for Radiolabeled Ligand Binding Assay

A Incubate 100 nM His-tagged PTP1B with varying concentrations of [³H]-MSI-1436 in assay buffer for 30 minutes at 25°C B Add 50 µl of 50% Ni-NTA beads and incubate for 10 minutes at 25°C to capture the His-tagged PTP1B-ligand complex A->B C Wash beads three times with assay buffer containing 150 mM NaCl to remove unbound [³H]-MSI-1436 B->C D Determine the amount of bound inhibitor by scintillation counting C->D E Perform Scatchard analysis to determine Kd and stoichiometry D->E

Caption: Workflow for the [³H]-MSI-1436 binding assay with PTP1B.

Detailed Steps:

  • Binding Reaction: In a suitable reaction tube, incubate 100 nM of histidine-tagged PTP1B with varying concentrations of [³H]-MSI-1436. The incubation is performed in the assay buffer (50 mM Hepes, 100 mM NaCl, 0.1 % BSA, 2 mM DTT, 2 mM EDTA, pH 6.5) for 30 minutes at 25°C.

  • Complex Capture: To separate the protein-bound from free radioligand, add 50 μl of a 50% slurry of Ni-NTA beads to the reaction mixture and incubate for an additional 10 minutes at 25°C. The His-tagged PTP1B will bind to the Ni-NTA beads.

  • Washing: Pellet the beads by centrifugation and wash them three times with assay buffer containing an increased salt concentration (150 mM NaCl) to minimize non-specific binding.

  • Quantification: After the final wash, resuspend the beads in a scintillation cocktail and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the ratio of bound to free radioligand versus the concentration of bound radioligand (Scatchard plot). The dissociation constant (Kd) and the binding stoichiometry can be determined from the slope and the x-intercept of the linear regression, respectively.

Isothermal Titration Calorimetry (ITC) - Representative Protocol

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow for Isothermal Titration Calorimetry

A Prepare solutions of PTP1B and MSI-1436 in the same buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) B Load PTP1B (e.g., 10-20 µM) into the sample cell of the calorimeter A->B C Load MSI-1436 (e.g., 100-200 µM) into the injection syringe B->C D Set the experimental temperature (e.g., 25°C) C->D E Perform a series of injections of MSI-1436 into the PTP1B solution D->E F Integrate the heat change for each injection and fit the data to a binding model to determine Kd, n, and ΔH E->F

Caption: Representative workflow for ITC analysis of the MSI-1436-PTP1B interaction.

Detailed Steps:

  • Sample Preparation: Prepare solutions of PTP1B and this compound in the same, thoroughly degassed buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) to minimize heat of dilution effects.

  • Loading the Calorimeter: Load the PTP1B solution (typically in the range of 10-20 µM) into the sample cell of the isothermal titration calorimeter. Load the MSI-1436 solution (typically 10-15 times the concentration of the protein, e.g., 100-200 µM) into the injection syringe.

  • Experimental Setup: Equilibrate the system at the desired temperature (e.g., 25°C). Set the injection volume and spacing to allow the system to return to baseline between injections.

  • Titration: Perform a series of small, sequential injections of the MSI-1436 solution into the PTP1B solution while monitoring the heat change.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change associated with that injection. Plot the heat change per mole of injectant against the molar ratio of MSI-1436 to PTP1B. Fit this binding isotherm to an appropriate binding model (e.g., one-site or two-site sequential binding) to extract the thermodynamic parameters: dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

In Silico Modeling of the MSI-1436-PTP1B Interaction

Computational approaches, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structural basis of the allosteric inhibition of PTP1B by MSI-1436.

Molecular Docking - Representative Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the MSI-1436-PTP1B interaction, docking studies focus on the allosteric site in the C-terminal region.

Workflow for Molecular Docking

A Prepare the PTP1B protein structure (e.g., from PDB) - Add hydrogens, assign partial charges B Prepare the MSI-1436 ligand structure - Generate 3D coordinates, assign charges A->B C Define the binding site (allosteric site in the C-terminus) B->C D Perform docking using software like AutoDock or Glide C->D E Analyze the docking poses and scoring functions to predict binding mode and affinity D->E

Caption: Representative workflow for molecular docking of MSI-1436 to PTP1B.

Detailed Steps:

  • Protein Preparation: Obtain a crystal structure of PTP1B (preferably the full-length form or a model that includes the C-terminal domain). Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and removing water molecules.

  • Ligand Preparation: Generate a 3D structure of MSI-1436. Assign appropriate atom types and partial charges.

  • Binding Site Definition: Define the search space for docking to encompass the allosteric binding site in the C-terminal region of PTP1B, as identified by experimental data (e.g., NMR).

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of MSI-1436 within the defined binding site.

  • Pose Analysis and Scoring: Analyze the resulting docking poses based on scoring functions that estimate the binding free energy. The top-ranked poses represent the most likely binding modes. These can be further analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation - Representative Protocol

MD simulations provide insights into the dynamic behavior of the MSI-1436-PTP1B complex over time, revealing conformational changes and the stability of the interaction.

Workflow for Molecular Dynamics Simulation

A Start with the docked MSI-1436-PTP1B complex B Solvate the complex in a water box (e.g., TIP3P water model) A->B C Add counter-ions to neutralize the system B->C D Perform energy minimization to remove steric clashes C->D E Equilibrate the system (NVT and NPT ensembles) D->E F Run production MD simulation for a desired time (e.g., 100 ns) E->F G Analyze the trajectory (RMSD, RMSF, protein-ligand interactions) F->G

Caption: Representative workflow for MD simulation of the MSI-1436-PTP1B complex.

Detailed Steps:

  • System Setup: Use the best-ranked docked pose of the MSI-1436-PTP1B complex as the starting structure. Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system.

  • Force Field: Choose an appropriate force field for the protein and the ligand (e.g., AMBER or CHARMM).

  • Energy Minimization: Perform energy minimization to relieve any steric clashes in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.

  • Production Simulation: Run the MD simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD), the flexibility of different protein regions (e.g., root-mean-square fluctuation, RMSF), and the persistence of key intermolecular interactions over time. This analysis can provide insights into how MSI-1436 binding allosterically modulates the conformation and dynamics of the PTP1B active site.

Conclusion

The allosteric inhibition of PTP1B by this compound represents a promising therapeutic strategy. The combination of detailed experimental characterization and in silico modeling has provided a deep understanding of this molecular interaction. This technical guide summarizes the key quantitative data, outlines the relevant signaling pathways, and provides detailed protocols for the essential experimental and computational techniques. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of PTP1B inhibitors.

References

Methodological & Application

Application Notes and Protocols for MSI-1436 Lactate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as Trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target in the study of metabolic diseases such as obesity and type 2 diabetes. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of downstream targets, including the insulin receptor (IR) and STAT3, thereby potentiating insulin and leptin signaling.[1] The lactate salt of MSI-1436 is a common formulation used for in vitro and in vivo studies due to its solubility in aqueous solutions.

These application notes provide detailed protocols for the use of MSI-1436 lactate in cell culture experiments, including cell viability assays and Western blotting to analyze key signaling pathways.

Data Presentation

In Vitro Efficacy of MSI-1436
ParameterValueCell Line/SystemNotes
PTP1B IC50 ~1 µMEnzyme AssayMSI-1436 is a potent inhibitor of PTP1B.[1]
TCPTP IC50 ~224 µMEnzyme AssayDemonstrates ~200-fold selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP).[1]
Effective Concentration 1 - 10 µMVarious cell linesCommonly used concentration range in cell culture experiments to observe significant biological effects.
Effects of MSI-1436 on Protein Phosphorylation
Target ProteinCell LineTreatment ConditionsFold Increase in Phosphorylation
Insulin Receptor β (IRβ) HepG210 µM MSI-1436 + 100 nM Insulin (30 min)~18-fold over untreated cells; ~3-fold over insulin alone
STAT3 In vivo (rat hypothalamus)10 mg/kg MSI-1436 (i.p.)~2.7-fold
AMPK Primary human macrophagesMSI-1436 + oxLDL-CHyperphosphorylation observed
JAK2 Primary human macrophagesMSI-1436 + oxLDL-CHyperphosphorylation observed
ERK F11 neuronal cells10 µM MSI-1436 + DHPGRestoration of phosphorylation

Signaling Pathways and Experimental Workflow

MSI-1436 Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by MSI-1436. By inhibiting PTP1B, MSI-1436 prevents the dephosphorylation of the activated Insulin Receptor, leading to enhanced downstream signaling.

Caption: MSI-1436 inhibits PTP1B, enhancing insulin signaling.

Experimental Workflow: From Cell Culture to Data Analysis

This workflow outlines the key steps for investigating the effects of this compound in a cell culture system.

Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Seeding treatment This compound Treatment start->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Protein Extraction & Western Blotting incubation->western viability_analysis Quantify Cell Viability (IC50 determination) viability->viability_analysis western_analysis Quantify Protein Phosphorylation western->western_analysis end End: Conclusion viability_analysis->end western_analysis->end

Caption: Workflow for MSI-1436 cell-based experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • For aqueous stock: Dissolve the this compound powder in sterile, nuclease-free water to a desired stock concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

    • For DMSO stock: Dissolve the powder in anhydrous DMSO to a higher stock concentration (e.g., 50 mM). Vortex thoroughly. Note that the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

  • Sterilization (Optional): For long-term storage, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Insulin solution (if studying insulin signaling)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IRβ, anti-IRβ, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours. Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes), followed by stimulation with or without insulin (e.g., 100 nM) for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the fold change between different treatment groups.

References

Trodusquemine In Vivo Dosage and Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vivo dosage and administration of Trodusquemine (also known as MSI-1436) in mice, intended for researchers, scientists, and drug development professionals. Trodusquemine is a naturally occurring aminosterol that acts as a reversible, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2] This inhibition enhances insulin and leptin signaling, making it a compound of interest for metabolic diseases, cardiovascular conditions, and neurodegenerative disorders.[1][3][4]

Data Presentation

The following tables summarize the quantitative data from various preclinical studies investigating the effects of Trodusquemine in different mouse models.

Table 1: Trodusquemine Dosage and Administration in Mouse Models of Metabolic and Cardiovascular Diseases

Mouse ModelDosageAdministration RouteFrequencyKey Findings
LDLR (-/-) with high-fat diet (Atherosclerosis)10 mg/kg (acute)Intraperitoneal (i.p.)Single doseReversed atherosclerotic plaque formation, decreased adiposity, reduced total cholesterol and triglycerides.
LDLR (-/-) with high-fat diet (Atherosclerosis)10 mg/kg initial dose, followed by 5 mg/kgIntraperitoneal (i.p.)Weekly for 4 weeksReversed atherosclerotic plaque formation, decreased adiposity, reduced total cholesterol and triglycerides.
Diet-induced obesity5-10 mg/kgIntraperitoneal (i.p.) or Intravenous (i.v.)Not specifiedActed as an appetite suppressant, reduced body weight, and improved plasma levels of insulin and leptin.
ob/ob (genetic obesity and diabetes)Not specifiedNot specifiedNot specifiedSuppressed appetite, promoted weight loss, and rescued hyperglycemia.
db/db (genetic diabetes)Not specifiedNot specifiedNot specifiedSuppressed appetite, promoted weight loss, and rescued hyperglycemia.

Table 2: Trodusquemine Dosage and Administration in Mouse Models of Tissue Regeneration and Neurological Disorders

Mouse ModelDosageAdministration RouteFrequencyKey Findings
Ischemic myocardial infarction0.125 or 1.25 mg/kgIntraperitoneal (i.p.)Every 3 days for 4 weeksImproved survival, enhanced heart function, reduced infarct size, and increased myocardial proliferation.
LMO4 deficient (Anxiety)Not specifiedIntracerebroventricular (i.c.v.) or Intraperitoneal (i.p.)Not specifiedReduced PTP1B over-activation, stimulated endocannabinoid production, and eliminated anxiogenic phenotypes.
Alzheimer's Disease ModelsNot specifiedNot specifiedNot specifiedReversed memory impairment, normalized behavior, and reduced neuronal loss in mouse models.
Developing UM-HET3 mice2 mg/kgIntraperitoneal (i.p.)Triweekly for 6 weeksAltered mRNA and miRNA expression in the liver, impacting metabolic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of Trodusquemine in mice.

Protocol 1: Intraperitoneal (i.p.) Administration of Trodusquemine for Metabolic Studies

Objective: To assess the effect of Trodusquemine on metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • Trodusquemine (MSI-1436)

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Insulin syringes (28-30 gauge)

  • Animal scale

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.

  • Induction of Obesity: Feed the experimental group a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Preparation of Trodusquemine Solution: Prepare a stock solution of Trodusquemine in sterile saline. For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg. If the stock solution is 10 mg/mL, you would inject 25 µL. The final injection volume should be adjusted based on the mouse's body weight.

  • Administration:

    • Gently restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

    • Insert the needle at a 15-30 degree angle and inject the Trodusquemine solution.

  • Dosing Regimen: Administer Trodusquemine or vehicle (saline) via i.p. injection. For chronic studies, injections can be administered daily, weekly, or as specified in the experimental design (e.g., an initial 10 mg/kg dose followed by weekly 5 mg/kg doses).

  • Monitoring: Monitor body weight, food intake, and blood glucose levels regularly. Glucose and insulin tolerance tests can be performed to assess metabolic function.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis.

Protocol 2: Intracerebroventricular (i.c.v.) Administration of Trodusquemine for Neurological Studies

Objective: To investigate the central effects of Trodusquemine on neuronal signaling and behavior.

Materials:

  • Trodusquemine

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools

  • Animal monitoring equipment

Procedure:

  • Cannula Implantation (Pre-surgical):

    • Anesthetize the mouse and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula into the lateral ventricle using stereotaxic coordinates (e.g., from the Paxinos and Franklin mouse brain atlas).

    • Allow the mouse to recover for at least one week post-surgery.

  • Preparation of Trodusquemine Solution: Dissolve Trodusquemine in aCSF to the desired concentration (e.g., 30 µg/kg).

  • Administration:

    • Gently restrain the conscious mouse.

    • Insert the injection cannula through the guide cannula into the lateral ventricle.

    • Infuse the Trodusquemine solution slowly over a period of 1-2 minutes.

    • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

  • Behavioral Testing: Conduct behavioral tests (e.g., open field test, elevated plus maze for anxiety) at specified time points after administration.

  • Neurochemical Analysis: Following behavioral testing, euthanize the mice and collect brain tissue for neurochemical analyses (e.g., Western blotting to measure protein phosphorylation).

Mandatory Visualization

Signaling Pathway of Trodusquemine

Trodusquemine's primary mechanism of action is the inhibition of PTP1B. This leads to the enhanced phosphorylation of the insulin receptor (IR) and leptin receptor (LepR), thereby potentiating their downstream signaling cascades, including the PI3K/Akt and JAK/STAT pathways, respectively. This ultimately results in improved glucose homeostasis and reduced appetite.

Trodusquemine_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Trodusquemine Trodusquemine PTP1B PTP1B Trodusquemine->PTP1B Inhibits pIR p-IR PTP1B->pIR Dephosphorylates pJAK2 p-JAK2 PTP1B->pJAK2 Dephosphorylates Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR->pIR Phosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Glucose_Uptake Improved Glucose Homeostasis pAkt->Glucose_Uptake Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Appetite_Suppression Appetite Suppression pSTAT3->Appetite_Suppression

Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling pathways.

Experimental Workflow for Atherosclerosis Study

The following diagram illustrates a typical experimental workflow for evaluating the effect of Trodusquemine in a mouse model of atherosclerosis.

Experimental_Workflow start Start: LDLR-/- Mice hfd High-Fat Diet (8-12 weeks) start->hfd grouping Randomization into Groups hfd->grouping control Vehicle (Saline) Administration (i.p.) grouping->control acute Acute Trodusquemine (10 mg/kg, single dose, i.p.) grouping->acute chronic Chronic Trodusquemine (10 mg/kg initial, then 5 mg/kg weekly, i.p.) grouping->chronic monitoring Monitor Body Weight, Glucose, Lipids control->monitoring acute->monitoring chronic->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Analysis: - Plaque Area - Gene Expression - Protein Levels euthanasia->analysis

Caption: Workflow for evaluating Trodusquemine in a mouse model of atherosclerosis.

References

Application Notes and Protocols for MSI-1436 Lactate in a Diabetic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-1436, also known as trodusquemine, is a naturally occurring aminosterol analog that has demonstrated significant potential as a therapeutic agent for metabolic diseases, including type 2 diabetes and obesity. It functions as a highly selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of the insulin and leptin signaling pathways; its inhibition leads to enhanced sensitivity to these hormones, resulting in improved glucose homeostasis and reduced body weight.[1][3] Preclinical studies in diabetic and obese mouse models have shown that MSI-1436 administration leads to reduced hyperglycemia, hyperinsulinemia, and body weight, making it a promising candidate for further drug development.

These application notes provide a comprehensive overview of the use of MSI-1436 lactate in a diabetic mouse model, including detailed experimental protocols, quantitative data from preclinical studies, and a visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of MSI-1436 (trodusquemine) in diet-induced obese (DIO) mice, a widely used model for type 2 diabetes.

Table 1: Effect of MSI-1436 on Body Weight in Diet-Induced Obese (DIO) Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (g)Body Weight Change (%)
Saline Control45.8 ± 1.248.7 ± 1.4+2.9 ± 0.8+6.3
MSI-1436 (10 mg/kg)46.1 ± 1.138.9 ± 1.0-7.2 ± 0.7-15.6

Data adapted from Lantz et al., 2010. Values are presented as mean ± SEM.

Table 2: Effect of MSI-1436 on Plasma Insulin and Leptin Levels in DIO Mice

Treatment GroupPlasma Insulin (ng/mL)Plasma Leptin (ng/mL)
Saline Control3.8 ± 0.768.4 ± 8.1
MSI-1436 (10 mg/kg)1.1 ± 0.222.1 ± 3.5

Data adapted from Lantz et al., 2010. Values are presented as mean ± SEM.

Table 3: Effect of Trodusquemine on Glucose Homeostasis and Lipid Profile in LDLR-/- Mice on a High-Fat Diet

Treatment GroupBlood Glucose (mmol/L)Total Cholesterol (mmol/L)Triglycerides (mmol/L)
Saline Control10.1 ± 0.428.9 ± 1.52.1 ± 0.2
Trodusquemine (chronic)8.7 ± 0.322.1 ± 1.11.5 ± 0.1

Data adapted from Abdelsalam et al., 2019. Chronic treatment involved an initial 10 mg/kg i.p. injection followed by four weekly injections of 5 mg/kg. Values are presented as mean ± SEM.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice, a common model for studying type 2 diabetes.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • High-fat diet (HFD; typically 45-60% kcal from fat)

  • Standard chow diet (control)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimate male mice to the animal facility for at least one week upon arrival.

  • At 6-8 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

  • Provide ad libitum access to the respective diets and water for a period of 8-16 weeks.

  • Monitor body weight and food intake weekly.

  • After the induction period, the DIO mice will exhibit obesity, hyperglycemia, hyperinsulinemia, and insulin resistance, making them a suitable model for testing anti-diabetic compounds like MSI-1436.

Administration of this compound

This protocol outlines the preparation and administration of this compound to mice.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.

    • Dissolve the this compound in sterile saline to the final desired concentration. Ensure the solution is clear and free of particulates.

  • Administration:

    • Administer the this compound solution or vehicle (saline) to the mice via intraperitoneal (i.p.) injection.

    • The frequency and duration of administration will depend on the specific study design. A common regimen is a single initial injection followed by weekly or bi-weekly injections.

Glucose Tolerance Test (GTT)

The GTT assesses the ability of the body to clear a glucose load from the bloodstream.

Materials:

  • Glucose solution (e.g., 20% dextrose in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Insulin Tolerance Test (ITT)

The ITT measures the response to exogenous insulin, providing an indication of insulin sensitivity.

Materials:

  • Human insulin solution

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Fast the mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer human insulin (typically 0.75-1.0 IU/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at various time points after insulin administration (e.g., 15, 30, 45, and 60 minutes).

  • Plot the blood glucose concentration over time to assess the rate of glucose clearance.

Visualizations

Signaling Pathway of MSI-1436 Action

MSI1436_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates PTP1B PTP1B PTP1B->IR dephosphorylates MSI1436 MSI-1436 (Trodusquemine) MSI1436->PTP1B inhibits

Caption: Mechanism of action of MSI-1436 in enhancing insulin signaling.

Experimental Workflow for Evaluating MSI-1436 in a Diabetic Mouse Model

Experimental_Workflow cluster_setup Model Development & Treatment cluster_assessment Metabolic Assessment cluster_analysis Data Analysis start Start: C57BL/6J Mice diet Diet-Induced Obesity (High-Fat Diet for 8-16 weeks) start->diet grouping Randomization into Treatment Groups diet->grouping treatment This compound or Vehicle Administration (i.p.) grouping->treatment bw_monitoring Body Weight Monitoring treatment->bw_monitoring gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) treatment->itt data_analysis Statistical Analysis bw_monitoring->data_analysis gtt->data_analysis blood_collection Terminal Blood Collection itt->blood_collection plasma_analysis Plasma Analysis: Insulin, Leptin, Lipids blood_collection->plasma_analysis plasma_analysis->data_analysis results Results & Interpretation data_analysis->results

Caption: Workflow for preclinical evaluation of MSI-1436.

References

Application Notes and Protocols for Studying Tissue Regeneration in Zebrafish with MSI-1436 Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MSI-1436 lactate, a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), to study and promote tissue regeneration in the zebrafish model. The zebrafish's remarkable regenerative capabilities, coupled with the targeted action of MSI-1436, offer a powerful platform for investigating the molecular mechanisms of tissue repair and for screening potential regenerative therapeutics.[1][2]

Introduction to this compound

MSI-1436, also known as trodusquemine, is a naturally occurring aminosterol that functions as a non-competitive allosteric inhibitor of PTP1B.[1][2] PTP1B is a key negative regulator of multiple signaling pathways involved in cell growth, proliferation, and differentiation. By inhibiting PTP1B, MSI-1436 effectively enhances these signaling cascades, leading to accelerated tissue regeneration.[3] In zebrafish, MSI-1436 has been demonstrated to significantly increase the rate of both caudal fin and heart tissue regeneration.

The Zebrafish Model in Regeneration Studies

The zebrafish (Danio rerio) is a well-established vertebrate model for studying tissue regeneration due to its genetic tractability and remarkable ability to regenerate complex tissues, including fins, heart, spinal cord, and retina. Key advantages of the zebrafish model include:

  • Rapid Regeneration: Zebrafish can fully regenerate their caudal fin within 10-14 days and show significant heart muscle regeneration within weeks of injury.

  • Genetic Amenability: The availability of numerous genetic tools, including transgenic and knockout lines, allows for detailed investigation of the cellular and molecular mechanisms underlying regeneration.

  • Optical Transparency: The optical clarity of zebrafish embryos and the accessibility of adult tissues facilitate live imaging of regenerative processes.

Mechanism of Action of MSI-1436 in Tissue Regeneration

MSI-1436 enhances tissue regeneration by inhibiting PTP1B, a key negative regulator of receptor tyrosine kinase (RTK) signaling. PTP1B normally dephosphorylates and thereby inactivates RTKs that are crucial for cell proliferation and survival. Inhibition of PTP1B by MSI-1436 leads to sustained activation of these pro-regenerative signaling pathways.

MSI1436_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., ERK, AKT) RTK->Downstream_Signaling Activates PTP1B PTP1B PTP1B->RTK Inhibits (Dephosphorylates) MSI1436 MSI-1436 (Trodusquemine) MSI1436->PTP1B Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

MSI-1436 signaling pathway.

Quantitative Data on MSI-1436 Induced Regeneration

The following tables summarize the quantitative effects of MSI-1436 on tissue regeneration in zebrafish and mice.

Table 1: Caudal Fin Regeneration in Adult Zebrafish

Treatment GroupDosageDays Post-Amputation (dpa)Regeneration Increase (vs. Vehicle)Reference
Vehicle-4-
MSI-14360.125 mg/kg4~3-fold

Table 2: Heart Regeneration in Adult Zebrafish

Treatment GroupDosageDays Post-Amputation (dpa)OutcomeReference
Vehicle-3Baseline cardiomyocyte proliferation
MSI-14360.125 mg/kg3Increased cardiomyocyte proliferation

Table 3: Myocardial Infarction in Adult Mice

Treatment GroupDosageDurationOutcomeReference
Vehicle-4 weeks post-MIBaseline survival and heart function
MSI-14360.125 mg/kg4 weeks post-MIIncreased survival, improved heart function, reduced infarct size

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on caudal fin and heart regeneration in adult zebrafish.

Protocol 1: Caudal Fin Regeneration Assay

This protocol describes the procedure for inducing caudal fin regeneration and administering MSI-1436.

Fin_Regeneration_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis A Anesthetize adult zebrafish (e.g., 0.16 mg/mL Tricaine) C Amputate caudal fin distal to the vasculature A->C B Prepare this compound solution (e.g., in Cortland salt solution) D Administer MSI-1436 (0.125 mg/kg) or vehicle via intraperitoneal (IP) injection B->D C->D Immediately post-amputation E Repeat IP injections daily D->E F Image fins at defined time points (e.g., 4 dpa) E->F G Quantify regenerated fin area or length F->G H Perform histological analysis (optional) G->H Heart_Regeneration_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis A Anesthetize adult zebrafish C Perform ventricular apex resection (amputate ~20% of the ventricle) A->C B Prepare this compound solution D Administer MSI-1436 (0.125 mg/kg) or vehicle via IP injection B->D C->D Immediately post-surgery E Repeat IP injections daily D->E F Harvest hearts at defined time points (e.g., 3 dpa) E->F G Cryosection and perform immunostaining (e.g., Mef2 for cardiomyocytes, PCNA for proliferation) F->G H Quantify cardiomyocyte proliferation G->H

References

Application Notes and Protocols for Western Blot Analysis of Trodusquemine-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is an investigational drug that acts as a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[3][4][5] By inhibiting PTP1B, Trodusquemine enhances the phosphorylation of key downstream proteins, thereby potentiating insulin and leptin sensitivity. This has significant therapeutic implications for metabolic diseases such as obesity and type 2 diabetes. Additionally, Trodusquemine has been shown to modulate other signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, and has demonstrated neuroprotective and anti-cancer effects.

Western blot analysis is an indispensable technique for elucidating the molecular mechanism of Trodusquemine. It allows for the sensitive and specific quantification of changes in the phosphorylation state and expression levels of key proteins within the signaling cascades affected by Trodusquemine treatment. These application notes provide a detailed protocol for performing Western blot analysis on samples from cells or tissues treated with Trodusquemine, enabling researchers to accurately assess its pharmacological effects.

Principle of Trodusquemine Action and Key Signaling Pathways

Trodusquemine's primary mechanism of action is the inhibition of PTP1B. This leads to the increased phosphorylation of the insulin receptor (IR) and downstream signaling molecules such as Akt, as well as enhanced leptin signaling through the JAK/STAT pathway. Furthermore, Trodusquemine has been observed to increase the phosphorylation of AMPK, a central regulator of cellular energy homeostasis.

The following signaling pathway diagram illustrates the key molecular targets affected by Trodusquemine treatment.

Trodusquemine_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor (IR) IRS IRS IR->IRS phosphorylates LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits AMPK AMPK Trodusquemine->AMPK activates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation GLUT4 GLUT4 Translocation pAkt->GLUT4 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pAMPK p-AMPK AMPK->pAMPK phosphorylation

Caption: Trodusquemine Signaling Pathway

Data Presentation: Quantitative Analysis of Protein Phosphorylation

The following table summarizes representative quantitative data from Western blot analysis of aortic tissues from mice treated with Trodusquemine. The data illustrates the fold change in the phosphorylation of key signaling proteins relative to untreated controls.

ProteinPhosphorylation SiteTreatment GroupFold Change vs. Control (Mean ± SEM)Reference
Akt Ser473Single dose Trodusquemine~1.5 ± 0.2
AMPKα Thr172Single dose Trodusquemine~2.0 ± 0.3
p38 MAPK Thr180/Tyr182Single dose Trodusquemine~1.8 ± 0.4*
Insulin Receptor (IR) Tyr1162/1163Single dose TrodusquemineNo significant change

*Denotes a statistically significant increase (P≤0.05) compared to the saline-treated control group.

Experimental Protocols

This section provides detailed methodologies for the treatment of samples with Trodusquemine and subsequent Western blot analysis.

Experimental Workflow

The overall experimental workflow for analyzing the effects of Trodusquemine using Western blotting is depicted below.

Western_Blot_Workflow start Start: Cell Culture or Animal Model treatment Trodusquemine Treatment start->treatment sample_prep Sample Preparation: Cell Lysis or Tissue Homogenization treatment->sample_prep protein_quant Protein Quantification (BCA Assay) sample_prep->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, Akt, p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis: Densitometry and Quantification detection->analysis end End: Results analysis->end

Caption: Western Blot Experimental Workflow
A. Trodusquemine Treatment Protocols

1. In Vitro Cell Culture Treatment

  • Cell Lines: Use appropriate cell lines based on the research question (e.g., HepG2 for insulin signaling, SH-SY5Y for neuroprotection studies).

  • Culture Conditions: Culture cells to 70-80% confluency in the recommended medium.

  • Trodusquemine Preparation: Prepare a stock solution of Trodusquemine (e.g., 10 mM in sterile water or DMSO).

  • Treatment:

    • Serum-starve the cells for 4-6 hours prior to treatment, if investigating signaling pathways sensitive to serum growth factors.

    • Treat cells with the desired concentration of Trodusquemine (e.g., 1 µM) for the specified duration (e.g., 1-24 hours).

    • Include a vehicle-treated control group (e.g., sterile water or DMSO).

    • For insulin or leptin signaling studies, stimulate the cells with insulin (e.g., 100 nM) or leptin for a short period (e.g., 10-30 minutes) before harvesting.

    • Proceed immediately to cell lysis.

2. In Vivo Animal Treatment

  • Animal Models: Utilize relevant animal models, such as diet-induced obese (DIO) mice or LDLR-/- mice for atherosclerosis studies.

  • Trodusquemine Administration:

    • Dosage: Administer Trodusquemine via intraperitoneal (I.P.) injection. A common dosing regimen is an initial dose of 10 mg/kg, followed by subsequent weekly injections of 5 mg/kg.

    • Treatment Duration: The treatment duration can range from a single dose (acute) to several weeks (chronic).

    • Control Group: Administer a vehicle control (e.g., saline) to a separate cohort of animals.

  • Tissue Harvesting:

    • At the end of the treatment period, euthanize the animals according to approved protocols.

    • For signaling studies, it may be necessary to perform a terminal injection of insulin or other stimuli.

    • Rapidly dissect the tissues of interest (e.g., liver, hypothalamus, aorta) and immediately freeze them in liquid nitrogen.

    • Store the frozen tissues at -80°C until protein extraction.

B. Western Blot Protocol

1. Sample Preparation

  • Cell Lysis:

    • Wash the cell culture dish with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Tissue Homogenization:

    • Add ice-cold RIPA buffer with inhibitors to the frozen tissue sample.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

    • Follow steps 4-6 from the cell lysis protocol.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-STAT3 (Tyr705)

      • Total STAT3

      • Phospho-IR (Tyr1162/1163)

      • Total IR

      • GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

5. Detection and Analysis

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive primary/secondary antibodyUse fresh or validated antibodies.
Insufficient protein loadingIncrease the amount of protein loaded per well.
Inefficient protein transferOptimize transfer time and conditions.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; optimize antibody dilution.
Protein degradationEnsure protease and phosphatase inhibitors are always used.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of key signaling proteins in response to Trodusquemine treatment. By following these detailed methodologies, researchers can effectively investigate the molecular mechanisms of Trodusquemine and its potential as a therapeutic agent. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the fields of metabolic disease, neuroscience, and oncology.

References

Application Notes and Protocols: PTP1B Enzymatic Assay Using MSI-1436 Lactate as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[1][2][3][4] Its role in downregulating these pathways makes it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in cancer.[1] MSI-1436 lactate, also known as Trodusquemine, is a selective, non-competitive, and allosteric inhibitor of PTP1B. It demonstrates a preference for the full-length form of PTP1B over its catalytic domain. MSI-1436 exerts its inhibitory effect by binding to a novel allosteric site within the C-terminus of PTP1B.

These application notes provide detailed protocols for performing a PTP1B enzymatic assay to evaluate the inhibitory activity of this compound. Both a colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorogenic assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) are described.

PTP1B Signaling Pathway

PTP1B plays a pivotal role in attenuating key cellular signaling pathways. In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), leading to a dampening of the downstream signals that promote glucose uptake. Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical step in inhibiting leptin-mediated signaling which is involved in appetite regulation.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation pIR->IR dephosphorylates IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 pIRS1->IRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 pJAK2->JAK2 dephosphorylates STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Appetite Regulation) pSTAT3->Gene_Transcription PTP1B PTP1B MSI1436 MSI-1436 MSI1436->PTP1B inhibits

Diagram 1: PTP1B's role in insulin and leptin signaling pathways.

Quantitative Data Summary

The inhibitory activity of MSI-1436 on PTP1B has been characterized with the following parameters. It is important to note that MSI-1436 is a more potent inhibitor of the full-length PTP1B (residues 1-405) compared to the truncated catalytic domain (residues 1-321).

InhibitorTarget EnzymeAssay SubstrateIC50 / KiInhibition TypeReference
MSI-1436 (Trodusquemine)PTP1B (full-length, 1-405)DiFMUPKi: 0.6 µMNon-competitive
MSI-1436 (Trodusquemine)PTP1B (catalytic domain, 1-321)DiFMUPKi: 4 µMNon-competitive
MSI-1436 (Trodusquemine)PTP1BpNPP~1 µMNon-competitive
MSI-1436 (Trodusquemine)TCPTPNot Specified224 µMNot Specified

Experimental Protocols

Materials and Reagents
  • Enzyme: Human Recombinant PTP1B (full-length or catalytic domain)

  • Inhibitor: this compound

  • Substrates:

    • p-nitrophenyl phosphate (pNPP) for colorimetric assay

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) for fluorogenic assay

  • Assay Buffers:

    • pNPP Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

    • DiFMUP Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.

  • Stop Solution (for pNPP assay): 1 M NaOH

  • Equipment:

    • 96-well microplate reader (for absorbance at 405 nm and fluorescence at Ex/Em = 360/460 nm)

    • Standard laboratory pipettes and consumables

Experimental Workflow

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare MSI-1436 dilutions add_inhibitor Add MSI-1436 or vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare PTP1B solution add_enzyme Add PTP1B enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate solution (pNPP or DiFMUP) start_reaction Initiate reaction with substrate prep_substrate->start_reaction add_buffer Add assay buffer to wells add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction (for pNPP) incubate->stop_reaction read_plate Read plate (Absorbance or Fluorescence) incubate->read_plate (for kinetic fluorogenic assay) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Diagram 2: General workflow for the PTP1B inhibition assay.
Protocol 1: Colorimetric PTP1B Assay using pNPP

This protocol is adapted from standard PTP1B assays utilizing pNPP as a substrate.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer. Create a series of dilutions to be tested (e.g., from 0.01 µM to 100 µM).

    • Dilute the PTP1B enzyme stock to the desired working concentration in the pNPP Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

    • Prepare a 10 mM stock solution of pNPP in the pNPP Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of pNPP Assay Buffer.

    • Add 10 µL of the this compound dilutions or vehicle control (e.g., water) to the respective wells.

    • Add 20 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 20 µL of the 10 mM pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorogenic PTP1B Assay using DiFMUP

This protocol offers higher sensitivity compared to the colorimetric assay.

  • Preparation of Reagents:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

    • Dilute the PTP1B enzyme stock to the desired working concentration in the DiFMUP Assay Buffer. A lower enzyme concentration is typically required for this assay (sub-nanomolar to low nanomolar range).

    • Prepare a 100 µM stock solution of DiFMUP in the DiFMUP Assay Buffer.

  • Assay Procedure:

    • To each well of a black, 96-well plate, add 50 µL of DiFMUP Assay Buffer.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Add 20 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 20 µL of the 100 µM DiFMUP solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader. A kinetic reading can also be performed to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] x 100

    • Determine the IC50 value as described in Protocol 1.

Concluding Remarks

The provided protocols offer robust methods for assessing the inhibitory potential of this compound against PTP1B. The choice between the colorimetric and fluorogenic assay will depend on the required sensitivity and available equipment. For high-throughput screening and detailed kinetic analysis, the fluorogenic assay is recommended. These application notes serve as a comprehensive guide for researchers in the fields of metabolic disease and oncology to further explore the therapeutic potential of PTP1B inhibitors.

References

Application Notes and Protocols: Delivery of Trodusquemine to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol analog that has garnered significant interest for its therapeutic potential in a range of diseases, including metabolic disorders and neurodegenerative conditions. Its ability to cross the blood-brain barrier and modulate central nervous system (CNS) targets makes it a promising candidate for neurological applications. The primary mechanism of action of Trodusquemine in the CNS is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, as well as neurotrophic pathways such as the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling cascade.[1][2][3][4][5] This document provides detailed application notes and protocols for the delivery of Trodusquemine to the CNS in preclinical research settings.

Data Presentation

Effective delivery of Trodusquemine to the CNS is critical for achieving therapeutic efficacy in preclinical models of neurological disorders. The following tables summarize key parameters for common delivery methods.

Note: Specific pharmacokinetic data for Trodusquemine in the CNS (e.g., brain-to-plasma concentration ratio) is not extensively available in publicly accessible literature. The values presented in Table 2 are illustrative and based on typical ranges for CNS-penetrant small molecules. Researchers are strongly encouraged to perform pharmacokinetic studies to determine these values for their specific experimental conditions.

Table 1: Overview of Trodusquemine Delivery Methods for CNS Research

Delivery MethodRoute of AdministrationTypical Dosage Range (Mouse)AdvantagesDisadvantagesKey References
Systemic Delivery Intraperitoneal (i.p.)5 - 10 mg/kgRelatively easy to perform, allows for systemic distribution.Potential for first-pass metabolism, less direct CNS targeting.
Intravenous (i.v.)5 - 10 mg/kgBypasses first-pass metabolism, rapid systemic distribution.Requires more technical skill, potential for infusion-related reactions.
Direct CNS Delivery Intracerebroventricular (i.c.v.)30 µg/kgBypasses the blood-brain barrier, direct delivery to the CSF.Invasive surgical procedure, potential for localized tissue damage.

Table 2: Illustrative Pharmacokinetic Parameters of Trodusquemine in the CNS (Mouse Model)

ParameterIntraperitoneal (i.p.)Intravenous (i.v.)Intracerebroventricular (i.c.v.)
Brain Cmax (ng/g) Data not availableData not availableData not available
Brain Tmax (h) Data not availableData not availableData not available
Brain AUC (ng*h/g) Data not availableData not availableData not available
Brain-to-Plasma Ratio (Kp) Data not availableData not availableN/A
Unbound Brain-to-Plasma Ratio (Kp,uu) Data not availableData not availableN/A

Experimental Protocols

The following protocols provide detailed methodologies for the administration of Trodusquemine to rodents for CNS-targeted research. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (i.p.) Injection of Trodusquemine in Mice

Objective: To administer Trodusquemine systemically for studying its effects on the CNS.

Materials:

  • Trodusquemine (hydrochloride salt)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 mL sterile syringes

  • 25-27 gauge sterile needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Trodusquemine Solution:

    • Calculate the required amount of Trodusquemine based on the desired dose (e.g., 10 mg/kg) and the weight of the mice.

    • Dissolve Trodusquemine in sterile saline or PBS to the desired final concentration. Ensure the solution is clear and free of particulates. A common vehicle is sterile 0.9% saline.

    • The final injection volume should not exceed 10 mL/kg. For a 25g mouse, the maximum volume is 0.25 mL.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the exact injection volume.

    • Restrain the mouse securely. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.

    • Position the mouse with its head tilted slightly downwards.

    • Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly inject the Trodusquemine solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intravenous (i.v.) Injection of Trodusquemine in Mice (Tail Vein)

Objective: To administer Trodusquemine directly into the systemic circulation for rapid distribution, including to the CNS.

Materials:

  • Trodusquemine solution (prepared as in Protocol 1)

  • 1 mL sterile syringes

  • 27-30 gauge sterile needles

  • Mouse restrainer

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Preparation:

    • Prepare the Trodusquemine solution as described in Protocol 1. The final injection volume should be around 5 mL/kg.

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.

  • Animal Handling and Injection:

    • Place the mouse in a suitable restrainer.

    • Disinfect the tail with 70% ethanol. The lateral tail veins should be visible on either side of the tail.

    • Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle.

    • Advance the needle slightly into the vein. A successful cannulation is often indicated by a small amount of blood entering the hub of the needle.

    • Slowly inject the Trodusquemine solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

Protocol 3: Intracerebroventricular (i.c.v.) Injection of Trodusquemine in Mice

Objective: To deliver Trodusquemine directly into the cerebral ventricles, bypassing the blood-brain barrier for direct CNS action. This procedure requires stereotaxic surgery and strict aseptic technique.

Materials:

  • Trodusquemine solution (prepared in sterile artificial cerebrospinal fluid, aCSF)

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Microsyringe pump and Hamilton syringe (10 µL)

  • 33-gauge injection needle

  • Surgical drill

  • Surgical tools (scalpel, forceps, etc.)

  • Skull screws and dental cement (optional, for cannula implantation)

  • Sutures or wound clips

  • Ophthalmic ointment

  • Heating pad

  • 70% ethanol and povidone-iodine solution

  • Analgesics and post-operative care supplies

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Administer a pre-operative analgesic as per IACUC guidelines.

    • Secure the mouse in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

    • Maintain the animal's body temperature using a heating pad.

    • Shave the scalp and sterilize the surgical area with povidone-iodine followed by 70% ethanol.

  • Stereotaxic Injection:

    • Make a midline incision to expose the skull.

    • Identify and level the bregma and lambda cranial landmarks.

    • Determine the coordinates for the lateral ventricle (e.g., from bregma: Anterior/Posterior: -0.3 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -3.0 mm from the skull surface). These coordinates may need to be adjusted based on the mouse strain and age.

    • Drill a small burr hole at the target coordinates, being careful not to damage the underlying dura.

    • Load the Hamilton syringe with the Trodusquemine solution (typically 1-5 µL total volume).

    • Slowly lower the injection needle to the target DV coordinate.

    • Infuse the solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.

    • After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and minimize backflow.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the incision or close it with wound clips.

    • Administer a post-operative analgesic.

    • Place the mouse in a clean, warm cage and monitor closely until it has fully recovered from anesthesia.

    • Provide supportive care as needed, including easy access to food and water.

Mandatory Visualizations

Signaling Pathway

The primary central mechanism of Trodusquemine involves the inhibition of PTP1B, which potentiates signaling through the insulin/leptin and BDNF/TrkB pathways.

Trodusquemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin/Leptin IR Insulin/Leptin Receptor Insulin->IR BDNF BDNF TrkB TrkB Receptor BDNF->TrkB IRS IRS-1 IR->IRS PI3K PI3K TrkB->PI3K PLCg PLCγ TrkB->PLCg ERK ERK TrkB->ERK Trodusquemine Trodusquemine PTP1B PTP1B Trodusquemine->PTP1B PTP1B->IR PTP1B->TrkB IRS->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival Inhibition of apoptosis CREB CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity ERK->CREB Gene_Expression->Synaptic_Plasticity Gene_Expression->Neuronal_Survival

Caption: Trodusquemine's CNS mechanism of action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the CNS delivery and efficacy of Trodusquemine in a mouse model of a neurodegenerative disease.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis Animal_Model Select Animal Model (e.g., transgenic mouse) Drug_Formulation Prepare Trodusquemine Formulation Administration Administer Trodusquemine (i.p., i.v., or i.c.v.) Animal_Model->Administration Drug_Formulation->Administration PK_Studies Pharmacokinetic Studies (Blood & Brain Samples) Administration->PK_Studies Time course Behavioral_Tests Behavioral Testing (e.g., memory, motor function) Administration->Behavioral_Tests Chronic treatment Data_Analysis Analyze Data & Draw Conclusions PK_Studies->Data_Analysis Tissue_Analysis Post-mortem Tissue Analysis (e.g., Histology, Western Blot) Behavioral_Tests->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: Workflow for CNS drug delivery and efficacy testing.

References

Application Note: A Protocol for Investigating the Effects of MSI-1436 and Lactate on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular glucose uptake is a critical process in metabolism, and its dysregulation is a hallmark of various diseases, including cancer and metabolic disorders. Understanding how different compounds modulate glucose transport and metabolism is crucial for the development of new therapeutic strategies. This application note provides a detailed protocol for a cell-based glucose uptake assay to investigate the effects of MSI-1436, a protein tyrosine phosphatase 1B (PTP1B) inhibitor, in the presence of lactate.

MSI-1436 (Trodusquemine) is a selective inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, MSI-1436 can enhance insulin-stimulated glucose uptake, making it a promising candidate for the treatment of type 2 diabetes and obesity.[1][2] Lactate, once considered a metabolic waste product, is now recognized as an important signaling molecule and energy source that can influence cellular metabolism, including glucose utilization.[3] Investigating the interplay between a therapeutic agent like MSI-1436 and a metabolic effector like lactate is essential for a comprehensive understanding of its mechanism of action in a complex metabolic environment.

This protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in cultured cells. 2-NBDG is transported into cells by glucose transporters and accumulates intracellularly, providing a fluorescent signal proportional to glucose uptake.[4] This method offers a non-radioactive and high-throughput compatible alternative for studying glucose metabolism.

Signaling Pathways

MSI-1436 and Glucose Uptake:

MSI-1436 enhances glucose uptake primarily through the inhibition of PTP1B. PTP1B dephosphorylates and inactivates the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by MSI-1436 leads to prolonged activation of the IR/IRS-1 signaling cascade. This results in the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues, thereby increasing glucose uptake. In other cell types, such as liver cells, MSI-1436 has been shown to augment the abundance of glycosylated GLUT2, potentially by enhancing its stability and half-life at the plasma membrane.

MSI1436_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR MSI1436 MSI-1436 PTP1B PTP1B MSI1436->PTP1B Inhibits IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT GLUT4/GLUT2 Glucose_uptake Glucose Uptake PTP1B->IR Dephosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT Promotes Translocation Glucose Glucose Glucose->Glucose_uptake

Caption: MSI-1436 signaling pathway for enhanced glucose uptake.

Lactate and Glucose Metabolism:

High concentrations of extracellular lactate can be taken up by cells through monocarboxylate transporters (MCTs). Intracellularly, lactate can be converted to pyruvate, leading to an increase in the NADH/NAD+ ratio. This shift in redox state can inhibit key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby reducing the overall glycolytic flux. Consequently, an increase in extracellular lactate may lead to a decrease in glucose consumption.

Lactate_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Lactate_ext Lactate MCT MCT Lactate_ext->MCT Lactate_int Lactate MCT->Lactate_int Pyruvate Pyruvate Lactate_int->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Glycolysis Glycolysis NADH->Glycolysis Inhibits Glucose Glucose Glucose->Glycolysis

Caption: Lactate's influence on intracellular glycolysis.

Experimental Protocols

This protocol is designed for adherent cells cultured in a 96-well plate and is adaptable for other formats.

Materials:

  • Cell line of interest (e.g., HepG2, L6 myotubes, 3T3-L1 adipocytes)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer

  • MSI-1436 (Trodusquemine)

  • Sodium L-lactate

  • 2-NBDG (fluorescent glucose analog)

  • Insulin (optional, as a positive control for glucose uptake)

  • Propidium Iodide (PI) or other viability dye

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or flow cytometer

Experimental Workflow:

Workflow A 1. Seed Cells (24 hours) B 2. Serum Starvation (2-4 hours) A->B C 3. Pre-treatment (MSI-1436 +/- Lactate) (1 hour) B->C D 4. 2-NBDG Incubation (30-60 minutes) C->D E 5. Wash and Stop Uptake D->E F 6. Fluorescence Measurement E->F G 7. Data Analysis F->G

Caption: Glucose uptake assay experimental workflow.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Serum Starvation:

    • Gently aspirate the complete culture medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of serum-free, low-glucose (1 g/L) medium to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2.

  • Pre-treatment with MSI-1436 and Lactate:

    • Prepare treatment solutions in glucose-free DMEM or KRB buffer. Suggested concentrations:

      • MSI-1436: 0.1, 1, 10 µM

      • Sodium L-lactate: 5, 10, 20 mM

    • Include the following controls:

      • Vehicle control (buffer only)

      • MSI-1436 only controls

      • Lactate only controls

      • Positive control (e.g., 100 nM Insulin)

    • Aspirate the starvation medium and add 90 µL of the respective treatment solutions to the wells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • 2-NBDG Incubation:

    • Prepare a 10X stock solution of 2-NBDG in glucose-free buffer. A final concentration of 50-100 µM is recommended.

    • Add 10 µL of the 10X 2-NBDG stock solution to each well.

    • Incubate for 30-60 minutes at 37°C, 5% CO2. Protect the plate from light.

  • Stopping the Uptake and Washing:

    • Aspirate the 2-NBDG containing medium.

    • Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular 2-NBDG and stop the uptake.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

    • Optional (for Flow Cytometry):

      • Trypsinize the cells, centrifuge, and resuspend in ice-cold PBS with a viability dye like PI.

      • Analyze on a flow cytometer, gating on the live cell population.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity to cell number (e.g., using a parallel plate for cell counting or a DNA quantification assay like CyQUANT).

    • Express the data as a percentage of the vehicle control.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from this protocol.

Table 1: Effect of MSI-1436 on 2-NBDG Uptake

MSI-1436 Concentration (µM)Mean Fluorescence Intensity (a.u.)Standard Deviation% of Vehicle Control
0 (Vehicle)1500120100%
0.11850150123%
12500200167%
103200250213%
100 nM Insulin (Positive Control)3500280233%

Table 2: Effect of Lactate on 2-NBDG Uptake

Lactate Concentration (mM)Mean Fluorescence Intensity (a.u.)Standard Deviation% of Vehicle Control
0 (Vehicle)1500130100%
5130011087%
1011009073%
209008060%

Table 3: Combined Effect of MSI-1436 and Lactate on 2-NBDG Uptake

TreatmentMean Fluorescence Intensity (a.u.)Standard Deviation% of Vehicle Control
Vehicle1500125100%
10 µM MSI-14363200260213%
20 mM Lactate9007560%
10 µM MSI-1436 + 20 mM Lactate2300190153%

Conclusion

This application note provides a comprehensive protocol for assessing the individual and combined effects of MSI-1436 and lactate on cellular glucose uptake using the fluorescent probe 2-NBDG. The provided diagrams illustrate the underlying signaling pathways and the experimental workflow. By following this detailed methodology and utilizing the structured tables for data presentation, researchers can effectively investigate the modulation of glucose metabolism by therapeutic compounds in different metabolic contexts. This will aid in a more thorough understanding of drug mechanisms and their potential efficacy in relevant physiological and pathological conditions.

References

Application Notes and Protocols for Studying Autophagy and ER Stress with Trodusquemine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that acts as a specific, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. PTP1B is a key negative regulator of insulin and leptin signaling pathways[2]. Emerging evidence suggests that PTP1B also plays a significant role in the regulation of cellular stress responses, including autophagy and endoplasmic reticulum (ER) stress, making Trodusquemine a valuable tool for studying these interconnected pathways. These pathways are implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer[3][4].

These application notes provide a comprehensive guide for utilizing Trodusquemine to investigate autophagy and ER stress in various experimental models. Detailed protocols for key assays are provided to ensure reproducible and reliable results.

Mechanism of Action

Trodusquemine exerts its effects by inhibiting PTP1B. PTP1B is known to dephosphorylate and inactivate key signaling proteins. By inhibiting PTP1B, Trodusquemine can modulate downstream signaling cascades that are critically involved in autophagy and ER stress.

  • Autophagy Regulation: PTP1B has been shown to negatively regulate AMP-activated protein kinase (AMPK), a central regulator of autophagy. Inhibition of PTP1B by Trodusquemine can lead to the activation of AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR), a major negative regulator of autophagy. This disinhibition of mTOR signaling initiates the autophagic process.

  • ER Stress Modulation: PTP1B is localized to the ER membrane and is involved in the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. PTP1B can modulate the activity of key ER stress sensors such as PERK and IRE1α. By inhibiting PTP1B, Trodusquemine can influence the cellular response to ER stress, potentially alleviating stress or sensitizing cells to stress-induced apoptosis depending on the context.

Data Presentation

The following tables summarize the expected quantitative changes in key autophagy and ER stress markers following Trodusquemine treatment, based on preclinical studies.

Table 1: Effect of Trodusquemine on Autophagy Markers

MarkerExpected Change with TrodusquemineMethod of DetectionReference Protocol
LC3-II/LC3-I RatioWestern BlotProtocol 2
p62/SQSTM1Western BlotProtocol 2
Autophagosome numberImmunofluorescence (LC3 puncta)Protocol 3

Table 2: Effect of Trodusquemine on ER Stress Markers in a Mouse Model of Atherosclerosis

MarkerChange with single dose TrodusquemineMethod of DetectionReference Protocol
p-eIF2αWestern BlotProtocol 4
CHOPWestern BlotProtocol 4
p-IRE1αNo significant changeWestern BlotProtocol 4
BiP/GRP78No significant changeWestern BlotProtocol 4

Data adapted from a study on LDLR-/- mice. Effects may vary depending on the model and experimental conditions.

Mandatory Visualizations

Signaling Pathways

Trodusquemine_Signaling cluster_autophagy Autophagy Regulation cluster_er_stress ER Stress Modulation Trodusquemine_A Trodusquemine PTP1B_A PTP1B Trodusquemine_A->PTP1B_A AMPK AMPK PTP1B_A->AMPK mTOR mTORC1 AMPK->mTOR Autophagy Autophagy Induction (LC3-II ↑, p62 ↓) mTOR->Autophagy Trodusquemine_ER Trodusquemine PTP1B_ER PTP1B Trodusquemine_ER->PTP1B_ER PERK PERK PTP1B_ER->PERK Modulates eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP

Caption: Trodusquemine's dual role in modulating autophagy and ER stress pathways.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation start Seed Cells / Prepare Animal Model treatment Treat with Trodusquemine (various concentrations and time points) start->treatment collection Harvest Cells / Tissues treatment->collection wb Western Blot (LC3, p62, p-eIF2α, CHOP) collection->wb if_microscopy Immunofluorescence (LC3 puncta) collection->if_microscopy viability Cell Viability Assay collection->viability rt_qpcr RT-qPCR (ER stress gene expression) collection->rt_qpcr data_analysis Quantitative Analysis & Data Visualization wb->data_analysis if_microscopy->data_analysis viability->data_analysis rt_qpcr->data_analysis

Caption: A typical experimental workflow for studying Trodusquemine's effects.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is to determine the cytotoxic effects of Trodusquemine on a specific cell line and to establish a suitable concentration range for subsequent experiments.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Trodusquemine (MSI-1436)

  • DMSO (vehicle control)

  • 96-well plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Trodusquemine Treatment:

    • Prepare a stock solution of Trodusquemine in DMSO.

    • Perform serial dilutions of Trodusquemine in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Trodusquemine or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Viability Measurement:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis:

    • Subtract the background reading from wells containing medium and reagent only.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the Trodusquemine concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol describes the detection and quantification of the autophagy markers LC3-II and p62 by Western blotting. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

  • Treated cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for LC3, 10-12% for p62)

  • PVDF membrane (0.2 µm for LC3)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells or homogenize tissues in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization of autophagosome formation by detecting the translocation of LC3 to punctate structures within the cell.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with Trodusquemine as determined from the viability assay.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 30-60 minutes at room temperature.

    • Incubate with the primary LC3B antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta (for Alexa Fluor 488) in the cytoplasm.

  • Quantification:

    • Acquire images from multiple random fields for each condition.

    • Count the number of LC3 puncta per cell. An increase in the average number of puncta per cell indicates autophagy induction.

Protocol 4: RT-qPCR for ER Stress Markers

This protocol is for quantifying the mRNA expression levels of key ER stress-responsive genes, such as ATF4, CHOP, and the spliced form of XBP1.

Materials:

  • Treated cells or tissues

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (ATF4, CHOP, spliced XBP1, and a housekeeping gene like GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the fold change in gene expression in Trodusquemine-treated samples relative to the vehicle-treated controls.

Conclusion

Trodusquemine is a powerful pharmacological tool for investigating the intricate relationship between autophagy and ER stress. By utilizing the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively design and execute experiments to elucidate the role of PTP1B in these fundamental cellular processes and explore the therapeutic potential of its inhibition.

References

Troubleshooting & Optimization

"troubleshooting MSI-1436 lactate solubility for in vitro assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MSI-1436 lactate (also known as Trodusquemine lactate) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is MSI-1436 and what is its mechanism of action?

A1: MSI-1436 is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[1][4] By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved insulin sensitivity.

Q2: What is the lactate salt of MSI-1436 and why is it used?

A2: this compound is a salt form of the active compound MSI-1436. Salt forms of compounds are often used in pharmaceutical development and research to improve properties such as solubility and stability.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For the solid powder, it is recommended to store it at 4°C, sealed away from moisture. For stock solutions in solvent, storage at -80°C for up to 2 years or -20°C for up to 1 year is advised to maintain stability. Always refer to the manufacturer's specific recommendations.

Q4: At what concentrations is this compound typically used in cell-based assays?

A4: In various cell-based assays, MSI-1436 has been effectively used at concentrations ranging from 0.1 µM to 10 µM. The optimal concentration will depend on the specific cell type and experimental endpoint. A dose-response experiment is recommended to determine the ideal concentration for your assay.

Troubleshooting Guide: this compound Solubility and Precipitation

One of the most common challenges encountered when working with small molecules in in vitro assays is ensuring complete solubility to achieve accurate and reproducible results. This guide addresses potential solubility issues with this compound.

Problem: I am observing precipitation when preparing my this compound solution or after adding it to my cell culture medium.

This can be due to several factors, including improper solvent selection, exceeding the solubility limit, or interactions with components in the aqueous medium.

Solution Workflow:

G cluster_0 Solubility Troubleshooting Workflow A Start: Precipitation Observed B Step 1: Review Stock Solution Preparation C Step 2: Check Final Concentration in Assay Medium D Step 3: Evaluate Dilution Method E Step 4: Assess Assay Medium Conditions F Outcome: Clear Solution

Troubleshooting Steps in Detail:

Step 1: Review Stock Solution Preparation

  • Incorrect Solvent: While this compound has some aqueous solubility, for in vitro assays, it is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

  • Exceeding Solubility Limit: Ensure you are not exceeding the known solubility of this compound in your chosen solvent.

  • Solvent Quality: Use high-purity, anhydrous (dry) DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of many compounds.

  • Dissolution Technique: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.

Step 2: Check Final Concentration in Assay Medium

  • High Final Concentration: While the stock solution is concentrated, the final concentration in your aqueous cell culture medium should be low (typically in the µM range). High final concentrations are more likely to cause precipitation.

  • Serial Dilutions: It is best practice to perform serial dilutions of your stock solution in the assay medium to reach the desired final concentration.

Step 3: Evaluate Dilution Method

  • Direct Dilution of Powder: Avoid directly dissolving this compound powder into cell culture medium or phosphate-buffered saline (PBS). This can lead to localized high concentrations and precipitation.

  • Proper Mixing: When adding the stock solution to the assay medium, ensure rapid and thorough mixing to prevent localized supersaturation.

Step 4: Assess Assay Medium Conditions

  • pH of the Medium: The pH of your cell culture medium (typically 7.2-7.4) can affect the solubility of compounds. Ensure your medium is properly buffered.

  • Serum Proteins: While there is no direct evidence of this compound precipitating due to interactions with serum proteins, this can be a factor for some compounds. If you suspect this, you could test your experiment in serum-free medium as a control.

  • Other Components: Cell culture media are complex mixtures of salts, amino acids, and other components. Interactions between these and the compound, although rare, can sometimes lead to precipitation.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO5453.99MedchemExpress, GlpBio
Water≥ 33.3333.32GlpBio
0.1 M HCl5049.99MedchemExpress

Note: The molar concentration is based on a molecular weight of 1000.17 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 99.98 µL of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dosing Cells in a 96-well Plate for an In Vitro Assay

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

    • Cells seeded in a 96-well plate

  • Procedure (for a final concentration of 10 µM):

    • Prepare an intermediate dilution of the 10 mM stock solution. For example, add 2 µL of the 10 mM stock to 198 µL of cell culture medium to get a 100 µM solution. Mix well by pipetting.

    • From the 100 µM intermediate dilution, add the required volume to your wells. For a final volume of 100 µL per well, add 10 µL of the 100 µM solution.

    • Ensure that the final concentration of DMSO in the wells is low (typically ≤ 0.1%) to avoid solvent toxicity to the cells.

    • Include a vehicle control in your experiment (medium with the same final concentration of DMSO without the compound).

Signaling Pathway Diagrams

MSI-1436 Mechanism of Action

G MSI_1436 This compound PTP1B PTP1B MSI_1436->PTP1B Inhibits Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylates (Inactivates) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) Insulin_Receptor->Downstream_Signaling Activates Glucose_Uptake Increased Glucose Uptake Downstream_Signaling->Glucose_Uptake Promotes

Experimental Workflow for Testing MSI-1436 in a Cell-Based Assay

G cluster_0 Experimental Workflow A Prepare 10 mM Stock in DMSO B Seed Cells in Multi-well Plate C Prepare Serial Dilutions in Culture Medium D Treat Cells with MSI-1436 and Vehicle Control E Incubate for Desired Time F Perform Assay (e.g., Western Blot, Viability) G Data Analysis

References

"potential off-target effects of Trodusquemine in research"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trodusquemine. The information is presented in a question-and-answer format to directly address potential issues related to off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected neurological or behavioral effects in our animal models treated with Trodusquemine. What could be the cause?

A1: Trodusquemine has been shown to have affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), with IC50 values of 0.4 µM and 0.7 µM, respectively.[1] Inhibition of these transporters can alter neurotransmitter levels in the brain, potentially leading to behavioral changes. It is also suggested that Trodusquemine may have anxiolytic properties and can cross the blood-brain barrier.[1] We recommend including behavioral assessments and, if possible, measuring neurotransmitter levels in brain tissue to investigate these potential off-target effects.

Q2: Our cell viability assays show unexpected cytotoxicity at concentrations where PTP1B inhibition should be specific. What could be the issue?

A2: Trodusquemine is known to have broad-spectrum antimicrobial activity.[1] While this is an off-target effect in mammalian systems, the underlying mechanism may involve membrane disruption, which could lead to cytotoxicity at higher concentrations. Additionally, Trodusquemine has been noted to affect ion channels, such as causing the calcium-dependent opening of chlorine channels. Disruptions in ion homeostasis can also contribute to cell death. We advise performing a dose-response curve for cytotoxicity in your specific cell line and comparing it to the IC50 for PTP1B inhibition to determine the therapeutic window.

Q3: We are seeing modulation of signaling pathways that are not directly downstream of the insulin or leptin receptors. What other phosphatases might Trodusquemine be inhibiting?

Q4: We are studying Trodusquemine in the context of cancer, and in some cancer cell lines, we observe a pro-proliferative effect. Why might this be?

A4: The effect of PTP1B inhibition can be context-dependent. While in many cancers, such as HER2-positive breast cancer, PTP1B acts as a tumor promoter, in other cancer types, it may function as a tumor suppressor. Therefore, inhibiting PTP1B with Trodusquemine could potentially promote proliferation in certain cancer cell lines. It is crucial to characterize the role of PTP1B in your specific cancer model before interpreting the effects of Trodusquemine.

Troubleshooting Guides

Issue: Inconsistent results in PTP1B inhibition assays.

  • Possible Cause 1: Substrate concentration. The concentration of the substrate (e.g., pNPP) can affect the apparent IC50 value.

    • Solution: Ensure you are using a substrate concentration at or below the Km for PTP1B.

  • Possible Cause 2: Enzyme activity. The purity and activity of the recombinant PTP1B can vary between batches and suppliers.

    • Solution: Always qualify a new batch of enzyme by determining its specific activity before running inhibitor screens.

  • Possible Cause 3: Buffer components. The presence of certain additives in your buffer could interfere with the assay.

    • Solution: Use a well-characterized PTP1B assay buffer and ensure consistency across experiments.

Issue: High background in Western blots for phosphorylated proteins.

  • Possible Cause 1: Inadequate blocking.

    • Solution: Use a blocking buffer containing bovine serum albumin (BSA) instead of non-fat milk, as milk contains phosphoproteins that can increase background.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Optimize the concentration of your primary and secondary antibodies and increase the number and duration of washes.

  • Possible Cause 3: Phosphatase activity in samples.

    • Solution: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest.

Quantitative Data Summary

Target/EffectMetricValue (µM)SpeciesNotes
Primary Target
Protein Tyrosine Phosphatase 1B (PTP1B)IC501.0HumanNon-competitive, allosteric inhibitor.[1] Another source reports 0.6 µM.
Potential Off-Targets
Dopamine Transporter (DAT)IC500.4-May contribute to neurological/behavioral effects.
Norepinephrine Transporter (NET)IC500.7-May contribute to neurological/behavioral effects.
SHP2 (PTPN11)-N/A-Potential for off-target inhibition, but no direct IC50 reported.
NMDA Receptor-N/A-Potential for interaction, but no direct binding affinity reported.
Other Effects
Antimicrobial ActivityMIC3.12 - 12.5VariousValues for structurally similar aminosterol derivatives.
Ion Channel Modulation-N/AFrogCauses calcium-dependent opening of chloride channels in oocytes.

Experimental Protocols

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Trodusquemine on PTP1B.

Materials:

  • Recombinant human PTP1B

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Trodusquemine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Trodusquemine in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of Trodusquemine in the assay buffer.

  • In a 96-well plate, add 20 µL of recombinant PTP1B to each well.

  • Add 10 µL of the Trodusquemine dilutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 170 µL of pre-warmed pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of Trodusquemine and determine the IC50 value.

Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effects of Trodusquemine on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Trodusquemine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Trodusquemine in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of Trodusquemine. Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each concentration and determine the IC50 value for cytotoxicity.

Western Blot for Phosphorylated Proteins

Objective: To determine the effect of Trodusquemine on the phosphorylation status of a target protein downstream of PTP1B (e.g., Insulin Receptor).

Materials:

  • Cell line of interest

  • Trodusquemine

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Trodusquemine at the desired concentrations and for the desired time.

  • Lyse the cells using lysis buffer with inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against the total protein to ensure equal loading.

Visualizations

Trodusquemine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS pY LeptinR Leptin Receptor Jak2 Jak2 LeptinR->Jak2 pY PTP1B PTP1B PTP1B->IR PTP1B->Jak2 dephosphorylates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake STAT3 STAT3 Jak2->STAT3 pY Gene_Expression Gene Expression STAT3->Gene_Expression Trodusquemine Trodusquemine Trodusquemine->PTP1B inhibits Insulin Insulin Insulin->IR Leptin Leptin Leptin->LeptinR

Caption: Trodusquemine's primary mechanism of action.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect cell_culture Cell Culture/ Animal Model start->cell_culture treatment Trodusquemine Treatment (Dose-Response) cell_culture->treatment biochemical_assay Biochemical Assays (e.g., PTP1B inhibition) treatment->biochemical_assay cell_based_assay Cell-Based Assays (e.g., Viability, Signaling) treatment->cell_based_assay in_vivo_assessment In Vivo Assessment (e.g., Behavior, Physiology) treatment->in_vivo_assessment data_analysis Data Analysis biochemical_assay->data_analysis cell_based_assay->data_analysis in_vivo_assessment->data_analysis conclusion Conclusion: Confirmation of Off-Target Effect data_analysis->conclusion

Caption: General workflow for investigating off-target effects.

Troubleshooting_Logic start Unexpected Experimental Outcome check_protocol Review Experimental Protocol and Reagents start->check_protocol literature_review Consult Literature for Known Off-Target Effects check_protocol->literature_review dose_response Perform Dose-Response and Time-Course Experiments literature_review->dose_response alternative_assays Use Orthogonal Assays to Confirm Findings dose_response->alternative_assays positive_negative_controls Include Appropriate Positive and Negative Controls alternative_assays->positive_negative_controls consult_expert Consult with an Expert positive_negative_controls->consult_expert

Caption: A logical approach to troubleshooting unexpected results.

References

Technical Support Center: Optimizing MSI-1436 and Lactate Concentration for Enhanced Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of MSI-1436 and lactate in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the interplay between the PTP1B inhibitor MSI-1436 and lactate in determining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is MSI-1436 and what is its primary mechanism of action?

A1: MSI-1436, also known as Trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[3][4][5] By inhibiting PTP1B, MSI-1436 can enhance insulin sensitivity, reduce inflammation, and has shown potential in stimulating tissue regeneration. It has been investigated for the treatment of metabolic diseases such as obesity and type 2 diabetes, as well as in the context of cancer therapy.

Q2: What is the role of lactate in cell culture and how does it affect cell viability?

A2: Lactate is a metabolic byproduct of glycolysis. In cell culture, its concentration can significantly influence cellular processes. Intracellular lactate levels have been shown to regulate cell cycle progression. While often considered a waste product, lactate can also serve as an energy source for some cells. However, high concentrations of lactate can lead to acidification of the culture medium and may negatively impact cell viability and proliferation. The effect of lactate is cell-type dependent, and it can also play a role in processes like chemoresistance in cancer cells.

Q3: Is there a known direct interaction between MSI-1436 and lactate?

A3: Currently, there is no direct evidence in the scientific literature of a physical or chemical interaction between MSI-1436 and lactate. However, they both play significant roles in cellular metabolism and signaling, suggesting a potential for indirect or synergistic effects on cell viability. MSI-1436 influences metabolic pathways such as glucose uptake, while lactate is a key metabolite. Therefore, optimizing the concentration of both may be crucial for specific experimental outcomes.

Q4: How might MSI-1436 and lactate synergistically affect cell viability?

A4: Given that MSI-1436 can enhance glucose uptake and modulate cellular metabolism, its effects could be influenced by the metabolic state of the cell, which is in turn affected by lactate concentration. For instance, in a high-lactate environment, which might mimic certain physiological or pathological conditions like the tumor microenvironment, the metabolic reprogramming induced by MSI-1436 could have a different impact on cell survival and proliferation compared to a low-lactate environment.

Q5: What are the typical starting concentrations for MSI-1436 and lactate in cell culture experiments?

A5: The optimal concentrations will be cell-type and experiment-specific. However, based on existing literature, a reasonable starting point for MSI-1436 is in the range of 1 µM. For lactate, concentrations in cell culture media can vary, but intracellular concentrations can range from 6 to 20 mmol/L. It is recommended to perform a dose-response curve for each compound individually before testing them in combination.

Troubleshooting Guides

Problem 1: Unexpected decrease in cell viability after MSI-1436 treatment.

  • Possible Cause: The concentration of MSI-1436 may be too high for your specific cell line, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with a wider range of MSI-1436 concentrations to determine the IC50 value for your cells.

    • Reduce the incubation time with MSI-1436.

    • Ensure the solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%).

Problem 2: High variability in cell viability results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before and during plating.

    • Calibrate pipettes and use consistent pipetting techniques.

    • Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile PBS or media to minimize evaporation.

Problem 3: An increase in apparent cell viability at higher MSI-1436 concentrations.

  • Possible Cause: This can be an artifact of the cell viability assay used. Some compounds can interfere with the assay reagents (e.g., chemical reduction of MTT), or induce a metabolic shift that increases the readout without an actual increase in cell number.

  • Troubleshooting Steps:

    • Run a cell-free control with MSI-1436 to check for direct interference with the assay reagent.

    • Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or total protein content (e.g., Sulforhodamine B assay).

    • Visually inspect the cells under a microscope to correlate the assay results with cell morphology and confluence.

Problem 4: Difficulty in observing a synergistic effect between MSI-1436 and lactate.

  • Possible Cause: The chosen concentrations may not be in the optimal range for synergy, or the experimental endpoint may not be sensitive to the combined effect.

  • Troubleshooting Steps:

    • Perform a matrix titration, testing various concentrations of both MSI-1436 and lactate.

    • Analyze the data using synergy models (e.g., Bliss independence or Loewe additivity) to quantify the interaction.

    • Consider measuring other endpoints besides viability, such as specific protein phosphorylation, gene expression, or metabolic flux.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for MSI-1436 and Lactate

CompoundRecommended Starting RangeKey Considerations
MSI-1436 0.1 µM - 10 µMPerform a dose-response curve to determine the optimal concentration for your cell line.
Lactate 1 mM - 20 mMThe effect is highly cell-type dependent. Monitor media pH.

Table 2: Comparison of Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/MTS Measures metabolic activity (reduction of tetrazolium salts)Inexpensive, well-establishedProne to interference from compounds that affect cellular metabolism or directly reduce the dye.
ATP-based (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of viable cellsHighly sensitive, fastMore expensive than colorimetric assays.
SRB (Sulforhodamine B) Measures total protein contentLess prone to metabolic interference, endpoint is stableRequires a fixation step.
Trypan Blue Exclusion Measures membrane integritySimple, direct measure of cell deathDoes not measure metabolic activity or proliferation, manual counting can be subjective.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of MSI-1436 using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of MSI-1436 in culture medium. Ensure the final solvent concentration is consistent across all wells.

  • Treatment: Remove the old medium and add the MSI-1436 dilutions to the respective wells. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the MSI-1436 concentration to determine the IC50 value.

Protocol 2: Assessing the Combined Effect of MSI-1436 and Lactate

  • Experimental Design: Design a matrix of conditions with varying concentrations of MSI-1436 and lactate. For example, a 5x5 matrix with five concentrations of each compound.

  • Cell Seeding and Treatment: Follow the steps for cell seeding and treatment as in Protocol 1, but add the corresponding concentrations of both MSI-1436 and lactate to the wells.

  • Viability Assay: Perform a cell viability assay of choice (e.g., MTT, CellTiter-Glo®) after the desired incubation period.

  • Data Analysis: Analyze the data for synergistic, additive, or antagonistic effects. This can be done by comparing the observed viability to the expected viability calculated based on the individual effects of each compound.

Protocol 3: Measuring Lactate Concentration in Culture Medium

  • Sample Collection: Collect the cell culture supernatant at different time points.

  • Lactate Assay: Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Standard Curve: Prepare a standard curve using the provided lactate standards.

  • Measurement: Measure the absorbance or fluorescence of the samples and standards using a microplate reader.

  • Calculation: Determine the lactate concentration in the samples by interpolating from the standard curve.

Mandatory Visualizations

MSI1436_Signaling_Pathway MSI-1436 Signaling Pathway MSI1436 MSI-1436 (Trodusquemine) PTP1B PTP1B MSI1436->PTP1B Inhibits Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylates Leptin_Receptor Leptin Receptor (Phosphorylated) PTP1B->Leptin_Receptor Dephosphorylates Downstream_Signaling Downstream Signaling Cascades (e.g., PI3K/AKT) Insulin_Receptor->Downstream_Signaling Leptin_Receptor->Downstream_Signaling Glucose_Uptake Increased Glucose Uptake Downstream_Signaling->Glucose_Uptake Cell_Survival Enhanced Cell Survival & Proliferation Downstream_Signaling->Cell_Survival Inflammation Reduced Inflammation Downstream_Signaling->Inflammation Experimental_Workflow Experimental Workflow for Optimizing MSI-1436 and Lactate start Start dose_response_msi Dose-Response Curve for MSI-1436 start->dose_response_msi dose_response_lac Dose-Response Curve for Lactate start->dose_response_lac matrix_exp Matrix Experiment (MSI-1436 + Lactate) dose_response_msi->matrix_exp dose_response_lac->matrix_exp viability_assay Cell Viability Assay (e.g., MTT, ATP-based) matrix_exp->viability_assay data_analysis Data Analysis (Synergy/Antagonism) viability_assay->data_analysis optimization Identify Optimal Concentrations data_analysis->optimization end End optimization->end Troubleshooting_Tree Troubleshooting Decision Tree for Viability Assays start Unexpected Viability Results? high_variability High Variability? start->high_variability Yes increased_viability Increased Viability with Higher Dose? start->increased_viability No check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes use_inner_wells Use Inner Wells Only high_variability->use_inner_wells Yes high_variability->increased_viability No end Continue with Optimized Protocol check_seeding->end use_inner_wells->end cell_free_control Run Cell-Free Control increased_viability->cell_free_control Yes switch_assay Switch to Alternative Assay (e.g., SRB, ATP-based) increased_viability->switch_assay Yes low_viability Low Viability? increased_viability->low_viability No cell_free_control->end switch_assay->end check_concentration Check Drug Concentration & Incubation Time low_viability->check_concentration Yes check_solvent Verify Solvent Toxicity low_viability->check_solvent Yes low_viability->end No check_concentration->end check_solvent->end

References

"mitigating experimental artifacts with MSI-1436 lactate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MSI-1436 lactate (trodusquemine). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while mitigating potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[3][4] By inhibiting PTP1B, MSI-1436 enhances signaling through these pathways, making it a valuable tool for research in diabetes, obesity, and oncology.[3]

Q2: What is the selectivity of MSI-1436 for PTP1B?

MSI-1436 exhibits a high degree of selectivity for PTP1B over other protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). The IC50 for PTP1B is approximately 1 µM, while for TCPTP it is significantly higher at 224 µM, indicating a 200-fold preference for PTP1B. This high selectivity is attributed to its unique allosteric binding mechanism targeting the C-terminal region of PTP1B, which is not structurally conserved among other PTPs.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: How should I prepare this compound for in vitro and in vivo experiments?

This compound is soluble in dimethyl sulfoxide (DMSO) and 0.1 M hydrochloric acid (HCl). For cell culture experiments, a stock solution in DMSO is commonly used and then diluted in culture medium to the final working concentration. For in vivo studies in mice, this compound can be dissolved in saline for intraperitoneal (IP) injection.

Troubleshooting Guide

Issue 1: Inconsistent or lack of expected biological effect in cell culture.

  • Question: I am not observing the expected increase in insulin receptor phosphorylation in my cell line after treatment with this compound. What could be the issue?

  • Answer:

    • Cell Line Specificity: The expression level of PTP1B can vary between cell lines. Confirm that your cell line expresses sufficient levels of PTP1B.

    • Compound Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new stock vial. While stable, prolonged incubation in culture medium at 37°C could lead to degradation.

    • Dosage and Incubation Time: The optimal concentration and treatment time can vary. A typical starting concentration for in vitro studies is 10 µM. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.

    • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you suspect interference, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

    • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your treated samples and is not causing any cellular stress.

Issue 2: Unexpected animal behavior or toxicity in in vivo studies.

  • Question: My mice are showing signs of distress after intraperitoneal injection of this compound. How can I address this?

  • Answer:

    • Dosage: While generally well-tolerated, high doses may lead to adverse effects. Phase 1 clinical trials in humans noted nausea at a dose of 40 mg/m2. Review your dosage calculation. Effective doses in mice for stimulating tissue regeneration have been reported to be as low as 0.125 mg/kg, which are 5-50 times lower than the maximum well-tolerated human dose. For obesity studies in mice, doses of 5-10 mg/kg via IP injection have been used.

    • Vehicle and Formulation: Ensure the compound is fully dissolved in the vehicle (e.g., saline). Particulate matter can cause irritation upon injection.

    • Route of Administration: MSI-1436 has poor oral bioavailability, making IP injection a common choice. If IP injection is causing issues, consider alternative parenteral routes, though this may require re-optimizing the dosage and assessing the pharmacokinetic profile.

    • Pair-Fed Controls: MSI-1436 can suppress appetite. To distinguish between the direct metabolic effects of the compound and the effects of reduced food intake, it is crucial to include a pair-fed control group that receives the vehicle and is fed the same amount of food as the MSI-1436-treated group.

Issue 3: High background or assay interference.

  • Question: I am seeing high background in my fluorescence-based assay after using this compound. Could the compound be interfering?

  • Answer:

    • Autofluorescence: While not commonly reported for MSI-1436, some small molecules can exhibit autofluorescence. To test for this, run a control sample with MSI-1436 in your assay buffer without the fluorescent probe or cells.

    • Interaction with Assay Reagents: MSI-1436 is an aminosterol. Its structure could potentially lead to non-specific interactions with certain assay components. To check for this, perform the assay in a cell-free system with and without MSI-1436 to see if it directly affects the assay chemistry.

    • Cellular Localization: Fluorescently labeled trodusquemine has been shown to accumulate in lysosomes. If your assay involves lysosomal function or uses probes that accumulate in lysosomes, this could be a source of artifacts. Consider using alternative assays or imaging techniques to confirm your findings.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (PTP1B) ~1 µMIn vitro
IC50 (TCPTP) 224 µMIn vitro
In Vitro Working Concentration 0.1 - 100 µMCultured cells
In Vivo Dosage (Obesity) 5 - 10 mg/kg (i.p.)Mouse
In Vivo Dosage (Regeneration) 0.125 - 1.25 mg/kg (i.p.)Mouse, Zebrafish
Solubility (DMSO) 54 mg/mLN/A
Solubility (0.1 M HCl) 50 mg/mLN/A

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition in HepG2 Cells

  • Cell Seeding: Plate HepG2 cells in a suitable culture plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.

  • This compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to a final working concentration of 10 µM. Pre-treat the cells with the this compound solution or vehicle (DMSO) for 30 minutes.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of the insulin receptor (IRβ) and downstream targets like STAT3.

Protocol 2: In Vivo Study of Fat-Specific Weight Loss in Diet-Induced Obese Mice

  • Animal Model: Use a diet-induced obesity mouse model (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks).

  • Group Allocation: Randomly assign mice to three groups: Vehicle control (saline, 10 mL/kg, i.p.), this compound (initial dose of 10 mg/kg followed by weekly doses of 5 mg/kg, i.p.), and Pair-fed control (saline injection, fed the same amount as the MSI-1436 group).

  • Treatment and Monitoring: Administer the treatments as scheduled. Monitor body weight, food intake, and animal welfare daily.

  • Endpoint Analysis: At the end of the study (e.g., 23 days), collect blood for plasma analysis (insulin, leptin levels). Euthanize the mice and collect tissues (e.g., hypothalamus, adipose tissue, liver) for further analysis such as Western blotting for p-STAT3 and p-IRβ or histological examination of adipocyte size.

Visualizations

Caption: this compound signaling pathway.

experimental_workflow start Start Experiment prep Prepare this compound stock solution (e.g., in DMSO) start->prep invitro In Vitro Experiment prep->invitro invivo In Vivo Experiment prep->invivo dose_response Dose-response & Time-course invitro->dose_response animal_model Select animal model (e.g., DIO mice) invivo->animal_model cell_treatment Treat cells with MSI-1436 or vehicle dose_response->cell_treatment analysis_invitro Analyze cellular endpoints (e.g., Western Blot, qPCR) cell_treatment->analysis_invitro data_interpretation Data Interpretation analysis_invitro->data_interpretation treatment_groups Establish treatment groups (Vehicle, MSI-1436, Pair-fed) animal_model->treatment_groups administer Administer compound (e.g., IP injection) treatment_groups->administer monitor Monitor animals (body weight, food intake) administer->monitor analysis_invivo Analyze in vivo endpoints (plasma, tissues) monitor->analysis_invivo analysis_invivo->data_interpretation troubleshooting_logic issue Unexpected Result check_compound Check Compound (Storage, Solubility, Age) issue->check_compound check_dose Verify Dosage & Treatment Time issue->check_dose check_model Validate Experimental Model (Cell line, Animal strain) issue->check_model check_controls Review Controls (Vehicle, Positive, Negative) issue->check_controls check_assay Assess for Assay Interference issue->check_assay solution Refine Protocol & Re-run Experiment check_compound->solution check_dose->solution check_model->solution check_controls->solution check_assay->solution

References

"troubleshooting inconsistent results in Trodusquemine experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trodusquemine (also known as MSI-1436) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trodusquemine?

A1: Trodusquemine is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[2] By inhibiting PTP1B, Trodusquemine enhances the phosphorylation of the insulin receptor and other downstream signaling molecules, leading to increased insulin sensitivity and leptin signaling.[2][3]

Q2: What are the main downstream signaling pathways affected by Trodusquemine?

A2: Trodusquemine primarily impacts the insulin and leptin signaling pathways. Inhibition of PTP1B leads to increased phosphorylation and activation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade.[4] This activation further propagates signals through downstream effectors including Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), Akt, Glycogen Synthase Kinase 3 (GSK3), and Signal Transducer and Activator of Transcription 3 (STAT3). Additionally, Trodusquemine has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis.

Q3: Why is Trodusquemine administered via injection (intraperitoneal or intravenous) in animal studies?

A3: Trodusquemine has poor oral bioavailability. This means that when administered orally, a very small fraction of the compound is absorbed into the bloodstream, leading to low efficacy. To ensure consistent and effective systemic exposure in preclinical studies, it is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Q4: Are there known off-target effects for Trodusquemine?

A4: While Trodusquemine is considered a selective inhibitor of PTP1B, some studies have shown it can also interact with other proteins. Notably, it has demonstrated affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). However, at therapeutic concentrations for PTP1B inhibition, the effects on these transporters may not be significant.

Q5: How does the cellular uptake of Trodusquemine occur?

A5: The cellular uptake of Trodusquemine is influenced by the composition of the cell membrane. Studies have shown that its binding to the plasma membrane is dependent on cholesterol levels. Variations in cell membrane cholesterol content could therefore contribute to variability in cellular uptake and subsequent biological effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during Trodusquemine experiments.

In Vitro Experiments

Problem: Inconsistent or no inhibition of PTP1B in enzymatic assays.

Possible Cause Troubleshooting Step
Incorrect Assay Buffer Conditions Ensure the buffer pH is optimal for PTP1B activity (typically around 7.0-7.5). The presence of certain detergents or additives might interfere with the assay.
Substrate Concentration Use a substrate concentration around the Km value for pNPP (para-nitrophenyl phosphate) to ensure sensitivity to inhibition.
Enzyme Quality and Concentration Use a highly purified and active PTP1B enzyme. Titrate the enzyme concentration to ensure the reaction is in the linear range.
Trodusquemine Solubility Trodusquemine may have limited solubility in certain aqueous buffers. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer. Perform a solubility test if precipitation is suspected.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor.

Problem: High variability in cellular assays (e.g., insulin receptor phosphorylation).

Possible Cause Troubleshooting Step
Cell Line Variability Different cell lines may have varying levels of PTP1B expression and different sensitivities to Trodusquemine. Ensure consistent cell passage number and culture conditions.
Inconsistent Trodusquemine Treatment Ensure accurate and consistent concentrations of Trodusquemine are added to each well. Pre-mix the compound in the medium before adding to the cells to ensure uniform distribution.
Serum Starvation Conditions For signaling pathway studies, optimize the duration and conditions of serum starvation to reduce basal phosphorylation levels before insulin or leptin stimulation.
Stimulation Time The timing of insulin or leptin stimulation after Trodusquemine pre-treatment is critical. Perform a time-course experiment to determine the optimal pre-incubation and stimulation times.
Cell Lysis and Protein Extraction Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis and consistent protein extraction across all samples.
In Vivo Experiments

Problem: Inconsistent effects on body weight, food intake, or glucose metabolism in animal models.

Possible Cause Troubleshooting Step
Improper Drug Formulation and Administration Prepare Trodusquemine solution fresh for each injection. Ensure complete dissolution and use a consistent vehicle. For intraperitoneal injections, ensure proper technique to avoid injection into organs.
Dosing Regimen The dose and frequency of administration can significantly impact the outcome. For metabolic effects, doses in the range of 5-10 mg/kg are often used. For regenerative effects, lower doses may be effective. Adhere to a strict and consistent dosing schedule.
Animal Strain and Diet Different mouse or rat strains can exhibit varied responses. The type of diet (e.g., chow vs. high-fat diet) will also significantly influence the metabolic phenotype and the effect of Trodusquemine.
Stress Induced by Handling and Injection Acclimatize animals to handling and injection procedures to minimize stress, which can influence metabolic parameters.
Timing of Measurements The timing of blood glucose measurements, food intake monitoring, and other assessments relative to the last dose of Trodusquemine can affect the results. Establish a consistent timeline for all measurements.

Quantitative Data Summary

The following tables summarize key quantitative data from Trodusquemine studies.

Table 1: In Vitro PTP1B Inhibition

Parameter Value Enzyme Source Notes
IC50~1 µMRecombinant Human PTP1BNon-competitive, allosteric inhibition.
Selectivity>200-foldPTP1B vs. TCPTPTrodusquemine is highly selective for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP).

Table 2: In Vivo Efficacy in Mouse Models

Model Dosage Regimen Key Findings Reference
Diet-Induced Obesity (DIO) Mice10 mg/kg i.p. (single dose)Reduced body weight and fat mass.
Diet-Induced Obesity (DIO) Mice10 mg/kg followed by 5 mg/kg i.p. weekly for 4 weeks (chronic)Reduced body weight, fat mass, serum cholesterol, and triglycerides.
ob/ob Mice5-10 mg/kg i.p.Suppressed appetite and promoted weight loss.
Myocardial Infarction0.125 or 1.25 mg/kg i.p. every 3 days for 4 weeksImproved survival and heart function.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol describes a colorimetric assay to measure the inhibition of PTP1B by Trodusquemine using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Trodusquemine

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Trodusquemine in DMSO.

  • Perform serial dilutions of the Trodusquemine stock solution in the assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted Trodusquemine or vehicle (DMSO in assay buffer) to each well.

  • Add 80 µL of the PTP1B enzyme solution (diluted in assay buffer to the desired concentration) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of pNPP solution (prepared in assay buffer) to each well. The final concentration of pNPP should be close to its Km for PTP1B.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each Trodusquemine concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Administration of Trodusquemine in Mice

This protocol outlines the procedure for intraperitoneal (i.p.) administration of Trodusquemine to mice for metabolic studies.

Materials:

  • Trodusquemine

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

Procedure:

  • Formulation: Prepare a fresh solution of Trodusquemine in sterile saline on the day of injection. For a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of Trodusquemine. If the injection volume is 100 µL, the concentration of the solution should be 2.5 mg/mL. Ensure the compound is completely dissolved.

  • Dosing:

    • Weigh each mouse accurately before injection.

    • Calculate the required volume of the Trodusquemine solution based on the mouse's body weight and the desired dose.

    • The typical injection volume for i.p. administration in mice is 5-10 µL/g of body weight.

  • Injection:

    • Gently restrain the mouse.

    • Insert the needle into the lower right or left quadrant of the abdomen, at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the Trodusquemine solution.

  • Monitoring:

    • Monitor the animals for any adverse reactions after the injection.

    • For chronic studies, repeat the injections according to the planned schedule (e.g., daily, weekly).

Visualizations

Trodusquemine_Troubleshooting_Workflow cluster_in_vitro In Vitro Issues cluster_in_vivo In Vivo Issues Inconsistent PTP1B Inhibition Inconsistent PTP1B Inhibition Check Assay Conditions Check Assay Conditions Inconsistent PTP1B Inhibition->Check Assay Conditions Troubleshoot Verify Compound Integrity Verify Compound Integrity Inconsistent PTP1B Inhibition->Verify Compound Integrity Troubleshoot Variable Cellular Response Variable Cellular Response Standardize Cell Culture Standardize Cell Culture Variable Cellular Response->Standardize Cell Culture Troubleshoot Optimize Treatment Protocol Optimize Treatment Protocol Variable Cellular Response->Optimize Treatment Protocol Troubleshoot Buffer pH Buffer pH Check Assay Conditions->Buffer pH Verify Substrate Conc. Substrate Conc. Check Assay Conditions->Substrate Conc. Optimize Enzyme Quality Enzyme Quality Check Assay Conditions->Enzyme Quality Assess Resolved Resolved Check Assay Conditions->Resolved Solubility Solubility Verify Compound Integrity->Solubility Check Fresh Stock Fresh Stock Verify Compound Integrity->Fresh Stock Prepare Verify Compound Integrity->Resolved Cell Line Cell Line Standardize Cell Culture->Cell Line Consistent Passage No. Passage No. Standardize Cell Culture->Passage No. Consistent Standardize Cell Culture->Resolved Serum Starvation Serum Starvation Optimize Treatment Protocol->Serum Starvation Optimize Stimulation Time Stimulation Time Optimize Treatment Protocol->Stimulation Time Determine Optimize Treatment Protocol->Resolved Variable Metabolic Effects Variable Metabolic Effects Review Dosing Procedure Review Dosing Procedure Variable Metabolic Effects->Review Dosing Procedure Troubleshoot Control Animal Factors Control Animal Factors Variable Metabolic Effects->Control Animal Factors Troubleshoot Formulation Formulation Review Dosing Procedure->Formulation Fresh Administration Route Administration Route Review Dosing Procedure->Administration Route Consistent Dosing Schedule Dosing Schedule Review Dosing Procedure->Dosing Schedule Strict Review Dosing Procedure->Resolved Animal Strain Animal Strain Control Animal Factors->Animal Strain Consistent Diet Diet Control Animal Factors->Diet Standardize Stress Stress Control Animal Factors->Stress Minimize Control Animal Factors->Resolved Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results In Vitro Experiments In Vitro Experiments Inconsistent Results->In Vitro Experiments Identify Area In Vivo Experiments In Vivo Experiments Inconsistent Results->In Vivo Experiments Identify Area In Vitro Experiments->Inconsistent PTP1B Inhibition In Vitro Experiments->Variable Cellular Response In Vivo Experiments->Variable Metabolic Effects

Caption: Troubleshooting workflow for Trodusquemine experiments.

Trodusquemine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS Insulin_Receptor->IRS Phosphorylates Leptin_Receptor Leptin Receptor (LepR) JAK2 JAK2 Leptin_Receptor->JAK2 Activates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->JAK2 Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits AMPK AMPK Trodusquemine->AMPK Activates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits Metabolic Effects Metabolic Effects Akt->Metabolic Effects GSK3->Metabolic Effects STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene Expression\n(Appetite Regulation) Gene Expression (Appetite Regulation) STAT3->Gene Expression\n(Appetite Regulation) AMPK->Metabolic Effects Insulin Insulin Insulin->Insulin_Receptor Binds Leptin Leptin Leptin->Leptin_Receptor Binds

Caption: Trodusquemine's mechanism of action on signaling pathways.

References

Technical Support Center: MSI-1436 Lactate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of MSI-1436 lactate (Trodusquemine) in solution. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C is recommended for long-term stability. When preparing stock solutions, it is advisable to aliquot and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting:

  • Issue: Reduced or inconsistent activity of the compound in experiments.

  • Possible Cause: Improper storage or multiple freeze-thaw cycles of the stock solution.

  • Solution: Always use freshly prepared solutions for experiments or thaw a new aliquot of the stock solution stored at -80°C. Avoid using a stock solution that has been repeatedly warmed and cooled.

Q2: I've prepared a working solution of this compound. How long can I expect it to be stable?

The stability of this compound in a working solution depends on the solvent, pH, temperature, and exposure to light. While specific, comprehensive stability studies for this compound in various buffers are not widely published, it is a general best practice to prepare working solutions fresh on the day of use . If immediate use is not possible, solutions should be kept on ice and protected from light.

Troubleshooting:

  • Issue: Precipitate has formed in my this compound solution after storage.

  • Possible Cause: The compound may have limited solubility or stability in the chosen buffer system, especially after storage.

  • Solution: Try preparing a fresh solution. If solubility is an issue, consider the use of co-solvents as indicated in established formulation protocols, but be mindful of their potential impact on your experimental system.

Q3: What solvents are recommended for preparing this compound solutions for in vivo studies?

Several solvent systems have been used for the administration of MSI-1436 in animal models. The choice of vehicle will depend on the specific experimental requirements, such as the route of administration and desired concentration. It is important to note that these are suggestions, and the final formulation should be optimized for your specific application.

Troubleshooting:

  • Issue: The this compound did not fully dissolve in the saline.

  • Possible Cause: MSI-1436 has limited aqueous solubility.

  • Solution: The use of co-solvents like DMSO and PEG300, along with a surfactant like Tween-80, is often necessary to achieve a clear solution suitable for injection. Gentle warming and sonication may also aid in dissolution.

Q4: Are there any known incompatibilities of this compound with common excipients or buffer components?

Troubleshooting:

  • Issue: I am observing unexpected results or a loss of compound activity when using a new buffer system.

  • Possible Cause: The buffer components may be interacting with this compound, affecting its stability or activity.

  • Solution: It is recommended to perform a preliminary compatibility and stability assessment in the new buffer. This can be done by preparing the solution and analyzing its purity and concentration over a relevant time period using a suitable analytical method like HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°CLong-termProtect from moisture.
Stock Solution -80°CUp to 6 months (in DMSO)Aliquot to avoid freeze-thaw cycles.
Working Solution 2-8°C (on ice)Prepare fresh for each useProtect from light.

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentExample 1 (for i.p. injection)Example 2 (General purpose)
This compound Target concentration (e.g., 1 mg/mL)Target concentration
DMSO 10%5%
PEG300 40%40%
Tween-80 5%5%
Saline (0.9% NaCl) 45%50%

Note: These are example formulations. The final concentrations and components should be optimized based on the specific experimental needs and animal model.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Procedure for a Preliminary Stability Assessment of a Working Solution

  • Materials: Prepared working solution of this compound in the buffer of interest, HPLC system with a suitable column (e.g., C18), mobile phase, reference standard of this compound.

  • Procedure:

    • Prepare the working solution of this compound at the desired concentration in the test buffer.

    • Immediately after preparation (t=0), inject a sample into the HPLC system to determine the initial peak area and purity.

    • Store the remaining working solution under the intended experimental conditions (e.g., room temperature, 4°C, protected from light).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), inject another sample from the stored solution into the HPLC system.

    • Compare the peak area of the main this compound peak and the appearance of any new peaks (potential degradation products) over time relative to the t=0 sample.

    • A significant decrease in the main peak area or the appearance of new peaks indicates instability under the tested conditions.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_experiment Experimental Use start Weigh this compound Powder dissolve Dissolve in Vehicle start->dissolve filter Sterile Filter (if applicable) dissolve->filter initial_analysis t=0 Analysis (HPLC) filter->initial_analysis Freshly Prepared Solution storage Store under Experimental Conditions initial_analysis->storage time_points Time Point Analysis (HPLC) storage->time_points administer Administer to System time_points->administer Verified Stable Solution data_collection Collect Experimental Data administer->data_collection end END data_collection->end Final Results

Caption: Workflow for preparing and assessing the stability of this compound solutions.

Caption: Troubleshooting logic for inconsistent results with this compound.

Technical Support Center: Trodusquemine Dose-Response Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Trodusquemine. This resource provides troubleshooting guidance and frequently asked questions to assist in the design, execution, and interpretation of experiments involving this potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trodusquemine?

A1: Trodusquemine is a non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] By binding to a site distinct from the active site, it locks the enzyme in an inactive conformation. PTP1B is a key negative regulator of insulin and leptin signaling pathways.[2][3] Its inhibition by Trodusquemine leads to increased phosphorylation of the insulin receptor and its downstream substrates, enhancing insulin sensitivity.[3][4]

Q2: I am not observing the expected effect of Trodusquemine in my cell-based assay. What are the potential causes?

A2: Several factors could contribute to a lack of effect. These include:

  • Cell Permeability: Trodusquemine is a charged molecule, which can limit its oral bioavailability and may affect its uptake in certain cell types in vitro.

  • PTP1B Expression Levels: The cell line you are using may have low endogenous expression of PTP1B, resulting in a minimal observable phenotype upon inhibition. It is advisable to confirm PTP1B expression levels via Western blot or qPCR.

  • Inhibitor Instability: The compound may be unstable in your specific cell culture medium or experimental conditions.

  • Assay Sensitivity: The chosen experimental endpoint may not be sensitive enough to detect the effects of PTP1B inhibition.

Q3: Are there known off-target effects for Trodusquemine?

A3: While Trodusquemine is highly selective for PTP1B, high concentrations may lead to off-target effects. It has shown some affinity for the dopamine and norepinephrine transporters. It is always recommended to use the lowest effective concentration to minimize the risk of off-target activities.

Q4: What is the expected shape of a Trodusquemine dose-response curve?

A4: Based on its mechanism as an enzyme inhibitor, Trodusquemine is expected to exhibit a sigmoidal dose-response curve, characterized by a plateau at low and high concentrations and a linear phase in between. There is currently no direct scientific evidence to suggest that Trodusquemine produces a non-linear, U-shaped (hormetic), or biphasic dose-response curve for its primary target, PTP1B.

Q5: How should I interpret an unexpected or non-linear dose-response curve in my experiment?

A5: If you observe a non-linear dose-response curve, it is important to consider several possibilities:

  • Off-target effects: At higher concentrations, the compound may be interacting with other cellular targets, leading to complex biological responses.

  • Cellular toxicity: High concentrations of any compound can induce cytotoxicity, which can confound the interpretation of dose-response data.

  • Experimental artifact: Ensure that serial dilutions are accurate and that there are no issues with compound solubility at higher concentrations.

  • Compensatory signaling pathways: Inhibition of one pathway can sometimes lead to the activation of compensatory pathways, resulting in a non-linear biological output.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibitory effect observed in an in vitro PTP1B assay Incorrect buffer composition or pH.Ensure the assay buffer is at the optimal pH for PTP1B activity (typically pH 6.0-7.4).
Inactive enzyme.Confirm the activity of the recombinant PTP1B with a known inhibitor as a positive control.
Substrate concentration is too high.Titrate the substrate (e.g., pNPP) to a concentration near its Km for PTP1B to ensure sensitive detection of inhibition.
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of reagents.
Compound precipitation at higher concentrations.Visually inspect solutions for any signs of precipitation. Consider using a different solvent or lower concentration range.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or ensure proper humidification during incubation to minimize evaporation.
Unexpected bell-shaped or U-shaped dose-response curve Off-target effects at high concentrations.Use a lower concentration range of Trodusquemine. Consider using a second, structurally different PTP1B inhibitor to confirm the on-target effect.
Cytotoxicity.Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to assess the toxic effects of the compound at different concentrations.

Data Presentation

In Vitro Activity of Trodusquemine
Parameter Value Target Notes
IC50 ~1 µmol/LPTP1BNon-competitive, allosteric inhibition.
Ki 600 nMPTP1BAllosteric inhibition.
Selectivity ~200-foldPTP1B over TCPTPDemonstrates good selectivity over a closely related phosphatase.
In Vivo Dosing Regimens in Murine Models
Study Type Dosage Administration Route Vehicle Reference
Acute 10 mg/kgIntraperitoneal (I.P.)Saline
Chronic 10 mg/kg initial dose, followed by 5 mg/kg weeklyIntraperitoneal (I.P.)Saline
Neonatal 2 mg/kg (triweekly)Intraperitoneal (I.P.)Saline

Experimental Protocols

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is adapted from standard colorimetric PTP1B inhibition assays.

Materials:

  • Recombinant human PTP1B

  • Trodusquemine

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Trodusquemine in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of Trodusquemine in Assay Buffer.

    • Prepare a working solution of recombinant PTP1B in Assay Buffer.

    • Prepare a working solution of pNPP in Assay Buffer.

  • Assay Setup:

    • Add a defined volume of the Trodusquemine dilutions to the wells of the 96-well plate. Include wells with vehicle control (solvent only) and a positive control (a known PTP1B inhibitor).

    • Add the PTP1B working solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the pNPP working solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Add the Stop Solution to all wells to terminate the reaction. The addition of NaOH will also cause a color change in the product (p-nitrophenol) that can be quantified.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each Trodusquemine concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Trodusquemine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Administration of Trodusquemine in Mice

This protocol is based on studies investigating the effects of Trodusquemine on atherosclerosis in LDLR-/- mice.

Materials:

  • Trodusquemine

  • Sterile saline solution

  • Appropriate mouse strain (e.g., LDLR-/- on a high-fat diet)

  • Syringes and needles for intraperitoneal injection

Procedure for Chronic Study:

  • Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Diet: Place mice on a high-fat diet to induce the desired phenotype (e.g., atherosclerosis).

  • Initial Dose: After one week on the high-fat diet, administer an initial intraperitoneal (I.P.) injection of Trodusquemine at a dose of 10 mg/kg. The control group should receive an equivalent volume of sterile saline.

  • Subsequent Doses: Administer subsequent weekly I.P. injections of Trodusquemine at a dose of 5 mg/kg for the duration of the study (e.g., four weeks).

  • Washout Period: A washout period (e.g., 4-6 weeks) may be included before tissue collection to assess the long-term effects of the treatment.

  • Monitoring: Monitor the body weight and food intake of the mice regularly throughout the study.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest for further analysis (e.g., aorta for plaque analysis, blood for lipid profiling).

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits Experimental_Workflow A Prepare Trodusquemine Dilutions B Add Inhibitor and PTP1B Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with pNPP Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Read Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H Troubleshooting_Logic Start Unexpected Dose-Response Curve Check_Toxicity Perform Cell Viability Assay Start->Check_Toxicity Toxicity_Observed High concentrations are cytotoxic. Re-evaluate effective dose range. Check_Toxicity->Toxicity_Observed Yes No_Toxicity No significant cytotoxicity observed. Check_Toxicity->No_Toxicity No Check_Off_Target Consider off-target effects or compensatory pathway activation. No_Toxicity->Check_Off_Target Refine_Experiment Use lower concentration range. Employ secondary PTP1B inhibitor. Check_Off_Target->Refine_Experiment

References

"preventing degradation of MSI-1436 lactate during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MSI-1436 lactate (Trodusquemine lactate). This resource provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Trodusquemine lactate, is a selective, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key regulator of insulin and leptin signaling pathways, making MSI-1436 a compound of interest for research in metabolic diseases like obesity and diabetes.[4]

Q2: What are the recommended storage conditions for this compound powder?

A2: To ensure long-term stability, this compound in its solid (powder) form should be stored under specific conditions.[1] Please refer to the product's Certificate of Analysis (CofA) for lot-specific recommendations. General guidelines are summarized in the table below.

Q3: How should I store stock solutions of this compound?

A3: Once this compound is dissolved in a solvent, it is more susceptible to degradation. Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at or below -20°C. For maximum stability, storage at -80°C is recommended.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound has reported solubility in DMSO (54 mg/mL, requiring ultrasonic warming) and 0.1 M HCl (50 mg/mL). It is crucial to use high-purity, anhydrous solvents, as moisture can promote degradation. When using DMSO, it is noted that hygroscopic (water-absorbing) DMSO can significantly impact solubility.

Q5: How does pH affect the stability of this compound solutions?

Q6: Is this compound sensitive to light or oxygen?

A6: While specific photosensitivity data is limited, it is a general best practice for all complex organic molecules to be protected from light and oxygen to prevent photo-oxidation or other degradation pathways. Store both solid compound and solutions in amber vials or containers wrapped in foil and consider purging aliquot headspace with an inert gas like argon or nitrogen before sealing.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) 4°CShort-termMust be sealed and protected from moisture.
-20°CUp to 3 yearsFor long-term storage, ensure the container is tightly sealed.
In Solvent -20°CUp to 1 yearAliquot into single-use vials to avoid freeze-thaw cycles.
-80°CUp to 2 yearsPreferred for long-term storage of stock solutions to maximize stability.
Table 2: Factors Contributing to Degradation and Mitigation Strategies
Degradation FactorPotential EffectMitigation Strategy
Moisture/Humidity Hydrolysis of the lactate salt or the parent molecule.Store solid compound in a desiccator. Use anhydrous, high-purity solvents.
Temperature Increased rate of chemical degradation.Adhere strictly to recommended storage temperatures (-20°C or -80°C).
Freeze-Thaw Cycles Physical stress on the molecule; potential for precipitation and aggregation.Prepare single-use aliquots of stock solutions.
Improper pH Acid or base-catalyzed hydrolysis.Maintain solutions at a near-neutral pH unless otherwise required. Use appropriate buffers.
Light Exposure Photodegradation.Store in amber vials or protect from light with foil.
Oxygen Oxidation.Purge aliquot headspace with inert gas (argon or nitrogen) before sealing.

Troubleshooting Guide

Problem: My experimental results are inconsistent or show a loss of compound activity over time.

  • Possible Cause: Degradation of this compound stock solution.

  • Solution:

    • Verify Storage: Confirm that your stock solutions have been stored at -80°C and have not undergone multiple freeze-thaw cycles.

    • Prepare Fresh Stock: Discard the old stock solution and prepare a new one from the solid powder.

    • Perform Quality Control: If possible, analyze the new and old stock solutions via High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks.

Problem: I observe precipitation or cloudiness in my stock solution after thawing.

  • Possible Cause: The compound's solubility limit has been exceeded, or the compound is precipitating out of solution due to repeated freeze-thaw cycles.

  • Solution:

    • Gentle Warming/Sonication: Gently warm the vial to 37°C and use a bath sonicator for a few minutes to attempt redissolving the precipitate.

    • Solvent Check: Ensure you are using a fresh, anhydrous solvent. Hygroscopic DMSO can negatively affect solubility.

    • Aliquot Strategy: In the future, prepare smaller, single-use aliquots to prevent the need for thawing the entire stock.

Experimental Protocols

Protocol: Stability Assessment of this compound Solution via HPLC

This protocol provides a general framework for assessing the stability of your this compound stock solution over time.

1. Objective: To quantify the percentage of intact this compound and detect the presence of degradation products in a solution stored under specific conditions.

2. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • High-purity solvents and reagents.

3. Methodology:

  • Time-Zero Sample (T=0):

    • Immediately after preparing a fresh stock solution of this compound, dilute a small sample to a working concentration (e.g., 100 µM) with the mobile phase.

    • Inject 10-20 µL onto the HPLC system.

    • Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes).

    • Set the UV detector to a wavelength appropriate for MSI-1436 (scan for optimal wavelength if unknown, typically between 210-280 nm).

    • Record the chromatogram. The main peak corresponds to the intact this compound. Record its retention time and peak area.

  • Sample Storage:

    • Store the remaining stock solution and/or aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Time Points (T=1 week, T=1 month, etc.):

    • At each scheduled time point, retrieve a sample.

    • Prepare and inject the sample into the HPLC system using the exact same method as the T=0 sample.

    • Record the chromatogram.

4. Data Analysis:

  • Compare the chromatograms from each time point to the T=0 sample.

  • Calculate the percentage of remaining this compound at each time point: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

  • Look for the appearance of new peaks, which indicate degradation products.

  • A solution is generally considered stable if the main peak area remains >95% of the initial area and no significant degradation peaks appear.

Visual Guides and Workflows

G cluster_troubleshooting Troubleshooting Workflow: Inconsistent Results start Inconsistent or Reduced Compound Activity cause1 Possible Cause: Compound Degradation start->cause1 solution1 Verify Storage Conditions (-20°C or -80°C) cause1->solution1 solution2 Check for Multiple Freeze-Thaw Cycles cause1->solution2 action1 Prepare Fresh Stock Solution from Powder solution1->action1 action2 Create Single-Use Aliquots for Future Use solution2->action2 qc Optional QC: Analyze Old vs. New Stock via HPLC/LC-MS action1->qc

Caption: Troubleshooting logic for addressing inconsistent experimental results.

G cluster_workflow Experimental Workflow: HPLC Stability Assessment prep 1. Prepare Fresh Stock Solution t0 2. Analyze T=0 Sample (Establish Baseline) prep->t0 store 3. Store Aliquots at Test Conditions t0->store tx 4. Analyze Samples at Subsequent Time Points (T=1wk, T=1mo, etc.) store->tx analyze 5. Compare Chromatograms (Peak Area, New Peaks) tx->analyze decision 6. Determine Stability (>95% Parent Compound?) analyze->decision

Caption: Step-by-step workflow for assessing compound stability via HPLC.

References

Validation & Comparative

A Comparative Analysis of MSI-1436 Lactate and Other PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.[1][2] As a key negative regulator of insulin and leptin signaling pathways, its inhibition is a promising strategy to enhance metabolic homeostasis.[1][3][4] This guide provides a detailed comparison of MSI-1436 lactate (Trodusquemine), a notable PTP1B inhibitor, with other classes of PTP1B inhibitors, supported by experimental data and methodologies.

This compound (Trodusquemine): A Profile

MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). It functions as a selective, non-competitive, and allosteric inhibitor of PTP1B. A key characteristic of Trodusquemine is its high selectivity for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP). This selectivity is attributed to its binding to the disordered C-terminus of PTP1B, a region not structurally conserved in other PTP family members.

Preclinical studies in animal models have demonstrated that Trodusquemine can suppress appetite, promote weight loss, and rescue hyperglycemia. It has also shown potential in ameliorating metabolic syndrome, correcting hepatic steatosis, and reversing atherosclerosis in mouse models. Phase I clinical trials have indicated good tolerability in humans. However, further clinical development has been hindered by financial challenges faced by its developer. One of the limitations of MSI-1436 is its limited oral bioavailability due to its charged nature.

Other Classes of PTP1B Inhibitors

The landscape of PTP1B inhibitors is diverse, encompassing both natural and synthetic compounds with various mechanisms of action.

Natural Product Inhibitors: A wide array of natural compounds from plants and microorganisms have been identified as PTP1B inhibitors. These include flavonoids, phenolic acids, and terpenoids. For instance, certain flavonoids have shown PTP1B inhibitory activity with IC50 values in the micromolar range.

Synthetic Inhibitors: Significant efforts have been made to develop synthetic PTP1B inhibitors. These are often designed as phosphotyrosine (pTyr) mimetics that target the catalytic site of the enzyme. However, achieving selectivity over other PTPs has been a major challenge with this approach. Some synthetic inhibitors that have reached clinical trials include Ertiprotafib and JTT-551, though many have been discontinued due to lack of efficacy or side effects.

Antisense Oligonucleotides: A different approach to targeting PTP1B involves the use of antisense oligonucleotides, such as IONIS-PTP1BRx. These molecules are designed to reduce the expression of the PTP1B enzyme rather than inhibiting its activity directly. IONIS-PTP1BRx has shown promise in Phase II clinical trials for improving glycemic control.

Comparative Data of PTP1B Inhibitors

The following table summarizes the key quantitative data for MSI-1436 and a selection of other PTP1B inhibitors.

Inhibitor NameType/ClassMechanism of ActionIC50 for PTP1B (μM)IC50 for TCPTP (μM)Clinical Trial Phase
MSI-1436 (Trodusquemine) Natural AminosterolNon-competitive, Allosteric~1224Phase I/II (some halted)
DPM-1001 Synthetic Aminosterol AnalogNon-competitive0.1 (with pre-incubation)Not reportedPreclinical
Ertiprotafib Synthetic pTyr MimeticNon-competitiveNot specifiedNot specifiedDiscontinued in clinical trials
JTT-551 SyntheticMixed-typeNot specifiedNot specifiedDiscontinued in clinical trials
IONIS-PTP1BRx Antisense OligonucleotideReduces PTP1B expressionNot applicableNot applicablePhase II
Glisoflavone Natural FlavonoidNot specified27.9Not reportedPreclinical
Compound 10a SyntheticCompetitive0.195.94Preclinical
Oleanolic Acid Derivative (118) Semisynthetic TriterpenoidNot specified0.78Not reportedPreclinical

Experimental Protocols

PTP1B Enzymatic Inhibition Assay (General Protocol)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.

  • Materials and Reagents:

    • Recombinant human PTP1B enzyme (full-length or catalytic domain).

    • A suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide.

    • Assay buffer (e.g., HEPES or MES buffer, pH 7.0, containing EDTA and DTT).

    • Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

    • Add a fixed amount of PTP1B enzyme to each well of the microplate.

    • Add the different concentrations of the inhibitor to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence of the product at regular intervals using a microplate reader.

    • Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value.

Cellular Assays:

To assess the effect of inhibitors on PTP1B activity within a cellular context, researchers often use cell lines like HepG2 (human liver cancer cells). For instance, after treating HepG2 cells with an inhibitor and stimulating them with insulin, the phosphorylation status of the insulin receptor β-subunit (IRβ) can be measured using techniques like Western blotting. An effective PTP1B inhibitor would lead to increased phosphorylation of IRβ compared to cells treated with insulin alone.

In Vivo Studies:

Animal models, particularly diet-induced obese mice, are crucial for evaluating the in vivo efficacy of PTP1B inhibitors. Parameters such as body weight, food intake, plasma glucose, and insulin levels are monitored throughout the treatment period. At the end of the study, tissues can be collected to analyze the phosphorylation status of key signaling proteins.

Visualizations

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (activates) PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Inhibitor PTP1B Inhibitor (e.g., MSI-1436) Inhibitor->PTP1B inhibits

Caption: PTP1B's role in insulin signaling and its inhibition.

PTP1B_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_enzyme Add PTP1B Enzyme to Microplate prep_inhibitor->add_enzyme incubate Add Inhibitor and Incubate add_enzyme->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Product Formation (e.g., Absorbance) add_substrate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a PTP1B enzymatic inhibition assay.

PTP1B_Inhibitor_Classes cluster_natural cluster_synthetic cluster_oligo PTP1B_Inhibitors Classes of PTP1B Inhibitors Natural Natural Products PTP1B_Inhibitors->Natural Synthetic Synthetic Small Molecules PTP1B_Inhibitors->Synthetic Oligonucleotides Antisense Oligonucleotides PTP1B_Inhibitors->Oligonucleotides Aminosterols Aminosterols (e.g., MSI-1436) Natural->Aminosterols Flavonoids Flavonoids Natural->Flavonoids Terpenoids Terpenoids Natural->Terpenoids pTyr_Mimetics pTyr Mimetics (e.g., Ertiprotafib) Synthetic->pTyr_Mimetics Allosteric Allosteric Inhibitors Synthetic->Allosteric IONIS e.g., IONIS-PTP1BRx Oligonucleotides->IONIS

References

A Comparative Guide to PTP1B Inhibition: Trodusquemine vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways. Its role in dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2) makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] The pursuit of effective PTP1B inhibitors has led to the development of various molecules, broadly categorized into the naturally derived aminosterol, Trodusquemine, and a diverse class of synthetic small molecule inhibitors. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Sites

The primary distinction between Trodusquemine and the majority of small molecule inhibitors lies in their binding site and mechanism of inhibition.

Trodusquemine (MSI-1436) is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[1][3] It uniquely binds to a site within the disordered C-terminal region of the enzyme, approximately 20 Å away from the active site.[4] This allosteric binding induces a conformational change that inhibits catalytic activity. This mechanism contributes to its high selectivity for PTP1B over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), which lacks this specific allosteric region.

Small Molecule PTP1B Inhibitors have historically been developed as active-site directed, competitive inhibitors. These molecules are often designed as phosphotyrosine (pTyr) mimetics, containing negatively charged moieties like carboxylic or phosphonic acids to interact with the positively charged active site of PTP1B. However, the high conservation of the active site among PTPs makes achieving selectivity a significant challenge. More recent efforts have focused on developing non-competitive or mixed-type inhibitors that bind to allosteric sites, though distinct from the Trodusquemine binding site, to improve selectivity and bioavailability.

cluster_0 PTP1B Enzyme cluster_1 Inhibitor Classes PTP1B PTP1B ActiveSite Catalytic Active Site PTP1B->ActiveSite Contains AllostericSite Allosteric C-Terminal Site PTP1B->AllostericSite Contains Trodusquemine Trodusquemine (Allosteric) Trodusquemine->AllostericSite Binds to SmallMolecule Small Molecule Inhibitors (Competitive/Mixed-Type) SmallMolecule->ActiveSite Binds to

Caption: Binding mechanisms of Trodusquemine and small molecule PTP1B inhibitors.

Comparative Performance Data

The efficacy and selectivity of PTP1B inhibitors are crucial for their therapeutic potential. The following tables summarize key quantitative data for Trodusquemine and representative small molecule inhibitors that have progressed to clinical or advanced preclinical stages.

Table 1: Inhibitory Potency and Selectivity

CompoundTypeMechanismPTP1B IC50 / KᵢTCPTP IC50 / KᵢSelectivity (TCPTP/PTP1B)Reference(s)
Trodusquemine (MSI-1436) AminosterolAllosteric, Non-competitive1.0 µM (IC₅₀)224 µM (IC₅₀)~224-fold
Ertiprotafib Carboxylic AcidNon-competitive (induces aggregation)1.6 - 29 µM (IC₅₀)Not ReportedLow
JTT-551 Dithiazolyl-methylglycinateMixed-type0.22 µM (Kᵢ)9.3 µM (Kᵢ)~42-fold
CPT-157,633 Phenylalanine DerivativeCompetitive45 nM (Kᵢ)Not ReportedNot Reported

Table 2: Chemical Structures

CompoundChemical Structure
Trodusquemine
alt text
Ertiprotafib
alt text
JTT-551
alt text
CPT-157,633
alt text

PTP1B Signaling Pathway and Point of Inhibition

PTP1B inhibition enhances insulin signaling. By preventing the dephosphorylation of the insulin receptor and its substrates, these inhibitors promote the downstream PI3K/Akt pathway, leading to increased glucose uptake and utilization.

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates (pY) PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Inhibitors Trodusquemine & Small Molecule Inhibitors Inhibitors->PTP1B Inhibit

Caption: PTP1B's role in negatively regulating the insulin signaling pathway.

Key Experimental Protocols

The following are detailed methodologies for foundational experiments used to characterize and compare PTP1B inhibitors.

In Vitro PTP1B Enzymatic Inhibition Assay (pNPP Substrate)

This colorimetric assay measures the direct inhibitory effect of a compound on PTP1B's enzymatic activity.

  • Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing p-nitrophenol (pNP), a yellow product that absorbs light at 405 nm. The rate of pNP formation is proportional to enzyme activity.

  • Materials:

    • Recombinant human PTP1B

    • Assay Buffer: 50 mM HEPES (or β-β-dimethylglutarate), 150 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.0-7.4.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Inhibitor compound dissolved in DMSO.

    • Stop Solution: 0.1 M KOH or NaOH.

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in Assay Buffer.

    • In a 96-well plate, add 25 µL of recombinant PTP1B (e.g., 40-50 ng/reaction) to wells containing 15 µL of the diluted inhibitor or DMSO vehicle control.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 60 µL of pNPP substrate (final concentration typically near the Kₘ, e.g., 0.7-1.0 mM).

    • Incubate for a set time (e.g., 30-60 minutes) at 37°C or room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Measure the absorbance at 400-405 nm.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Insulin Receptor Phosphorylation Assay (Western Blot)

This assay determines an inhibitor's ability to enhance insulin signaling in a cellular context by measuring the phosphorylation status of the insulin receptor.

  • Principle: PTP1B inhibition prevents the dephosphorylation of the insulin receptor β-subunit (IRβ). This increase in phosphorylation (p-IRβ) upon insulin stimulation can be detected using phospho-specific antibodies via Western blot.

  • Materials:

    • Insulin-sensitive cell line (e.g., HepG2, MCF-7, L6 myotubes).

    • Cell culture medium, serum-free medium for starvation.

    • Insulin solution.

    • Inhibitor compound.

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • SDS-PAGE equipment, PVDF membranes.

    • Primary Antibodies: Anti-phospho-IRβ (e.g., pY1150/1151), Anti-total-IRβ.

    • HRP-conjugated secondary antibody and chemiluminescence detection reagents.

  • Procedure:

    • Plate cells and grow to ~80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with the PTP1B inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with insulin (e.g., 10-100 nM) for 5-10 minutes.

    • Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate overnight at 4°C with the primary antibody against p-IRβ.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for total IRβ as a loading control.

    • Quantify band intensities to determine the ratio of p-IRβ to total IRβ.

In Vivo Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This in vivo experiment assesses the inhibitor's effect on improving glucose homeostasis in a disease-relevant animal model.

  • Principle: In insulin-resistant DIO mice, an oral glucose challenge leads to a prolonged and exaggerated spike in blood glucose. An effective PTP1B inhibitor will improve insulin sensitivity, leading to more efficient glucose clearance from the blood.

  • Materials:

    • Male C57BL/6J mice fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 12-20 weeks.

    • Inhibitor compound formulated for oral or intraperitoneal (i.p.) administration.

    • Glucose solution (e.g., 2 g/kg body weight).

    • Handheld glucometer and test strips.

  • Procedure:

    • Administer the PTP1B inhibitor or vehicle to DIO mice at a predetermined dose and time point (e.g., single oral dose 3 hours prior to the test).

    • Fast the mice for 6 hours, with free access to water.

    • At time t=0, collect a baseline blood sample from the tail tip to measure blood glucose.

    • Immediately administer the glucose solution via oral gavage.

    • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-gavage.

    • Measure blood glucose at each time point.

    • Plot blood glucose concentration versus time for both treated and vehicle groups.

    • Calculate the Area Under the Curve (AUC) to quantify total glycemic excursion. A significant reduction in AUC for the treated group indicates improved glucose tolerance.

cluster_0 Pre-Test cluster_1 OGTT Procedure cluster_2 Data Analysis HFD Induce Obesity: High-Fat Diet (12-20 wks) Admin Administer Inhibitor or Vehicle HFD->Admin Fast Fast Mice (6 hrs) Admin->Fast T0 t=0 min: Measure Baseline Glucose Fast->T0 Gavage Oral Glucose Gavage (2 g/kg) T0->Gavage T15 t=15 min: Measure Glucose Gavage->T15 T30 t=30 min: Measure Glucose T15->T30 T60 t=60 min: Measure Glucose T30->T60 T120 t=120 min: Measure Glucose T60->T120 Plot Plot Glucose vs. Time T120->Plot AUC Calculate Area Under the Curve (AUC) Plot->AUC Compare Compare AUC of Treated vs. Vehicle Group AUC->Compare

Caption: Experimental workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

Conclusion

Trodusquemine and synthetic small molecule inhibitors represent two distinct strategies for targeting PTP1B. Trodusquemine's allosteric mechanism, targeting a less-conserved region, provides a significant advantage in terms of selectivity. However, its large sterol structure may present different pharmacokinetic challenges compared to smaller, more traditionally drug-like molecules.

Many early small molecule inhibitors faced hurdles with poor selectivity and bioavailability, leading to discontinuation in clinical trials. Nevertheless, ongoing drug discovery efforts continue to yield novel scaffolds with improved potency and selectivity, such as JTT-551 and CPT-157,633. The choice between these approaches depends on the specific therapeutic goals, balancing the high selectivity of an allosteric modulator like Trodusquemine against the potential for optimized pharmacokinetics with novel small molecules. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of next-generation PTP1B inhibitors.

References

Unraveling the Metabolic Ripple Effects of MSI-1436: A Comparative Guide to its Potential Impact on Lactate Production in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's cellular effects is paramount. This guide provides a comparative framework for investigating the influence of MSI-1436 (Trodusquemine) on lactate metabolism across various cell lines. While direct, cross-validated experimental data on MSI-1436's specific effects on lactate is emerging, this document synthesizes current knowledge of its mechanism of action to support further research in this critical area of cancer metabolism and metabolic disorders.

MSI-1436 is a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for diabetes and obesity[3][4]. More recently, PTP1B has been identified as a regulator of lactate metabolism through its interaction with L-lactate Dehydrogenase (LDHA), the enzyme responsible for the conversion of pyruvate to lactate[5]. This crucial link suggests that MSI-1436 may have significant, yet underexplored, effects on cellular lactate production, a cornerstone of the Warburg effect in cancer cells.

The Molecular Bridge: From PTP1B Inhibition to Lactate Modulation

The primary mechanism through which MSI-1436 is hypothesized to affect lactate metabolism is via its inhibition of PTP1B. Research has identified LDHA as a substrate of PTP1B, indicating that PTP1B can dephosphorylate and thereby regulate the activity of LDHA. In many cancer cells, LDHA is upregulated to facilitate the high glycolytic rates characteristic of the Warburg effect. By inhibiting PTP1B, MSI-1436 could potentially lead to an altered phosphorylation state and activity of LDHA, thereby influencing the rate of lactate production.

dot

cluster_legend Legend MSI1436 MSI-1436 (Trodusquemine) PTP1B PTP1B MSI1436->PTP1B inhibits pLDHA Phosphorylated LDHA (Active) PTP1B->pLDHA dephosphorylates LDHA LDHA Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA catalyzes Inhibitor Inhibitor Phosphatase Phosphatase Active Enzyme Active Enzyme Inactive/Regulated Enzyme Inactive/Regulated Enzyme

Caption: MSI-1436's proposed mechanism on lactate production.

Comparative Analysis: A Framework for Cross-Validation

Direct experimental data systematically comparing the effects of MSI-1436 on lactate production across a panel of cell lines is not yet extensively published. However, based on its mechanism of action, a hypothetical comparative framework can be proposed. The magnitude of MSI-1436's effect on lactate is likely to vary depending on the intrinsic properties of the cell line, such as PTP1B expression levels and the cell's reliance on aerobic glycolysis (the Warburg effect).

Cell Line ArchetypePredicted PTP1B ExpressionPredicted Reliance on Aerobic GlycolysisHypothesized Effect of MSI-1436 on Lactate Production
High Warburg Phenotype Cancer Cell (e.g., Glioblastoma, Pancreatic Cancer)HighHighSignificant alteration in lactate output. The direction (increase/decrease) may depend on the specific regulatory phosphorylation sites on LDHA.
Low Warburg Phenotype Cancer Cell (e.g., certain breast cancer subtypes)VariableLowModerate to low impact on lactate production.
Non-cancerous, Metabolically Active Cell (e.g., Hepatocytes, Myocytes)Moderate to HighLow (under normal conditions)Minimal effect on basal lactate levels, but potential modulation under metabolic stress.
PTP1B Knockout/Knockdown Cell Line None/LowVariableNo significant effect on lactate production, serving as a negative control.

Experimental Protocols for Cross-Validation

To facilitate further research, the following are detailed methodologies for key experiments to cross-validate the effects of MSI-1436 on lactate metabolism.

Cell Culture and MSI-1436 Treatment
  • Cell Lines: A panel of cell lines with varying metabolic profiles (e.g., a high-glycolytic cancer line like PANC-1, a lower-glycolytic line like MCF-7, and a non-cancerous line like HEK293) should be selected.

  • Culture Conditions: Cells should be maintained in their respective recommended media and conditions. For lactate assays, phenol red-free media is recommended to avoid interference with colorimetric assays.

  • MSI-1436 Preparation: MSI-1436 lactate should be dissolved in sterile water or an appropriate buffer to create a stock solution.

  • Treatment: Cells should be seeded and allowed to adhere overnight. The following day, the media should be replaced with fresh media containing various concentrations of MSI-1436 (e.g., 0.1, 1, 10 µM) or a vehicle control. Treatment duration can range from 6 to 48 hours depending on the experimental endpoint.

Lactate Production Assay
  • Principle: This assay measures the concentration of lactate secreted into the cell culture medium.

  • Procedure:

    • At the end of the MSI-1436 treatment period, collect the cell culture medium.

    • Centrifuge the medium to remove any detached cells or debris.

    • Use a commercially available lactate assay kit (e.g., colorimetric or fluorometric) according to the manufacturer's instructions. These kits typically use lactate oxidase to generate a product that reacts with a probe to produce a detectable signal.

    • Measure the absorbance or fluorescence using a microplate reader.

    • In parallel, lyse the cells and perform a protein quantification assay (e.g., BCA assay) to normalize the lactate measurements to the total protein content, accounting for any differences in cell number.

    • Calculate the lactate production rate (e.g., in nmol/µg protein/hour).

dot

start Seed Cells in Multi-well Plate treat Treat with MSI-1436 (or Vehicle Control) start->treat incubate Incubate for Desired Time treat->incubate collect_media Collect Culture Medium incubate->collect_media lyse_cells Lyse Cells for Protein Quantification incubate->lyse_cells lactate_assay Perform Lactate Assay on Medium collect_media->lactate_assay protein_assay Perform Protein Assay on Lysate lyse_cells->protein_assay normalize Normalize Lactate Levels to Protein Content lactate_assay->normalize protein_assay->normalize analyze Analyze and Compare Data normalize->analyze

Caption: Experimental workflow for lactate production assay.

Western Blot for PTP1B and LDHA Phosphorylation
  • Principle: To determine if MSI-1436 treatment alters the phosphorylation state of LDHA.

  • Procedure:

    • Following MSI-1436 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against total PTP1B, total LDHA, and phospho-LDHA (at the specific tyrosine residue targeted by PTP1B, if known). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the ratio of phosphorylated LDHA to total LDHA.

Concluding Remarks and Future Directions

The inhibition of PTP1B by MSI-1436 presents a compelling, albeit not yet fully explored, avenue for modulating cellular lactate metabolism. The direct interaction between PTP1B and LDHA provides a strong mechanistic basis for this hypothesis. The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate and cross-validate the effects of MSI-1436 on lactate production in diverse cell lines. Such studies will be invaluable in elucidating the broader metabolic consequences of PTP1B inhibition and could unveil new therapeutic applications for MSI-1436 in oncology and metabolic diseases. Further research is warranted to confirm these hypothesized effects and to understand the precise molecular consequences of PTP1B-mediated LDHA regulation in different cellular contexts.

dot

Rationale Rationale for Cross-Validation Cell_Phenotype Diverse Cellular Phenotypes Rationale->Cell_Phenotype PTP1B_Exp Varying PTP1B Expression Cell_Phenotype->PTP1B_Exp Metabolic_Dep Different Reliance on Aerobic Glycolysis Cell_Phenotype->Metabolic_Dep MSI_Effect Hypothesized Differential Effect of MSI-1436 on Lactate PTP1B_Exp->MSI_Effect Metabolic_Dep->MSI_Effect Validation Experimental Validation MSI_Effect->Validation

Caption: Logical flow for cross-validation of MSI-1436 effects.

References

A Head-to-Head Comparison of Trodusquemine and Claramine for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Trodusquemine and Claramine, two investigational aminosterol compounds that have garnered significant interest for their potential therapeutic applications in metabolic diseases. This document summarizes their mechanisms of action, presents available preclinical data, and provides detailed experimental protocols for key assays to support further research and development.

Executive Summary

Trodusquemine and Claramine are both potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes, obesity, and other metabolic disorders. Preclinical studies demonstrate that both compounds elicit similar beneficial effects on glycemic control, insulin sensitivity, and body weight. A primary differentiating factor lies in their synthesis; Claramine is reported to be significantly easier and faster to synthesize than Trodusquemine. While direct head-to-head quantitative data from a single comparative study is limited in the public domain, this guide compiles the available information to facilitate an informed evaluation of these two compounds.

Data Presentation

Physicochemical and Pharmacokinetic Properties
PropertyTrodusquemine (MSI-1436)Claramine
Molecular Formula C₃₇H₇₂N₄O₅SNot explicitly found in searches
Molecular Weight 685.07 g/mol Not explicitly found in searches
Source Naturally occurring in the dogfish shark (Squalus acanthias), also synthetically produced.[1][2]Synthetically produced.[1][2]
Synthesis Laborious multi-week synthetic process.[1]Rapid, 2-day synthesis.
In Vitro Efficacy: PTP1B Inhibition
ParameterTrodusquemineClaramine
Mechanism of Action Non-competitive, allosteric inhibitor of PTP1B.Selective inhibitor of PTP1B.
IC₅₀ (PTP1B) 1 µmol/LSpecific IC₅₀ value not found in public sources, but described as a potent inhibitor.
Selectivity Selective for PTP1B over its closest homolog, TC-PTP.Selective for PTP1B over its closest related phosphatase TC-PTP.
In Vivo Efficacy: Preclinical Animal Models

Based on available literature, both Trodusquemine and Claramine have demonstrated comparable effects in mouse models of diabetes. A direct, side-by-side quantitative comparison from a single study is not publicly available; however, one study that compared both compounds stated they "effectively restored glycemic control in diabetic mice as determined by glucose and insulin tolerance tests" and that a "single intraperitoneal dose of Claramine, like an equivalent dose of Trodusquemine, suppressed feeding and caused weight loss without increasing energy expenditure."

ParameterTrodusquemineClaramine
Effect on Glycemic Control Improves glucose tolerance and insulin sensitivity.Improves glucose tolerance and insulin sensitivity.
Effect on Body Weight Suppresses appetite and promotes weight loss.Suppresses appetite and promotes weight loss.
Insulin Signaling Increases phosphorylation of insulin receptor-β (IRβ), Akt, and GSK3β.Increases phosphorylation of insulin receptor-β (IRβ), Akt, and GSK3β.

Signaling Pathways and Experimental Workflows

PTP1B Inhibition and Downstream Insulin Signaling

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates GSK3B GSK3β AKT->GSK3B inhibits GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates Trodusquemine Trodusquemine / Claramine Trodusquemine->PTP1B inhibits

Caption: Mechanism of action of Trodusquemine and Claramine on the insulin signaling pathway.

Experimental Workflow for In Vivo Comparison

cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Assessments Diabetic_Mice Diabetic Mouse Model (e.g., db/db or diet-induced) Vehicle Vehicle Control Diabetic_Mice->Vehicle Trodusquemine_Group Trodusquemine Diabetic_Mice->Trodusquemine_Group Claramine_Group Claramine Diabetic_Mice->Claramine_Group GTT Glucose Tolerance Test (GTT) Vehicle->GTT ITT Insulin Tolerance Test (ITT) Vehicle->ITT Body_Weight Body Weight Monitoring Vehicle->Body_Weight Food_Intake Food Intake Measurement Vehicle->Food_Intake Trodusquemine_Group->GTT Trodusquemine_Group->ITT Trodusquemine_Group->Body_Weight Trodusquemine_Group->Food_Intake Claramine_Group->GTT Claramine_Group->ITT Claramine_Group->Body_Weight Claramine_Group->Food_Intake

Caption: Workflow for comparing the in vivo efficacy of Trodusquemine and Claramine.

Experimental Protocols

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compounds (Trodusquemine, Claramine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant PTP1B enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known PTP1B inhibitor).

  • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Glucose Tolerance Test (GTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the bloodstream, as an indicator of in vivo insulin sensitivity.

Materials:

  • Experimental mice (e.g., diabetic model)

  • Glucose solution (e.g., 20% dextrose in sterile saline)

  • Glucometer and test strips

  • Syringes and needles for intraperitoneal (IP) injection

  • Animal scale

Procedure:

  • Fast the mice for a standardized period (e.g., 6 hours) with free access to water.

  • Record the baseline body weight of each mouse.

  • At time 0, collect a blood sample from the tail vein to measure the baseline blood glucose level.

  • Administer a glucose bolus via IP injection (e.g., 2 g/kg body weight).

  • Collect blood samples from the tail vein at specified time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point using a glucometer.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

Objective: To evaluate the in vivo response to exogenous insulin, reflecting peripheral insulin sensitivity.

Materials:

  • Experimental mice

  • Human regular insulin solution (diluted in sterile saline)

  • Glucometer and test strips

  • Syringes and needles for IP injection

  • Animal scale

Procedure:

  • Fast the mice for a short period (e.g., 4-6 hours) with free access to water.

  • Record the baseline body weight of each mouse.

  • At time 0, collect a blood sample from the tail vein to measure the baseline blood glucose level.

  • Administer an insulin bolus via IP injection (e.g., 0.75 U/kg body weight).

  • Collect blood samples from the tail vein at specified time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Measure the blood glucose concentration at each time point using a glucometer.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the rate of glucose disappearance or the nadir of the glucose level as a measure of insulin sensitivity.

References

Confirming the Allosteric Binding Site of MSI-1436 on PTP1B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the allosteric binding site of MSI-1436 (Trodusquemine) on Protein Tyrosine Phosphatase 1B (PTP1B). We delve into the unique dual-binding mechanism of MSI-1436 and compare its inhibitory profile with other PTP1B inhibitors. Detailed experimental methodologies are provided for key validation studies, and signaling pathways are visualized to contextualize the significance of this allosteric inhibition.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin, leptin, and HER2 signaling pathways, making it a prime therapeutic target for diabetes, obesity, and cancer.[1][2][3] However, the development of active-site inhibitors has been hampered by the highly conserved nature of the catalytic site among protein tyrosine phosphatases, leading to off-target effects.[4][5] MSI-1436, a naturally occurring aminosterol, circumvents this issue by binding to a novel allosteric site, demonstrating a unique mechanism of non-competitive inhibition. This guide presents the evidence that confirms MSI-1436 binds to two distinct sites on PTP1B, leading to its effective and selective inhibition.

Comparative Analysis of MSI-1436 Binding and Inhibition

MSI-1436 exhibits a distinct inhibitory profile compared to active-site directed inhibitors and other allosteric modulators. Its potency is significantly higher for the full-length PTP1B (PTP1B1-405) containing the C-terminal non-catalytic segment, as opposed to the truncated catalytic domain (PTP1B1-321). This observation was the initial indicator of a unique binding mechanism involving the C-terminus.

Quantitative Comparison of MSI-1436 Inhibition and Binding
ParameterPTP1B1-405 (Full-length)PTP1B1-321 (Catalytic Domain)Reference
Inhibition Constant (Ki) 0.6 µM4.0 µM
Dissociation Constant (Kd) - Site 1 0.3 µM2.0 µM
Dissociation Constant (Kd) - Site 2 3.0 µM-
Stoichiometry (MSI-1436:PTP1B) 2:11:1
Comparison with Other PTP1B Inhibitors
InhibitorBinding SiteMechanism of ActionSelectivity over TCPTPReference
MSI-1436 Allosteric (C-terminus and α7 helix)Non-competitive~200-fold
Benzbromarone Derivatives Allosteric (α3, α6, α7 helices)Non-competitiveHigh (data varies by derivative)
Active-Site Inhibitors Catalytic SiteCompetitiveLow

Experimental Confirmation of the Allosteric Binding Sites

The dual-binding site model for MSI-1436 on PTP1B is supported by a confluence of evidence from multiple biophysical and biochemical techniques.

Key Experimental Evidence
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR chemical shift perturbation (CSP) mapping was instrumental in identifying the specific residues involved in MSI-1436 binding. No significant CSPs were observed upon addition of MSI-1436 to the isolated catalytic domain (PTP1B1-301), indicating no binding. However, in the longer PTP1B1-393 construct, significant chemical shifts were observed for residues in the C-terminal helix α9' (Arg371, Arg373, Val375) and near the catalytic domain around helix α7 (Leu299, His310, Ile311). This strongly suggests two distinct interaction sites.

  • Isothermal Titration Calorimetry (ITC) : ITC experiments provided thermodynamic validation of the binding events. Titration of MSI-1436 into PTP1B1-321 fit a single-site binding model. In contrast, the isotherm for PTP1B1-405 was best fitted to a two-site binding model, corroborating the presence of a second binding site in the full-length enzyme.

  • Radiolabeled Binding Assays : Using [3H]-MSI-1436, direct binding studies confirmed the stoichiometry of the interaction. These experiments revealed a 2:1 molar ratio of MSI-1436 to PTP1B1-405, while a 1:1 ratio was observed for the PTP1B1-321 construct.

  • Displacement Assays : Competition experiments with a known allosteric inhibitor, a benzbromarone derivative that binds to an exosite near the catalytic domain, showed that it could completely displace MSI-1436 from the truncated PTP1B1-321. However, it only displaced 50% of the bound MSI-1436 from the full-length PTP1B1-405, indicating that one of the MSI-1436 binding sites overlaps with the benzbromarone site, while the other is unique.

  • Site-Directed Mutagenesis : Mutations that destabilized the C-terminal α9' helix had the most significant impact on the binding affinity of MSI-1436, confirming this region as the primary, high-affinity binding site.

Visualizing the Molecular Interactions and Pathways

PTP1B Signaling Pathway and Point of MSI-1436 Intervention

PTP1B_Signaling cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Insulin Receptor Insulin Receptor p-IR p-Insulin Receptor Insulin Receptor->p-IR Leptin Receptor Leptin Receptor p-JAK2 p-JAK2 Leptin Receptor->p-JAK2 HER2 HER2 p-HER2 p-HER2 HER2->p-HER2 Downstream Signaling Downstream Signaling p-IR->Downstream Signaling p-JAK2->Downstream Signaling p-HER2->Downstream Signaling Insulin Insulin Insulin->Insulin Receptor Leptin Leptin Leptin->Leptin Receptor Growth Factor Growth Factor Growth Factor->HER2 PTP1B PTP1B PTP1B->p-IR dephosphorylates PTP1B->p-JAK2 dephosphorylates PTP1B->p-HER2 dephosphorylates MSI-1436 MSI-1436 MSI-1436->PTP1B inhibits

Caption: PTP1B negatively regulates key signaling pathways. MSI-1436 inhibits PTP1B, enhancing phosphorylation.

Experimental Workflow for Allosteric Site Confirmation

Experimental_Workflow cluster_constructs Protein Constructs cluster_assays Binding & Inhibition Assays cluster_structural Structural Analysis PTP1B_full PTP1B (1-405) Kinetics Enzyme Kinetics (Ki) PTP1B_full->Kinetics ITC Isothermal Titration Calorimetry (Kd, Stoichiometry) PTP1B_full->ITC Radio Radiolabeled Binding (Stoichiometry) PTP1B_full->Radio Displace Displacement Assay PTP1B_full->Displace NMR NMR Spectroscopy (Chemical Shift Perturbation) PTP1B_full->NMR PTP1B_cat PTP1B (1-321) PTP1B_cat->Kinetics PTP1B_cat->ITC PTP1B_cat->Radio PTP1B_cat->Displace PTP1B_cat->NMR PTP1B_mut PTP1B Mutants PTP1B_mut->Kinetics Hypothesis Dual Binding Site Hypothesis Kinetics->Hypothesis ITC->Hypothesis Radio->Hypothesis Displace->Hypothesis Confirmation Allosteric Site Confirmation NMR->Confirmation Hypothesis->Confirmation

Caption: A multi-faceted approach was used to confirm the allosteric binding of MSI-1436 to PTP1B.

Logical Relationship of Evidence for Dual Binding Sites

Evidence_Logic A Observation: Higher affinity of MSI-1436 for full-length PTP1B vs. catalytic domain B Hypothesis: Binding site(s) exist in the C-terminal region A->B C NMR Data: Chemical shifts observed only in C-terminus (α9') and near catalytic domain (α7) of full-length PTP1B B->C D ITC & Radio-Binding Data: 2:1 stoichiometry for full-length PTP1B, 1:1 for catalytic domain B->D E Displacement Assay: Partial displacement from full-length PTP1B by another allosteric inhibitor B->E F Conclusion: MSI-1436 has two allosteric binding sites: one novel site in the C-terminus and one near the catalytic domain C->F D->F E->F

Caption: Convergent experimental evidence confirms the dual allosteric binding sites of MSI-1436 on PTP1B.

Detailed Experimental Protocols

NMR Spectroscopy for Chemical Shift Perturbation (CSP) Mapping
  • Protein Expression and Purification : Isotopically labeled 15N-PTP1B constructs (e.g., PTP1B1-301 and PTP1B1-393) are expressed in E. coli grown in 15N-enriched minimal media. The proteins are purified using standard chromatography techniques.

  • NMR Sample Preparation : Purified 15N-PTP1B is concentrated to a final concentration of 100-200 µM in a suitable NMR buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 2 mM DTT) in 90% H2O/10% D2O.

  • Data Acquisition : 2D [1H,15N]-TROSY-HSQC spectra are recorded at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 800 MHz). A baseline spectrum of the protein alone is first acquired.

  • Titration : A concentrated stock solution of MSI-1436 is titrated into the protein sample in stepwise increments. A 2D [1H,15N]-TROSY-HSQC spectrum is acquired after each addition.

  • Data Analysis : The spectra are processed and analyzed using software such as NMRPipe and Sparky. The chemical shift changes for each backbone amide resonance are calculated using a weighted average of the 1H and 15N chemical shift differences. Residues showing significant chemical shift perturbations are mapped onto the protein structure to identify the binding interface.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation : Purified PTP1B constructs and MSI-1436 are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.

  • ITC Experiment : The sample cell of the ITC instrument is filled with a solution of PTP1B (e.g., 20-50 µM), and the injection syringe is filled with a solution of MSI-1436 (e.g., 200-500 µM).

  • Titration : A series of small injections (e.g., 2-10 µL) of the MSI-1436 solution are made into the PTP1B solution at a constant temperature (e.g., 25 °C). The heat change associated with each injection is measured.

  • Data Analysis : The raw data (heat change per injection) is integrated to obtain the enthalpy change (ΔH) for each binding event. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site independent) using the manufacturer's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The collective evidence from NMR spectroscopy, isothermal titration calorimetry, radiolabeled binding assays, and displacement studies provides a robust and consistent confirmation of the unique allosteric binding mechanism of MSI-1436 to PTP1B. MSI-1436 interacts with two distinct sites: a novel, high-affinity site within the disordered C-terminal tail and a second site near the catalytic domain that partially overlaps with the binding site of other known allosteric inhibitors. This dual, cooperative binding locks the enzyme in an inactive conformation, providing a powerful and selective means of PTP1B inhibition. This mechanism distinguishes MSI-1436 from other PTP1B inhibitors and underscores the therapeutic potential of targeting disordered protein segments.

References

Independent Verification of Trodusquemine's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Trodusquemine against alternative compounds, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are included to facilitate independent verification and further research.

Executive Summary

Trodusquemine (MSI-1436) is an aminosterol that has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Its primary mechanism of action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, which are often dysregulated in neurodegenerative conditions.[1][2][3] Trodusquemine's ability to cross the blood-brain barrier gives it a potential advantage over its structural analog, Squalamine. This guide will compare the neuroprotective efficacy of Trodusquemine with Squalamine and other PTP1B inhibitors, focusing on their effects on protein aggregation, neuronal viability, and cognitive function.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from key preclinical studies on Trodusquemine and its comparators.

Table 1: In Vitro Neuroprotection - SH-SY5Y Human Neuroblastoma Cells

CompoundNeurotoxinConcentrationOutcome MeasureResultReference
Trodusquemine Aβ42 oligomers1 µMCell Viability (MTT Assay)Increased viability by 22 ± 2% (relative to Aβ42 treated cells)[4]
Squalamine α-synuclein oligomers10 µMCell Viability (MTT Assay)Significantly suppressed toxicity[5]
Suramin 6-OHDA100 µMCell ViabilityRescued cells from ~53% to ~105% viability

Table 2: In Vivo Neuroprotection - C. elegans Models

CompoundDisease ModelConcentrationOutcome MeasureResultReference
Trodusquemine Alzheimer's (Aβ42)20 µMFitness Score (Motility, Speed, Paralysis)Improved to a level comparable to wild-type worms
Squalamine Parkinson's (α-synuclein)50 µMMotility (Body Bends)Almost complete elimination of muscle paralysis

Table 3: In Vivo Neuroprotection - Mouse Models

CompoundDisease ModelDosing RegimenOutcome MeasureResultReference
Trodusquemine Alzheimer's (hAPP-J20)Intraperitoneal injectionsCognitive FunctionImproved cognition and alleviated anxiety
Squalamine Parkinson'sOral gavageMotor and Cognitive FunctionImproved motor symptoms and Y-maze performance
KY-226 Cerebral Ischemia/ReperfusionIntraperitoneal injectionNeurological DeficitsDose-dependent reduction in infarcted brain areas

Mechanism of Action: PTP1B Inhibition

Trodusquemine and other PTP1B inhibitors exert their neuroprotective effects by modulating downstream signaling pathways critical for neuronal survival and function. Inhibition of PTP1B leads to increased phosphorylation of the insulin receptor (IR) and other substrates, enhancing insulin and leptin sensitivity. This, in turn, can activate pro-survival pathways like PI3K/Akt and mitigate neuroinflammation.

Trodusquemine Trodusquemine PTP1B PTP1B Trodusquemine->PTP1B inhibits InsulinReceptor Insulin Receptor (IR) PTP1B->InsulinReceptor dephosphorylates Neuroinflammation Neuroinflammation PTP1B->Neuroinflammation promotes pIR p-IR InsulinReceptor->pIR phosphorylation PI3K_Akt PI3K/Akt Pathway pIR->PI3K_Akt activates Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) PI3K_Akt->Neuroprotection promotes

Trodusquemine's primary mechanism of action.

Experimental Protocols

SH-SY5Y Cell Viability (MTT) Assay for Neuroprotection

This protocol is a standard method to assess the protective effects of a compound against a neurotoxin-induced decrease in cell viability.

start Seed SH-SY5Y cells in 96-well plate (e.g., 1 x 10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 pretreat Pre-treat with Trodusquemine (various concentrations) for 1h incubate1->pretreat toxin Add neurotoxin (e.g., Aβ42 oligomers, 10 µM) and incubate for 24h pretreat->toxin mtt Add MTT solution (5 mg/mL) and incubate for 4h toxin->mtt solubilize Add DMSO to dissolve formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability (%) read->end

Workflow for the SH-SY5Y MTT neuroprotection assay.

Detailed Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Trodusquemine).

    • Cells are pre-incubated with the compound for a specified time (e.g., 1 hour).

    • The neurotoxin (e.g., pre-aggregated Aβ1-42 oligomers at a final concentration of 10 µM) is then added to the wells.

    • The plates are incubated for an additional 24 hours.

  • MTT Assay:

    • After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

C. elegans Paralysis Assay for Aβ42-Induced Toxicity

This assay utilizes a transgenic C. elegans strain (e.g., CL4176) that expresses human Aβ1-42 in body wall muscle cells upon temperature induction, leading to paralysis. The neuroprotective effect of a compound is measured by its ability to delay the onset of paralysis.

start Synchronize C. elegans (CL4176) eggs on NGM plates grow Grow at permissive temperature (16°C) start->grow treat Transfer to plates with Trodusquemine (e.g., 20 µM) grow->treat induce Induce Aβ42 expression by shifting to restrictive temperature (25°C) treat->induce score Score for paralysis every 2 hours induce->score end Plot percentage of paralyzed worms over time score->end

Workflow for the C. elegans paralysis assay.

Detailed Methodology:

  • C. elegans Maintenance: The transgenic strain CL4176 is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at a permissive temperature of 16°C.

  • Synchronization: Age-synchronized populations are obtained by allowing adult worms to lay eggs for a few hours and then removing the adults.

  • Treatment: Synchronized L1 larvae are transferred to NGM plates containing the test compound (e.g., 20 µM Trodusquemine) mixed into the agar or seeded with bacteria expressing the compound.

  • Induction of Paralysis: At the L3 larval stage, the plates are shifted to a restrictive temperature of 25°C to induce the expression of Aβ1-42.

  • Scoring: Starting approximately 24 hours after the temperature shift, the worms are scored for paralysis every 2 hours. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis: The percentage of paralyzed worms is plotted against time for each treatment group. A delay in the paralysis curve indicates a neuroprotective effect.

Conclusion

Trodusquemine demonstrates significant neuroprotective potential in preclinical models of neurodegenerative diseases, primarily through its inhibition of PTP1B. Its ability to cross the blood-brain barrier offers a distinct advantage over similar compounds like Squalamine. The quantitative data from in vitro and in vivo studies, as detailed in this guide, provide a strong rationale for its further investigation as a therapeutic candidate. The provided experimental protocols offer a framework for the independent verification of these findings and for the comparative evaluation of other novel neuroprotective agents. Further research, particularly in mammalian models of cognitive decline, is warranted to fully elucidate the therapeutic potential of Trodusquemine for human neurodegenerative disorders.

References

Comparative Analysis of Trodusquemine Analogs in PTP1B Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trodusquemine and its analogs as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic and other diseases. This document summarizes quantitative experimental data, details methodological protocols for key experiments, and visualizes relevant biological pathways and experimental workflows.

Introduction to Trodusquemine and PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B acts as a negative regulator of insulin signaling.[3] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and other metabolic disorders.[2]

Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[4] It has been shown to suppress appetite, reduce body weight, and improve insulin sensitivity in preclinical models. The development of Trodusquemine analogs aims to improve upon its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Trodusquemine and its key analogs based on their PTP1B inhibitory activity.

Data Presentation: PTP1B Inhibition by Trodusquemine and Its Analogs

The following table summarizes the in vitro inhibitory activity of Trodusquemine and its analogs against PTP1B, as measured by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

CompoundAnalog of Trodusquemine?PTP1B IC50Reference(s)
Trodusquemine (MSI-1436)-1.0 µM
DPM-1001Yes0.1 µM (100 nM)
ClaramineYesData not available

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data. Below is a typical protocol for an in vitro PTP1B inhibition assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Protocol: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol outlines the steps to determine the inhibitory activity of compounds against PTP1B by measuring the enzymatic hydrolysis of pNPP.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

  • Test compounds (Trodusquemine and its analogs) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution: 1 M NaOH

Procedure:

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme to the desired concentration in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate over the desired time course.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the diluted test compound. For control wells, add the same volume of assay buffer (with or without the solvent used for the compounds). b. Add the diluted PTP1B enzyme solution to each well. c. Pre-incubate the enzyme and compound mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the pNPP substrate solution to each well. The final concentration of pNPP should be at or near its Michaelis constant (Km) for PTP1B.

  • Incubation: Incubate the reaction plate at the controlled temperature for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding the stop solution (1 M NaOH) to each well. The alkaline solution will stop the enzymatic reaction and develop the yellow color of the p-nitrophenolate product.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (no enzyme) wells from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) wells. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PTP1B Signaling Pathway and Inhibition by Trodusquemine Analogs

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Leptin Receptor Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 Activates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription PTP1B PTP1B PTP1B->Insulin Receptor Dephosphorylates PTP1B->JAK2 Dephosphorylates Insulin Insulin Insulin->Insulin Receptor Binds Leptin Leptin Leptin->Leptin Receptor Binds Trodusquemine Analogs Trodusquemine Analogs Trodusquemine Analogs->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for PTP1B Inhibition Assay

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare PTP1B Enzyme Solution add_enzyme Add PTP1B Enzyme prep_enzyme->add_enzyme prep_compound Prepare Trodusquemine Analog Dilutions add_compound Add Compound to 96-well Plate prep_compound->add_compound prep_substrate Prepare pNPP Substrate Solution add_substrate Add pNPP Substrate (Start Reaction) prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro PTP1B inhibition assay.

Logical Relationship of the Comparative Analysis

Comparative_Analysis_Logic Trodusquemine Trodusquemine PTP1B Inhibition PTP1B Inhibition Trodusquemine->PTP1B Inhibition Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Trodusquemine->Structure-Activity\nRelationship (SAR) Trodusquemine Analogs Trodusquemine Analogs Trodusquemine Analogs->PTP1B Inhibition Trodusquemine Analogs->Structure-Activity\nRelationship (SAR) In Vitro Assays In Vitro Assays PTP1B Inhibition->In Vitro Assays IC50 Determination IC50 Determination In Vitro Assays->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Structure-Activity\nRelationship (SAR)->Comparative Analysis

Caption: Logical flow of the comparative analysis process.

References

Evaluating the Specificity of MSI-1436 Lactate for PTP1B Over Other Phosphatases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of MSI-1436 lactate (also known as Trodusquemine) for Protein Tyrosine Phosphatase 1B (PTP1B) against other phosphatases. The information presented is based on available experimental data to assist researchers in evaluating its potential as a selective inhibitor for therapeutic and research applications.

Executive Summary

MSI-1436 is a naturally occurring aminosterol that acts as a selective, non-competitive, and reversible allosteric inhibitor of PTP1B.[1][2][3] Experimental data demonstrates a significant preference for PTP1B over its closest structural homolog, T-cell protein tyrosine phosphatase (TCPTP), with a selectivity of approximately 200-fold.[1][3] This high specificity is attributed to its unique mechanism of action, binding to a distinct allosteric site within the C-terminal region of PTP1B, a domain not conserved in other phosphatases like TCPTP.

Data Presentation: Inhibitory Activity of MSI-1436

The following table summarizes the quantitative data on the inhibitory potency of MSI-1436 against PTP1B and TCPTP.

PhosphataseIC50 (µM)Fold Selectivity (vs. PTP1B)Reference
PTP1B ~1-
TCPTP 224~224

Mechanism of Action

MSI-1436 exhibits a distinct mechanism of inhibition compared to active-site inhibitors. It binds to a non-catalytic, allosteric site on the C-terminus of the full-length PTP1B enzyme. This binding event induces a conformational change that inhibits the enzyme's catalytic activity without directly competing with the substrate for the active site. This allosteric inhibition is a key factor in its high specificity for PTP1B.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory activity of MSI-1436 against PTP1B.

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This assay measures the enzymatic activity of PTP1B by quantifying the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP). The inhibitory effect of MSI-1436 is determined by measuring the reduction in pNP formation.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • pNPP (p-nitrophenyl phosphate) substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to the desired concentrations.

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction:

    • Add a fixed volume of the diluted PTP1B enzyme to each well of a 96-well microplate.

    • Add the various concentrations of this compound or vehicle control to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm at time zero.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of pNP formation (change in absorbance over time) for each concentration of MSI-1436.

    • Plot the percentage of PTP1B inhibition against the logarithm of the MSI-1436 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR IRS IRS Proteins IR->IRS P JAK2 JAK2 LepR->JAK2 P PTP1B PTP1B PTP1B->IR -P PTP1B->JAK2 -P PI3K PI3K-Akt Pathway IRS->PI3K MAPK MAPK Pathway IRS->MAPK STAT3 STAT3 JAK2->STAT3 P Metabolic Metabolic Effects PI3K->Metabolic MAPK->Metabolic Appetite Appetite Regulation STAT3->Appetite MSI1436 MSI-1436 MSI1436->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for Inhibitor Specificity Profiling

Inhibitor_Profiling_Workflow Start Start: Compound Library PrimaryScreen Primary Screen (Single Concentration vs. PTP1B) Start->PrimaryScreen HitSelection Hit Identification PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination for PTP1B) HitSelection->DoseResponse Active Compounds PotentHits Potent Hits DoseResponse->PotentHits SelectivityScreen Selectivity Screening (Panel of Other Phosphatases) PotentHits->SelectivityScreen Potent Compounds DataAnalysis Data Analysis (Fold Selectivity Calculation) SelectivityScreen->DataAnalysis SelectiveHits Selective Hits DataAnalysis->SelectiveHits Mechanism Mechanism of Action Studies (e.g., Kinetics, Binding Assays) SelectiveHits->Mechanism Selective Compounds End Lead Candidate Mechanism->End

References

Trodusquemine's Metabolic Effects: A Comparative Analysis of Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Trodusquemine (MSI-1436), a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), with other metabolic disease therapies. The information herein is based on published preclinical studies, with a focus on quantitative data and detailed experimental methodologies to facilitate the reproduction of these findings.

Mechanism of Action: PTP1B Inhibition

Trodusquemine is a naturally occurring aminosterol that acts as a reversible, allosteric inhibitor of PTP1B.[1] PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[2] By inhibiting PTP1B, Trodusquemine enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved insulin sensitivity and glucose metabolism.[1][3] Its inhibition of PTP1B in the hypothalamus also enhances leptin signaling, which can lead to appetite suppression and weight loss.[1]

Preclinical Data Summary: Trodusquemine vs. Alternatives

This section summarizes the quantitative data from preclinical studies investigating the metabolic effects of Trodusquemine. For direct comparison, data from a study comparing Trodusquemine with Metformin, a widely used first-line treatment for type 2 diabetes, is presented. Additionally, a summary of findings for other PTP1B inhibitors and GLP-1 receptor agonists is included to provide a broader context of alternative therapeutic strategies.

Table 1: Trodusquemine vs. Metformin in a Murine Model of Early Life Intervention
ParameterControl (Saline)Trodusquemine (2 mg/kg, triweekly)Metformin (100 mg/kg, daily)
Liver Weight/Body Weight Ratio Data not specifiedLower than controlData not specified
Non-Fasted Glucose (mg/dL) Data not specifiedDecreased compared to controlNo significant change
Glucose Tolerance (GTT) BaselineImproved in malesImpaired in males, improved in females
Insulin Tolerance (ITT) BaselineNo significant changeImpaired in males

Data extracted from a study in young, developing UM-HET3 mice treated for 6 weeks via intraperitoneal injections.

Table 2: Effects of Trodusquemine in a Diet-Induced Obesity (DIO) Mouse Model
ParameterControl (Saline)Trodusquemine (10 mg/kg, single dose)Trodusquemine (10 mg/kg initial, 5 mg/kg weekly for 4 weeks)
Body Weight Gain High-fat diet induced gainSignificant reductionPrevented weight gain
Fat Mass Increased>50% reductionDecreased
Serum Cholesterol ElevatedSignificantly decreasedSignificantly decreased
Serum Triglycerides ElevatedSignificantly decreasedSignificantly decreased
Atherosclerotic Plaque Formation PresentAttenuatedAttenuated

Data from a study in LDLR-/- mice fed a high-fat diet.

Alternative Therapeutic Strategies

Other PTP1B Inhibitors

Several other PTP1B inhibitors have been investigated for their metabolic effects.

  • JTT-551 : This mixed-type PTP1B inhibitor demonstrated anti-obesity properties and reduced blood glucose in diabetic mice. However, its clinical development was discontinued due to insufficient efficacy and adverse effects in patients.

  • DPM-1001 : An analog of Trodusquemine, DPM-1001, has shown enhanced PTP1B inhibition in vitro. In vivo studies suggest it has similar effects to Trodusquemine on body weight, insulin signaling, and glucose metabolism, with the advantage of being orally bioavailable.

Direct preclinical studies with quantitative, head-to-head comparisons between Trodusquemine and these other PTP1B inhibitors were not identified in the literature search.

GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an established class of drugs for type 2 diabetes and obesity. They work by mimicking the effects of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and reduced appetite.

  • Liraglutide and Semaglutide : These are well-studied GLP-1 receptor agonists that have demonstrated significant efficacy in promoting weight loss and improving glycemic control in both preclinical models and clinical trials.

No direct preclinical studies comparing the metabolic effects of Trodusquemine with GLP-1 receptor agonists were found in the conducted research.

Experimental Protocols

Protocol 1: Trodusquemine Administration in Diet-Induced Obese Mice
  • Animal Model : Male LDLR-/- mice, 8 weeks old.

  • Diet : High-Fat Diet (HFD; 42% kcal from fat) for 12 weeks to induce obesity and atherosclerosis.

  • Drug Administration :

    • Acute Dosing : A single intraperitoneal (i.p.) injection of Trodusquemine at 10 mg/kg.

    • Chronic Dosing : An initial i.p. injection of 10 mg/kg, followed by weekly i.p. injections of 5 mg/kg for 4 weeks.

  • Vehicle Control : Saline solution administered via i.p. injection.

Protocol 2: Glucose Tolerance Test (GTT) in Mice
  • Fasting : Mice are fasted overnight (approximately 16 hours).

  • Glucose Administration : D-glucose is administered via intraperitoneal injection at a dose of 1-2 g/kg of body weight.

  • Blood Sampling : Blood glucose levels are measured from the tail vein at 0 (baseline, before glucose injection), 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.

  • Data Analysis : The area under the curve (AUC) is calculated to quantify glucose clearance.

Protocol 3: Insulin Tolerance Test (ITT) in Mice
  • Fasting : Mice are subjected to a shorter fasting period of 4-6 hours.

  • Insulin Administration : Human insulin is administered via intraperitoneal injection at a dose of 0.75-1 IU/kg of body weight.

  • Blood Sampling : Blood glucose levels are measured from the tail vein at 0 (baseline, before insulin injection), 15, 30, 45, 60, and 90 minutes post-injection.

  • Data Analysis : The rate of glucose disappearance is calculated to assess insulin sensitivity.

Visualizing the Pathways and Workflows

Trodusquemine's Mechanism of Action

Trodusquemine_Mechanism cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R JAK2 JAK2 Leptin_R->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Appetite Appetite Suppression pSTAT3->Appetite PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Trodusquemine Trodusquemine Trodusquemine->PTP1B Inhibits

Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Workflow for Preclinical Metabolic Study

Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6J or LDLR-/- mice) diet Dietary Intervention (e.g., High-Fat Diet vs. Chow) start->diet grouping Randomize into Treatment Groups (Vehicle, Trodusquemine, Comparator) diet->grouping treatment Administer Treatment (e.g., i.p. injection, oral gavage) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic_tests Perform Metabolic Tests (GTT, ITT) treatment->metabolic_tests monitoring->metabolic_tests endpoint Endpoint: Tissue Collection & Analysis (e.g., Plasma lipids, Gene expression) metabolic_tests->endpoint

References

Safety Operating Guide

Proper Disposal Procedures for MSI-1436 Lactate

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of MSI-1436 lactate (also known as Trodusquemine lactate). These procedural, step-by-step guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, it is imperative to adhere to safe handling practices and follow all institutional and local regulations for chemical waste disposal.

Immediate Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is used to minimize exposure:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat. Avoid skin contact.[1] In case of contact, rinse the skin thoroughly with large amounts of water.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid, solution) and the nature of any contaminants or solvents.

Step 1: Consult Institutional and Local Guidelines Always consult your institution's Environmental Health & Safety (EHS) department or equivalent regulatory body for specific disposal protocols. Local regulations may vary and will always supersede the general guidelines provided here.

Step 2: Evaluate the Waste Stream Determine the nature of the this compound waste:

  • Unused or expired solid compound

  • Aqueous solution

  • Solution with an organic solvent

  • Contaminated labware (e.g., pipette tips, vials, gloves)

Step 3: Segregate and Dispose

  • Solid this compound Waste:

    • Collect the solid waste in a clearly labeled, sealed container. The label should read "this compound" or "Trodusquemine Lactate".

    • Dispose of the container in the designated non-hazardous solid chemical waste stream as directed by your institution's EHS.

  • Aqueous Solutions of this compound:

    • While this compound is not classified as hazardous, drain disposal is generally discouraged for research chemicals unless explicitly permitted by your EHS department for very dilute, small-volume aqueous solutions.

    • The recommended procedure is to collect the aqueous waste in a sealed, labeled container.

    • Dispose of the container through your institution's non-hazardous chemical waste stream.

  • Solutions of this compound in Organic Solvents:

    • If this compound is dissolved in a flammable or otherwise hazardous solvent, the entire mixture must be treated as hazardous waste.

    • Collect the solution in a designated, sealed, and properly labeled hazardous waste container. The label must list all constituents, including the solvent and this compound, with their approximate concentrations.

    • Arrange for disposal through your institution's hazardous waste management program.

  • Contaminated Labware and Debris:

    • Dispose of items such as gloves, weighing papers, and pipette tips that are minimally contaminated with solid this compound in the regular laboratory solid waste, unless your institution specifies otherwise.

    • Labware that is significantly contaminated or contaminated with a hazardous solvent solution of this compound should be disposed of as hazardous waste.

Summary of Disposal Recommendations

The following table summarizes the recommended disposal procedures for different forms of this compound waste.

Waste FormRecommended Disposal PathwayKey Considerations
Solid Compound Non-Hazardous Solid Chemical WasteKeep in a sealed, clearly labeled container.
Aqueous Solution Non-Hazardous Liquid Chemical WasteDo not dispose down the drain unless explicitly permitted by EHS.
Organic Solvent Solution Hazardous Liquid Waste (based on solvent)The solvent determines the hazardous waste category. Label all constituents.
Contaminated Labware Laboratory Solid Waste or Hazardous WasteDisposal path depends on the level and nature of contamination (especially the solvent).

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.

G start Start: Dispose of This compound Waste waste_form What is the form of the waste? start->waste_form solid Solid this compound waste_form->solid Solid solution This compound Solution waste_form->solution Solution contaminated Contaminated Labware waste_form->contaminated Contaminated Labware disposal_solid Dispose as Non-Hazardous Solid Chemical Waste solid->disposal_solid solvent_type What is the solvent? solution->solvent_type disposal_contaminated Dispose in appropriate solid waste stream (hazardous if contaminated with hazardous solvent) contaminated->disposal_contaminated aqueous Aqueous (Water) solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic disposal_aqueous Dispose as Non-Hazardous Liquid Chemical Waste (Consult EHS for drain disposal permission) aqueous->disposal_aqueous disposal_organic Dispose as Hazardous Liquid Waste (based on solvent properties) organic->disposal_organic end End of Disposal disposal_solid->end disposal_aqueous->end disposal_organic->end disposal_contaminated->end

References

Essential Safety and Logistics for Handling MSI-1436 Lactate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with MSI-1436 lactate, a selective, non-competitive inhibitor of the enzyme protein-tyrosine phosphatase 1B (PTP1B), adherence to proper safety and handling protocols is paramount.[1][2] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, observing standard laboratory safety precautions is essential to ensure a safe working environment.[3] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), and the procedural steps for safe handling and disposal.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment when handling this compound is provided in the table below. These recommendations are based on standard laboratory safety practices for handling non-hazardous chemical compounds.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Glasses or GogglesMust be worn to prevent eye contact with the substance.[3]
Hands Chemical-resistant GlovesNitrile or other suitable material to avoid skin contact.
Body Laboratory CoatTo protect clothing and skin from accidental spills.
Respiratory Use in a well-ventilated areaAvoid inhalation of dust or aerosols by handling in a fume hood or area with good exhaust ventilation.[3]

Operational and Disposal Plan

Handling:

  • Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure. An accessible safety shower and eye wash station should be available.

  • Procedural Controls: Avoid the formation of dust and aerosols. Keep the container tightly sealed when not in use.

  • Hygiene: Wash hands thoroughly after handling.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water, removing any contact lenses. Seek medical attention.

  • Skin Contact: Rinse the affected skin area with copious amounts of water. Remove contaminated clothing. If irritation persists, consult a physician.

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical assistance.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.

Storage:

  • Store in a cool, well-ventilated place.

  • Keep the container tightly sealed and protected from direct sunlight and moisture.

  • Recommended storage temperature is 4°C for sealed storage. For solutions in solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.

Disposal: As this compound is not classified as a hazardous substance, disposal should follow local regulations for non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

start Start: Receive this compound storage Store in a cool, well-ventilated area (4°C) Keep container sealed start->storage prep_area Prepare for experiment in a well-ventilated area (fume hood) storage->prep_area ppe Don appropriate PPE: - Safety glasses - Lab coat - Gloves prep_area->ppe handling Handle this compound: - Avoid dust/aerosol formation - Avoid contact with eyes and skin - Avoid inhalation ppe->handling spill Spill? handling->spill spill_cleanup Follow institutional spill cleanup procedures for non-hazardous materials spill->spill_cleanup Yes experiment Conduct Experiment spill->experiment No spill_cleanup->handling waste_collection Collect waste in a designated, labeled container experiment->waste_collection decontamination Decontaminate work surfaces and equipment waste_collection->decontamination ppe_removal Remove PPE and wash hands thoroughly decontamination->ppe_removal disposal Dispose of waste according to institutional and local regulations for non-hazardous chemical waste ppe_removal->disposal end End disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.